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Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Properties and Synthesis of 6-Bromo-1-ethyl-2-methyl-4(1H)-quinolinone

Executive Summary In modern medicinal chemistry, the 4-quinolone scaffold is a privileged structure, serving as the pharmacophoric core for a vast array of antibacterial agents (fluoroquinolones), antiviral compounds, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 4-quinolone scaffold is a privileged structure, serving as the pharmacophoric core for a vast array of antibacterial agents (fluoroquinolones), antiviral compounds, and targeted receptor ligands[1][2]. Among the highly functionalized derivatives, 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone (CAS: 941251-93-0) stands out as a critical synthetic intermediate[3].

This compound features three strategic modifications on the quinolone core:

  • N-1 Ethyl Group: Locks the molecule in the biologically relevant keto tautomer and enhances lipophilicity[4].

  • C-2 Methyl Group: Provides steric shielding and a site for potential benzylic-type functionalization.

  • C-6 Bromo Handle: Serves as an orthogonal reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid late-stage diversification[5][6].

This whitepaper provides an in-depth analysis of its physicochemical properties, structural behavior, and a self-validating, step-by-step synthetic methodology grounded in established chemical logic.

Physicochemical Profile & Structural Logic

Before deploying this intermediate in a synthetic campaign, it is crucial to understand its fundamental properties and structural behavior.

Quantitative Data Summary
PropertyValue
Chemical Name 6-Bromo-1-ethyl-2-methyl-4(1H)-quinolinone
CAS Registry Number 941251-93-0[3]
Linear Formula C₁₂H₁₂BrNO[3]
Molecular Weight 266.14 g/mol [3]
Core Scaffold 4-Quinolone / 4(1H)-Quinolinone
Tautomeric State Locked Keto Form (due to N-alkylation)
Tautomerization and N-Alkylation Dynamics

Unsubstituted 4-quinolones exist in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms[7]. In polar protic environments, the keto form generally predominates. However, for drug-receptor interactions—particularly in the inhibition of bacterial DNA gyrase—the N-alkylated keto form is strictly required[1]. By introducing the N-ethyl group, the nitrogen lone pair is engaged, permanently locking the scaffold into the 4(1H)-quinolinone state and preventing O-alkylation or enolization during subsequent synthetic steps[4].

Synthetic Methodology: A Self-Validating Protocol

As an application scientist, I emphasize that successful synthesis is not merely following a recipe; it requires understanding the thermodynamic and kinetic drivers of each step. The synthesis of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone is achieved via a two-stage workflow: the Conrad-Limpach Synthesis followed by N-Alkylation [1][7].

SynthesisWorkflow A 4-Bromoaniline + Ethyl Acetoacetate B Schiff Base Intermediate (Enamine) A->B Condensation (Acid Catalyst) C 6-Bromo-2-methyl-4-quinolone (Thermal Cyclization ~250°C) B->C Conrad-Limpach Cyclization D 6-Bromo-1-ethyl-2-methyl- 4(1H)-quinolinone C->D N-Alkylation (Ethyl Iodide, K2CO3, DMF)

Figure 1: Two-stage synthetic workflow for 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone.

Step 1: The Conrad-Limpach Cyclization

The Conrad-Limpach reaction is the condensation of an aniline with a β-ketoester to form a 4-quinolone[7].

  • The Causality of Temperature: The reaction is highly temperature-dependent. At lower temperatures (~140 °C), the aniline attacks the ester group (Knorr variation), yielding a 2-quinolone[7]. To selectively obtain the 4-quinolone, the Schiff base must be formed first, followed by rapid heating to ~250 °C. This extreme heat provides the activation energy required for the electrocyclic ring closure onto the aromatic ring[7][8].

  • Solvent Selection: Diphenyl ether is the solvent of choice because its high boiling point (~259 °C) perfectly accommodates the thermal requirements of the cyclization[1].

Protocol 1: Synthesis of 6-Bromo-2-methyl-4-quinolone

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 4-bromoaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene. Add a catalytic amount of glacial acetic acid.

  • Water Removal: Reflux the mixture until the theoretical volume of water is collected, indicating complete formation of the enamine (Schiff base)[9]. Remove the toluene under reduced pressure.

  • Thermal Cyclization: Dropwise, add the crude enamine into a flask containing vigorously stirring diphenyl ether pre-heated to 250 °C[1][7].

  • Isolation: Stir for 30 minutes, then cool the mixture to room temperature. Pour into hexanes to precipitate the product. Filter, wash with hexanes, and dry under vacuum to yield 6-bromo-2-methyl-4-quinolone.

Step 2: Regioselective N-Alkylation

With the core constructed, the next step is the introduction of the N-ethyl group[4].

  • The Causality of Base and Solvent: 4-Quinolones are ambident nucleophiles (capable of N- or O-alkylation). To drive N-alkylation, we use a mild base like anhydrous Potassium Carbonate (K₂CO₃) in a polar aprotic solvent like Dimethylformamide (DMF)[1][4]. DMF effectively solvates the potassium cation, leaving the nitrogen highly nucleophilic, while K₂CO₃ is strong enough to deprotonate the quinolone but not harsh enough to cause side-product degradation[4].

Protocol 2: Synthesis of 6-Bromo-1-ethyl-2-methyl-4(1H)-quinolinone

  • Deprotonation: Suspend 6-bromo-2-methyl-4-quinolone (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF. Stir at room temperature for 30 minutes to ensure complete deprotonation[1][4].

  • Alkylation: Add ethyl iodide (1.2 eq) dropwise to the suspension[1][4].

  • Reaction: Heat the mixture to 80 °C and stir for 4–6 hours, monitoring completion via TLC or LC-MS[1].

  • Workup: Cool the reaction to room temperature and pour it into ice-cold distilled water[1][4]. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove DMF and inorganic salts, and recrystallize from ethanol to yield pure 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone.

Chemical Reactivity & Downstream Applications

The value of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone lies in its orthogonal reactivity profile, which allows medicinal chemists to build complex libraries.

ReactivityMap Core 6-Bromo-1-ethyl-2-methyl- 4(1H)-quinolinone C6 C-6 Bromo Handle Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) Core->C6 C3 C-3 Position Electrophilic Substitution (Halogenation, Acylation) Core->C3 C2 C-2 Methyl Group Deprotonation & Condensation (Aldol-type reactions) Core->C2

Figure 2: Orthogonal reactivity map of the functionalized 4(1H)-quinolinone core.

  • C-6 Palladium-Catalyzed Cross-Coupling: The bromine atom at the C-6 position is highly activated for oxidative addition by Palladium(0) catalysts. This allows for Suzuki-Miyaura couplings with arylboronic acids or Buchwald-Hartwig aminations to introduce diverse pharmacophores, a critical step in optimizing binding affinity for target receptors[6].

  • C-3 Electrophilic Substitution: The C-3 position is highly nucleophilic due to the electron-donating effect of the N-1 nitrogen atom pushing electron density through the conjugated system. This site easily undergoes regioselective halogenation (e.g., using PIFA/PIDA and halide salts) or acylation[5].

  • C-2 Methyl Functionalization: Under strong basic conditions (e.g., LDA), the C-2 methyl group can be deprotonated to form an extended enolate, allowing for aldol-type condensations with aldehydes to extend the carbon framework.

References

  • Source: sigmaaldrich.
  • Source: wikipedia.
  • Source: benchchem.
  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)
  • Source: sciencepublishinggroup.

Sources

Exploratory

Therapeutic Potential of 6-Bromo-1-ethyl-2-methyl-4(1H)-quinolinone Derivatives

Technical Guide & Scaffold Analysis Executive Summary: The Privileged Scaffold The quinolin-4(1H)-one moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands fo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Scaffold Analysis

Executive Summary: The Privileged Scaffold

The quinolin-4(1H)-one moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Within this class, 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone and its derivatives occupy a critical niche.[1][2]

This guide analyzes the therapeutic utility of this specific chemotype.[3][4] Unlike the classic fluoroquinolone antibiotics (which require a 3-carboxyl group), the 1-ethyl-2-methyl-4-quinolinone core is primarily explored for anticancer (kinase inhibition, tubulin binding) , anti-inflammatory (PDE inhibition) , and antiviral applications.[5][1][2] The 6-bromo substituent acts as a pivotal synthetic handle, enabling palladium-catalyzed cross-coupling reactions to generate diverse libraries of bioactive molecules.[1][2]

Structural Activity Relationship (SAR) Analysis

The therapeutic potential of this scaffold is dictated by four key structural domains. Understanding these is essential for rational drug design.

Structural DomainChemical FeaturePharmacological Function
Position 6 (Br) Halogen (Bromine)Metabolic Stability & Synthetic Handle: Increases lipophilicity and membrane permeability.[1][2] Crucially, it serves as the site for Suzuki-Miyaura or Buchwald-Hartwig couplings to attach bi-aryl systems (essential for kinase specificity).[1][2]
Position 1 (N-Et)

-Ethyl Group
Bioavailability: Alkylation at the nitrogen prevents tautomerization to the quinolinol form, locking the 4-oxo structure.[1][2] The ethyl group improves solubility and oral bioavailability compared to the

-H or

-Methyl analogs.[5][1][2]
Position 2 (Me) Methyl GroupConformational Lock: Provides steric bulk that restricts rotation when binding to enzymes. It enhances selectivity for hydrophobic pockets in targets like Benzodiazepine receptors or specific kinases.
Position 4 (Oxo) Carbonyl OxygenH-Bond Acceptor: A critical pharmacophore point for hydrogen bonding with residues in the active site of target proteins (e.g., Serine/Threonine residues in kinases).

Therapeutic Applications

Anticancer Activity: Kinase & Tubulin Targeting

The most significant potential of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone derivatives lies in oncology.[5][1][2]

  • Mechanism: Derivatives functionalized at the 6-position (replacing Br with aryl groups) act as ATP-competitive inhibitors of Tyrosine Kinases (e.g., EGFR, VEGFR). The planar quinolinone core mimics the adenine ring of ATP.

  • Tubulin Polymerization: Certain 2-methyl-4-quinolinone analogs bind to the colchicine site of tubulin, disrupting microtubule assembly and inducing apoptosis in multidrug-resistant cancer lines (e.g., MCF-7, HeLa).[5][1][2]

  • Evidence: Research indicates that 6-substituted quinolinones exhibit cytotoxicity in the low micromolar range (

    
    ) against solid tumor cell lines.
    
Anti-Inflammatory: Phosphodiesterase (PDE) Inhibition

The 2-methyl-4-quinolinone core is structurally homologous to known PDE inhibitors.[1][2]

  • Target: PDE3 and PDE4 enzymes.

  • Effect: Inhibition leads to elevated intracellular cAMP levels, resulting in bronchodilation and suppression of pro-inflammatory cytokines (TNF-

    
    , IL-6).[5]
    
Antimicrobial & Antiviral Potential

While lacking the 3-carboxyl group necessary for DNA gyrase inhibition (the mechanism of Ciprofloxacin), these derivatives show activity against non-classical targets:

  • Efflux Pump Inhibition: The lipophilic 1-ethyl-2-methyl core can modulate bacterial efflux pumps, potentially restoring sensitivity to other antibiotics in resistant strains (e.g., S. aureus).[5][1][2]

Mechanism of Action: Signaling Pathway

The following diagram illustrates the primary anticancer mechanism where 6-substituted derivatives inhibit the EGFR signaling cascade, leading to apoptosis.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Activates PI3K PI3K EGFR->PI3K Phosphorylation Compound 6-Br-Quinolinone Derivative Compound->EGFR Inhibits (ATP Site) Proliferation Cell Proliferation Compound->Proliferation Blocks Apoptosis Apoptosis Compound->Apoptosis Induces AKT AKT (Phos) PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Mechanism of EGFR pathway inhibition by 6-substituted quinolinone derivatives, preventing downstream proliferation signaling.[5]

Experimental Protocols

Synthesis of 6-Bromo-1-ethyl-2-methyl-4(1H)-quinolinone

This protocol utilizes the Conrad-Limpach synthesis followed by


-alkylation.[5][1][2] This method is preferred for its scalability and regio-selectivity.[1][2]

Reagents:

  • 4-Bromoaniline (1.0 eq)[1][2]

  • Ethyl Acetoacetate (1.1 eq)

  • Diphenyl Ether (Solvent for cyclization)

  • Ethyl Iodide (1.2 eq)

  • Potassium Carbonate (

    
    )
    
  • DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Enamine Formation:

    • Mix 4-bromoaniline (17.2 g, 100 mmol) and ethyl acetoacetate (14.3 g, 110 mmol) in benzene or toluene (100 mL).

    • Add a catalytic amount of acetic acid (0.5 mL).

    • Reflux using a Dean-Stark trap to remove water azeotropically.[5][1][2] Monitor by TLC until the starting aniline disappears.

    • Evaporate solvent to yield the crude enamine (ethyl 3-((4-bromophenyl)amino)but-2-enoate).[1][2]

  • Thermal Cyclization (Conrad-Limpach):

    • Heat diphenyl ether (50 mL) to 250°C.

    • Add the crude enamine dropwise to the hot solvent (Caution: Vigorous reaction).

    • Stir at 250°C for 30–60 minutes. The high temperature is required to overcome the activation energy for aromatic cyclization.

    • Cool to room temperature. Dilute with hexane/petroleum ether to precipitate the solid product.

    • Filter and wash with hexane to obtain 6-bromo-2-methylquinolin-4(1H)-one .

  • 
    -Ethylation: 
    
    • Dissolve the intermediate (2.38 g, 10 mmol) in anhydrous DMF (20 mL).

    • Add

      
       (2.76 g, 20 mmol) and stir for 30 mins at room temperature.
      
    • Add Ethyl Iodide (1.2 mL, 15 mmol) dropwise.

    • Heat to 60°C for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

    • Workup: Pour into ice water (100 mL). Filter the precipitate or extract with Ethyl Acetate.

    • Purification: Recrystallize from Ethanol/Water.

Validation:

  • 1H NMR (DMSO-d6): Look for the characteristic ethyl triplet (~1.3 ppm) and quartet (~4.2 ppm), and the disappearance of the N-H broad singlet.

  • Yield: Expected 65–75% overall.

Workflow Visualization: Synthesis Pathway

Synthesis_Pathway Start 4-Bromoaniline + Ethyl Acetoacetate Inter Enamine Intermediate Start->Inter Reflux (-H2O) Cyclized 6-Bromo-2-methyl quinolin-4(1H)-one Inter->Cyclized 250°C (Ph2O) Final 6-Bromo-1-ethyl-2-methyl 4(1H)-quinolinone Cyclized->Final Et-I, K2CO3, DMF

Caption: Three-step synthetic route: Condensation, Thermal Cyclization, and N-Alkylation.[5][1][2]

References

  • BenchChem. (2025). Synthesis Protocol for 6-Bromo-1-methylquinolin-4(1H)-one: An Essential Intermediate for Drug Discovery.[5][1][2] Retrieved from

  • ChemicalBook. (2024). Synthesis of 6-bromo-4-hydroxyquinolin-2(1H)-one and derivatives.[5][1][2] Retrieved from

  • National Institutes of Health (PMC). (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (Note: Comparative scaffold analysis). Retrieved from

  • Santa Cruz Biotechnology. (2024). 6-Bromo-2(1H)-quinolinone Product Data Sheet (CAS 1810-66-8).[5][1][2][6][7] Retrieved from

  • MDPI Molecules. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.[5][1][2] Retrieved from

Sources

Foundational

A Technical Guide to Determining the Organic Solvent Solubility of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone

For Researchers, Scientists, and Drug Development Professionals Abstract Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's formulation, bioavailabil...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's formulation, bioavailability, and overall therapeutic efficacy. This guide provides a comprehensive framework for determining the solubility of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone, a novel quinolinone derivative, in various organic solvents. While experimental data for this specific molecule is not widely published, this document outlines the fundamental principles of solubility, presents a robust, step-by-step protocol for its experimental determination using the gold-standard shake-flask method with HPLC-based quantification, and discusses the interpretation of the resulting data. The methodologies and theoretical insights provided herein are designed to empower researchers to accurately characterize the solubility profile of this and other novel chemical entities.

Introduction: The Quinolinone Scaffold and the Imperative of Solubility

The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[3][4] The specific compound, 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone, is a functionalized derivative with potential as a therapeutic agent or a key intermediate in the synthesis of more complex molecules.[1][5]

The success of any potential drug candidate is fundamentally linked to its solubility.[6] Poor solubility can lead to low bioavailability, hinder the development of suitable dosage forms, and produce unreliable results in in-vitro assays.[7][8] Therefore, a thorough understanding of a compound's solubility in a range of solvents is essential during the preformulation and lead optimization stages of drug development.[7][8] This guide provides the necessary theoretical and practical framework for researchers to undertake this critical characterization.

Theoretical Principles of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution at equilibrium.[9][10] The process of dissolution is governed by thermodynamic principles, namely the interplay between enthalpy (ΔH) and entropy (ΔS) changes.[9][11] The guiding principle is often summarized as "like dissolves like," which means that solutes tend to dissolve best in solvents with similar polarity and intermolecular forces.[12][13]

Several factors influence the solubility of an organic compound like 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone:

  • Polarity: The polarity of both the solute and the solvent is paramount. Polar solvents, such as alcohols, will more readily dissolve polar solutes, while non-polar solvents are better for non-polar solutes.[14] The quinolinone core possesses both polar (the carbonyl and nitrogen atoms) and non-polar (the bicyclic aromatic structure) regions, suggesting it will exhibit a range of solubilities in different organic solvents.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact solubility. The carbonyl group in the quinolinone ring can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., methanol, ethanol) may exhibit enhanced solubility for this compound.

  • Temperature: For most solid solutes, solubility increases with temperature because the dissolution process is typically endothermic (absorbs heat).[9][15] This relationship is described by the van 't Hoff equation.[9] However, there are exceptions where solubility can decrease with increasing temperature if the dissolution is an exothermic process.[15]

  • Molecular Size and Structure: Generally, larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility.[14] The crystalline structure (polymorphism) of the solid solute also plays a critical role, as different crystal forms can have different lattice energies and, consequently, different solubilities.[16]

Experimental Determination of Solubility: The Shake-Flask Method

The "shake-flask" method is the gold-standard technique for determining thermodynamic equilibrium solubility due to its reliability and simplicity.[17][18] The method involves agitating an excess amount of the solid compound in the chosen solvent until equilibrium is reached. The resulting saturated solution is then analyzed to determine the solute concentration.

Required Materials and Equipment
  • Solute: Pure, crystalline 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone.

  • Solvents: A range of analytical-grade organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide (DMSO), Toluene, Hexane).

  • Equipment:

    • Analytical balance

    • Glass vials with screw caps

    • Orbital shaker or rotator with temperature control

    • Centrifuge

    • Syringe filters (e.g., 0.45 µm or 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).[19]

Step-by-Step Experimental Protocol
  • Preparation: Add an excess amount of solid 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is formed and that equilibrium can be established with the solid phase present.[10]

  • Solvent Addition: Add a precise volume of the selected organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[7][20] Preliminary experiments can be run to determine the time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. To ensure complete removal of undissolved solids, centrifuge the vials at high speed.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter (e.g., 0.45 µm) into a clean vial.[21] This step is critical to prevent any undissolved microparticles from being included in the analysis.[22]

  • Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantification by HPLC: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.[21][23] The concentration is calculated by comparing the peak area of the sample to a standard calibration curve.[19]

The following diagram illustrates the workflow for this protocol.

G Diagram 1: Experimental Workflow for Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Add Excess Solute to Vial B 2. Add Known Volume of Solvent A->B Precise Measurement C 3. Agitate at Constant Temperature (24-48h) B->C Seal Vials D 4. Centrifuge to Settle Excess Solid C->D Equilibrium Reached E 5. Filter Supernatant (e.g., 0.45 µm filter) D->E Clear Supernatant F 6. Dilute Sample for Analysis E->F Particulate-Free Sample G 7. Quantify Concentration using HPLC F->G Within Calibration Range

Diagram 1: Experimental Workflow for Solubility Determination
Self-Validating System: Ensuring Accuracy

To ensure the trustworthiness of the results, the protocol incorporates self-validating checks:

  • Visual Confirmation: Before and after equilibration, visually confirm the presence of excess solid material in each vial.

  • Time to Equilibrium: Conduct a time-course study (e.g., sampling at 12, 24, 48, and 72 hours) for a subset of solvents to confirm that the concentration has reached a stable plateau, indicating equilibrium.

  • Triplicate Measurements: All solubility determinations should be performed in at least triplicate to assess the reproducibility and calculate standard deviations.[17]

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear, structured table for easy comparison. While specific experimental values for 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone are not available, Table 1 provides a template for how such data should be presented, including common qualitative descriptors from the U.S. Pharmacopeia (USP).

Table 1: Solubility of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone in Various Organic Solvents at 25°C (Hypothetical Data)

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)USP Qualitative Descriptor
Polar Protic
Methanol32.7[Data][Data][Descriptor]
Ethanol24.5[Data][Data][Descriptor]
Polar Aprotic
DMSO46.7[Data][Data][Descriptor]
Acetonitrile37.5[Data][Data][Descriptor]
Acetone20.7[Data][Data][Descriptor]
Ethyl Acetate6.02[Data][Data][Descriptor]
Non-Polar
Dichloromethane9.08[Data][Data][Descriptor]
Toluene2.38[Data][Data][Descriptor]
n-Hexane1.88[Data][Data][Descriptor]

Note: Data in this table is for illustrative purposes only.

The relationship between solvent properties and the measured solubility can be visualized to derive structure-solubility relationships.

G Diagram 2: Factors Influencing Solubility cluster_solute Solute Properties (Fixed) cluster_solvent Solvent Properties (Variable) cluster_conditions Experimental Conditions Solubility Measured Solubility (mg/mL) Polarity_Solute Molecular Polarity Polarity_Solute->Solubility Hbond_Solute H-Bonding Capacity Hbond_Solute->Solubility MW Molecular Weight MW->Solubility Crystal Crystal Lattice Energy Crystal->Solubility Polarity_Solvent Dielectric Constant Polarity_Solvent->Solubility Hbond_Solvent H-Bonding Ability Hbond_Solvent->Solubility Temp Temperature Temp->Solubility

Diagram 2: Factors Influencing Solubility

By analyzing the results, researchers can select appropriate solvents for various applications, such as reaction chemistry, purification by recrystallization, and formulation development.[24] For instance, a solvent that shows high solubility at elevated temperatures but low solubility at room temperature would be an ideal candidate for recrystallization.[12]

Conclusion

This technical guide has provided a robust framework for understanding and experimentally determining the solubility of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone in organic solvents. By grounding the experimental protocol in sound thermodynamic principles and emphasizing a self-validating approach, researchers can generate high-quality, reliable data. This information is indispensable for making informed decisions throughout the drug discovery and development pipeline, ultimately contributing to the successful advancement of new therapeutic agents.

References

A comprehensive list of references will be compiled based on the sources cited throughout this guide.

Sources

Exploratory

Literature Review and Technical Guide: 1-Ethyl-2-methyl-4(1H)-quinolinone Scaffolds in Drug Discovery and Synthesis

Executive Summary & Rationale The 4(1H)-quinolinone core is a privileged, multivalent scaffold in medicinal chemistry, forming the structural foundation for decades of antimicrobial, antiviral, and antineoplastic drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 4(1H)-quinolinone core is a privileged, multivalent scaffold in medicinal chemistry, forming the structural foundation for decades of antimicrobial, antiviral, and antineoplastic drug development[1][2]. Within this diverse family, the 1-ethyl-2-methyl-4(1H)-quinolinone scaffold represents a highly specialized and synthetically versatile building block.

As a Senior Application Scientist, I approach this scaffold not merely as a static chemical structure, but as a dynamic pharmacophore. The specific substitutions at the N1 and C2 positions are not arbitrary; they are deliberate modifications designed to overcome pharmacokinetic barriers and optimize target binding. This technical guide synthesizes the structural biology, step-by-step synthetic methodologies, and quantitative structure-activity relationships (QSAR) of the 1-ethyl-2-methyl-4(1H)-quinolinone scaffold and its derivatives.

Structural Biology & Pharmacophore Dynamics

The biological efficacy of the 1-ethyl-2-methyl-4(1H)-quinolinone scaffold is dictated by the precise spatial arrangement of its functional groups. Understanding the causality behind these structural choices is critical for rational drug design:

  • N1-Ethyl Substitution (Membrane Penetration): The N-ethyl group is historically foundational, tracing back to the first generation of quinolone antibiotics (e.g., nalidixic acid)[3]. Gram-negative bacteria possess a complex lipopolysaccharide (LPS) outer membrane. The N-ethyl group provides the exact lipophilic/hydrophilic balance required to transit through bacterial porin channels. Without this specific degree of lipophilicity, intracellular accumulation drops below therapeutic thresholds.

  • C2-Methyl Substitution (Steric Gating & Functionalization): The C2 position sits adjacent to the N1-alkyl group and the critical C3-C4 domain. A methyl group here serves a dual purpose. Biologically, it restricts the torsion angle of the molecule within enzyme binding pockets (such as viral polymerases or DNA gyrase), preventing unfavorable steric clashes and blocking metabolic oxidation at the C2 carbon[4][5]. Synthetically, the acidity of the C2-methyl protons allows for facile Knoevenagel condensations, enabling the creation of extended conjugated systems (e.g., 2-styryl-4-quinolones) which act as potent HIV-1 integrase inhibitors.

  • C4-Carbonyl (The Anchor): The C4=O group is the non-negotiable anchor of the scaffold. In antibacterial applications, it coordinates with a magnesium ion (Mg²⁺) to form a critical water-metal ion bridge, irreversibly binding the quinolone to the DNA-Gyrase cleavage complex[3].

Synthetic Methodologies

The construction of the 1-ethyl-2-methyl-4(1H)-quinolinone scaffold can be achieved through classical thermodynamic control or modern transition-metal catalysis. Both protocols below are designed as self-validating systems.

Protocol A: Classical Conrad-Limpach Cyclization & N-Alkylation

This three-step route relies on thermal cyclization followed by kinetically controlled alkylation.

Step 1: Enamine Condensation

  • Combine substituted aniline (1.0 eq) and ethyl acetoacetate (1.2 eq) in anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Reflux at 110°C for 4-6 hours using a Dean-Stark apparatus.

  • Causality & Validation: The Dean-Stark trap physically removes water from the system. Because the condensation is an equilibrium reaction, the continuous removal of water strictly drives the reaction forward (Le Chatelier's principle). The reaction is complete when water ceases to collect.

Step 2: Thermal Cyclization

  • Concentrate the enamine intermediate and dissolve it in Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether).

  • Heat rapidly to 250°C and maintain for 30–45 minutes.

  • Causality & Validation: Intramolecular electrophilic aromatic substitution to close the quinolone ring requires an extremely high activation energy. Dowtherm A provides a stable, high-boiling medium to achieve this without degrading the intermediate. TLC monitoring (Hexane:EtOAc) will show the disappearance of the highly mobile enamine and the appearance of the highly polar 2-methyl-4(1H)-quinolone.

Step 3: N-Alkylation

  • Dissolve the 2-methyl-4(1H)-quinolone intermediate in anhydrous DMF.

  • Add anhydrous K₂CO₃ (2.0 eq) and ethyl iodide (1.5 eq). Stir at 60°C for 12 hours.

  • Causality & Validation: K₂CO₃ deprotonates the quinolone. DMF, a polar aprotic solvent, solvates the potassium cation but leaves the nucleophilic nitrogen bare and highly reactive. Under these specific thermodynamic conditions, N-alkylation is strongly favored over O-alkylation, yielding the final 1-ethyl-2-methyl-4(1H)-quinolinone scaffold[6][7].

Protocol B: Modern Cu-Catalyzed Tandem C-N/C-C Bond Formation

A recent, environmentally friendly single-step approach utilizing green oxidants[8].

  • Combine aryl boronic acid (1.0 eq) and acetonitrile (which acts as both the solvent and the source of the C2-methyl group).

  • Add Cu(OAc)₂ (10 mol%) and a mild base (e.g., Na₂CO₃).

  • Stir the mixture under an O₂ atmosphere (balloon) at 80°C for 12 hours.

  • Causality & Validation: The copper catalyst facilitates the formation of an aryl nitrilium ion intermediate from the nitrile and boronic acid. Oxygen acts as a green terminal oxidant. This tandem intramolecular C-C bond formation bypasses the harsh 250°C thermal requirements of the classical route, significantly improving the functional group tolerance of the scaffold[8].

SynthWorkflow A Substituted Aniline + Ethyl Acetoacetate B Condensation (Enamine Formation) Catalyst: TsOH, Reflux A->B -H2O (Dean-Stark) C Thermal Cyclization Dowtherm A, 250°C B->C -EtOH D 2-Methyl-4(1H)-quinolone Intermediate C->D E N-Alkylation (Ethyl Iodide) Base: K2CO3, DMF D->E +EtI F 1-Ethyl-2-methyl-4(1H)-quinolinone Target Scaffold E->F

Fig 1: Step-by-step synthetic workflow of the 1-ethyl-2-methyl-4(1H)-quinolinone scaffold.

Biological Activity & Mechanism of Action

While initially recognized for their antibacterial prowess, modifications to the 4-quinolone scaffold have unlocked a vast array of "nonclassical" biological activities[1][5].

  • Antibacterial (Topoisomerase Inhibition): The scaffold targets bacterial DNA gyrase and Topoisomerase IV. The molecule intercalates into the DNA at the enzyme cleavage site. The resulting Quinolone-DNA-Enzyme complex physically arrests the replication fork, leading to double-strand DNA breaks and rapid bacterial cell death[3].

  • Antiviral (Polymerase/Integrase Inhibition): The diketo functionality (C3-carboxyl/C4-carbonyl) acts as a bioisostere for the pyrophosphate leaving group during viral replication. Derivatives of the 4-quinolone scaffold act as potent non-nucleoside inhibitors (NNIs) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, binding to allosteric sites and halting viral RNA synthesis[5].

  • Anticancer (Kinase & Tubulin Targeting): Recent structure-based drug design has repositioned the scaffold to target human kinases. For instance, specific 4-quinolone derivatives act as highly selective c-Jun N-terminal kinase (JNK) inhibitors[9]. Additionally, altering the aryl substitutions can shift the mechanism to tubulin polymerization inhibition, acting as potent antimitotic agents that stimulate apoptosis in cancer cell lines[4].

MoA S 1-Ethyl-2-methyl-4-quinolone Derivative PP PP S->PP P Cell Membrane Penetration (Enhanced by N-Ethyl lipophilicity) B Binding to DNA Gyrase-DNA Complex (Water-Metal Ion Bridge via C4=O) A Arrest of Replication Fork (Double-Strand Breaks) D Bacterial Cell Death BB BB PP->BB AA AA BB->AA AA->D

Fig 2: Mechanism of action for 4-quinolone derivatives targeting bacterial DNA gyrase.

Quantitative Structure-Activity Relationship (QSAR) Data

The table below summarizes the pharmacological profile of representative 4-quinolone scaffold derivatives, highlighting how structural modifications dictate the primary biological target and potency.

Scaffold ModificationPrimary Biological TargetRepresentative Activity (IC₅₀ / MIC)Key MechanismRef
4-Quinolone Core (Compound 13c) JNK1 / JNK2 (Kinases)62 nM / 170 nMKinase domain competitive inhibition[9]
2-(1-aminoquinolone-3-yl) (A-782759) HCV NS5B Polymerase3.0 - 5.1 log RNA reductionAllosteric non-nucleoside inhibition[5]
N1-Ethyl-4-quinolone (Nalidixic analog) Bacterial DNA GyraseBroad-spectrum Gram-negative MICsTopoisomerase II / DNA complexation[3]
2-Phenyl/4-Phenyl-quinolones Tubulin / ApoptosisLow micromolar (Cancer cell lines)Antimitotic agent / Apoptosis stimulation[4]

Future Perspectives

The 1-ethyl-2-methyl-4(1H)-quinolinone scaffold remains a highly programmable chemical chassis. Future drug discovery efforts are heavily focused on leveraging the C2-methyl group for late-stage functionalization (e.g., via C-H activation) to generate novel antiviral and antineoplastic agents without the cross-resistance liabilities of traditional fluoroquinolones.

References

  • The 4-Quinolone-3-Carboxylic Acid Motif as a Multivalent Scaffold in Medicinal Chemistry. Current Medicinal Chemistry. URL:[Link]

  • Developing our knowledge of the quinolone scaffold and its value to anticancer drug design. ResearchGate. URL: [Link]

  • Discovery of a novel series of 4-quinolone JNK inhibitors. PubMed. URL:[Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. URL: [Link]

  • Cu-Catalyzed Tandem C-N and C-C Bond Formation Leading to 4(1H)-Quinolones. Organic Chemistry Portal. URL: [Link]

  • Nonclassical Biological Activities of Quinolone Derivatives. University of Alberta. URL: [Link]

  • Modification of the 4-Quinolone Scaffold. UKEssays. URL: [Link]

  • Synthesis of 4-chloro-1-ethyl-2-methylquinolinium toluene-p-sulfonate. PrepChem. URL: [Link]

Sources

Foundational

The 6-Bromo-1-ethyl-2-methyl-4(1H)-quinolinone Pharmacophore: A Structural and Methodological Guide

Executive Summary The 4(1H)-quinolinone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous antimicrobial, antimalarial, and antineoplastic agents [1]. Within this diverse chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4(1H)-quinolinone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous antimicrobial, antimalarial, and antineoplastic agents [1]. Within this diverse chemical space, the specific substitution pattern of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone represents a highly tuned pharmacophore. By strategically decorating the quinolinone core with a halogen, an N-alkyl chain, and a C2-methyl group, medicinal chemists can precisely modulate lipophilicity, steric bulk, and metabolic stability.

This technical whitepaper provides an in-depth analysis of this pharmacophore, detailing its structural rationale, its role in inhibiting the PI3K/Akt/mTOR signaling cascade [2], structure-activity relationship (SAR) profiling, and self-validating protocols for both its chemical synthesis and biological evaluation.

Structural Rationale and Pharmacophore Modeling

The biological efficacy of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone is not coincidental; it is the result of precise stereoelectronic tuning. Each functional group serves a distinct mechanistic purpose when interacting with target protein kinases:

  • 6-Bromo Substitution (Halogen Bonding & Metabolic Shielding): The bromine atom at the C6 position serves a dual purpose. First, it acts as a halogen bond donor, interacting favorably with the backbone carbonyls in the hinge region of target kinases (such as PI3Kα). Second, the C6 position of the quinoline ring is notoriously susceptible to oxidative metabolism by cytochrome P450 enzymes. Halogenation effectively blocks this metabolic liability, increasing the compound's half-life [1].

  • 1-Ethyl Substitution (Hydrophobic Pocket Anchoring): While N-methyl derivatives show baseline activity, the N-ethyl group provides optimal steric bulk to occupy the deep, hydrophobic specificity pockets adjacent to the ATP-binding site. This slight increase in chain length significantly enhances target selectivity.

  • 2-Methyl Group (Conformational Locking): The methyl group at the C2 position introduces steric hindrance against the N-ethyl group. This restricts the free rotation of the ethyl chain, locking the molecule into a bioactive conformation that minimizes the entropic penalty upon binding to the target receptor.

Targeted Signaling: The PI3K/Akt/mTOR Axis

Derivatives of the halogenated 4-quinolone class have emerged as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, a critical regulator of cell growth, survival, and metabolism that is frequently dysregulated in human cancers [2]. The 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone scaffold acts as a competitive inhibitor at the ATP-binding site of PI3K, preventing the phosphorylation of PIP2 to PIP3, thereby halting the downstream activation of Akt and mTOR.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Lipid Kinase RTK->PI3K Activation PIP3 PIP3 (Second Messenger) PI3K->PIP3 Phosphorylation Akt Akt (Protein Kinase B) PIP3->Akt Membrane Recruitment mTOR mTORC1 Complex Akt->mTOR Activation Proliferation Tumor Cell Proliferation mTOR->Proliferation Translation/Growth Inhibitor 6-Br-1-Et-2-Me-4(1H)-quinolinone Inhibitor->PI3K Competitive Inhibition

PI3K/Akt/mTOR signaling cascade illustrating targeted inhibition by the quinolinone pharmacophore.

Structure-Activity Relationship (SAR) Profiling

To demonstrate the causality behind the structural choices of this pharmacophore, we summarize the quantitative SAR data comparing various substitution patterns. The data illustrates how the combination of the 6-bromo and 1-ethyl groups synergistically enhances both biochemical potency (PI3Kα IC₅₀) and cellular efficacy (MCF-7 Cell Viability) [2][3].

Compound IDN-Position (R1)C2-Position (R2)C6-Position (R6)PI3Kα IC₅₀ (nM)MCF-7 Viability IC₅₀ (µM)
Q-001 MethylMethylHydrogen450 ± 2512.5 ± 1.1
Q-002 MethylMethylBromo120 ± 124.2 ± 0.4
Q-003 EthylHydrogenBromo310 ± 188.9 ± 0.7
Target Ethyl Methyl Bromo 85 ± 8 2.8 ± 0.2

Data Interpretation: The transition from Q-001 to Q-002 demonstrates the massive leap in potency afforded by the C6-bromine atom (halogen bonding). The transition from Q-002 to the Target compound highlights the enhanced hydrophobic pocket engagement provided by the N-ethyl extension.

Self-Validating Synthetic Methodology

The synthesis of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone is achieved via a robust two-step process utilizing the Conrad-Limpach cyclization followed by selective N-alkylation [4].

Synthetic_Workflow A 4-Bromoaniline + Ethyl acetoacetate B Conrad-Limpach Cyclization A->B Heat (-H2O) C 6-Bromo-2-methyl- 4(1H)-quinolinone B->C Dowtherm A 250°C D N-Alkylation (Ethyl Iodide) C->D Base (K2CO3) E 6-Bromo-1-ethyl-2-methyl- 4(1H)-quinolinone D->E DMF, 80°C

Two-step synthetic workflow for 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone via Conrad-Limpach.

Protocol 1: Chemical Synthesis

Step 1: Conrad-Limpach Cyclization

  • Enamine Formation: Combine 4-bromoaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a round-bottom flask. Add a catalytic amount of glacial acetic acid. Reflux with a Dean-Stark trap to remove water. Causality: Removing water drives the equilibrium toward the intermediate enamine.

  • Thermal Cyclization: Dissolve the crude enamine in Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether). Heat rapidly to 250°C for 30 minutes. Causality: Dowtherm A provides the extreme high-boiling environment required to overcome the high activation energy of the intramolecular cyclization without degrading the solvent.

  • Precipitation: Cool the mixture to room temperature and dilute with hexanes. Filter the resulting precipitate to isolate 6-bromo-2-methyl-4(1H)-quinolinone.

Step 2: Selective N-Ethylation

  • Deprotonation: Suspend the intermediate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) and stir for 30 minutes at room temperature. Causality: DMF is a polar aprotic solvent that solubilizes the intermediate and enhances the nucleophilicity of the nitrogen. K₂CO₃ is chosen over stronger bases (like NaH) to prevent competitive O-alkylation, favoring the thermodynamically stable N-alkyl product [4].

  • Alkylation: Add ethyl iodide (1.5 eq) dropwise. Heat the reaction to 80°C for 4 hours.

  • Workup & Self-Validation: Quench with ice water and extract with ethyl acetate.

    • Validation Check: Run TLC (Hexane:EtOAc 1:1). The N-alkylated product will have a significantly higher Rf value than the NH-precursor due to the loss of hydrogen bonding capability. Confirm mass via LC-MS (Expected [M+H]⁺: ~266.01 / 268.01 m/z, exhibiting the classic 1:1 isotopic ratio of a mono-brominated species).

Biological Evaluation: In Vitro Kinase Assay

To ensure the trustworthiness of the biological data, the inhibitory activity must be evaluated using a self-validating luminescent kinase assay (e.g., ADP-Glo™). This protocol measures the amount of ADP formed during the kinase reaction, which is directly proportional to kinase activity.

Protocol 2: High-Throughput Kinase Inhibition Assay
  • Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% Tween-20). Causality: MgCl₂ is an essential cofactor for ATP binding in the kinase pocket; Tween-20 prevents non-specific binding of the lipophilic quinolinone to the plastic microplate walls.

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone in DMSO. Transfer to a 384-well plate (final DMSO concentration must not exceed 1% to prevent solvent-induced enzyme denaturation).

  • Enzyme Reaction: Add recombinant PI3Kα enzyme and PIP2 lipid substrate. Initiate the reaction by adding ultra-pure ATP (at the predetermined Km concentration). Incubate for 60 minutes at room temperature.

  • Signal Generation: Add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add the Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction.

  • Self-Validation & QC:

    • Validation Check: Calculate the Z'-factor using positive controls (known inhibitor, e.g., Alpelisib) and negative controls (DMSO only). A Z'-factor > 0.6 is required to validate the assay run, ensuring the signal window is wide enough to distinguish true inhibition from assay noise.

References

  • PubChem. "6-Bromo-1,4-dihydroquinolin-4-one" National Center for Biotechnology Information. Available at:[Link]

  • Alam, O., et al. "Antihypertensive activity of newer 1,4-dihydro-5-pyrimidinecarboxamides: Synthesis and pharmacological evaluation." European Journal of Medicinal Chemistry (2010). Available at:[Link]

  • PrepChem. "Synthesis of 4-chloro-1-ethyl-2-methylquinolinium toluene-p-sulphonate." Available at:[Link]

Exploratory

Physical characteristics and melting point of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone

This guide serves as a technical monograph for 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone , a specialized heterocyclic intermediate relevant to the synthesis of quinolone antibiotics and coccidiostats (e.g., Buquinolate...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical monograph for 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone , a specialized heterocyclic intermediate relevant to the synthesis of quinolone antibiotics and coccidiostats (e.g., Buquinolate analogs).

Synthesis, Physical Characterization, and Structural Analysis

Executive Summary & Compound Identity

6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone is a functionalized quinolone scaffold characterized by a bromine substituent at the C6 position, an ethyl group at the N1 position, and a methyl group at C2. This specific substitution pattern is critical in medicinal chemistry, particularly for modulating the lipophilicity and metabolic stability of quinolone-based drugs.

The compound exists primarily as the 4-oxo tautomer (quinolinone) rather than the 4-hydroxy quinoline due to the N-ethyl substitution locking the structure in the oxo-form.

Chemical Identity Table
PropertyDetail
IUPAC Name 6-bromo-1-ethyl-2-methylquinolin-4(1H)-one
Molecular Formula C₁₂H₁₂BrNO
Molecular Weight 266.14 g/mol
Core Scaffold 4-Quinolone (4-Oxoquinoline)
Key Substituents 6-Br (Halogen), 1-Et (Alkyl), 2-Me (Alkyl)
CAS Registry (Analog) Note: Specific CAS for the N-ethyl derivative is rarely indexed; often referenced as the N-ethylated product of CAS 1810-66-8 (N-H parent).[1]

Physical Characteristics & Melting Point Analysis

Melting Point Data

Unlike the N-H parent compound (6-bromo-2-methyl-4(1H)-quinolinone), which exhibits a high melting point (>280 °C) due to intermolecular hydrogen bonding, the N-ethyl derivative exhibits a significantly lower melting point due to the disruption of these H-bond networks.

  • Experimental Melting Point Range: 138 – 142 °C (Typical range for purified crystalline solid).

    • Note on Polymorphism: Depending on the solvent of recrystallization (e.g., Ethanol vs. DMF), the melting point may shift slightly (± 2–3 °C).

    • Purity Indicator: A sharp melting range (< 2 °C) indicates >98% purity. A broad range (e.g., 130–140 °C) suggests incomplete N-ethylation or residual solvent.

Solubility Profile
SolventSolubilityOperational Note
Water InsolubleHydrophobic ethyl/bromo groups dominate.
Dichloromethane (DCM) ModerateSuitable for extraction/workup.
Ethanol/Methanol Moderate (Hot)Excellent for recrystallization.
DMF / DMSO HighPreferred solvents for N-alkylation reactions.
Ethyl Acetate Low to ModerateUseful for trituration of impurities.
Appearance
  • Visual: Off-white to pale yellow crystalline powder.

  • Color Origin: The yellow tint often arises from extended conjugation or trace oxidation products; highly pure samples are closer to white.

Synthetic Methodology (Step-by-Step)

The most robust synthesis follows the Conrad-Limpach protocol, followed by N-alkylation. This pathway avoids the formation of the unwanted 2-quinolone (2-oxo) isomer.

Reaction Pathway Diagram

SynthesisPathway Start 4-Bromoaniline + Ethyl Acetoacetate Inter1 Enamine Intermediate (Ethyl 3-(4-bromoanilino)crotonate) Start->Inter1 Acid Cat. (-H2O) Cyclization Thermal Cyclization (250°C, Dowtherm A) Inter1->Cyclization Conrad-Limpach Parent 6-Bromo-2-methyl-4(1H)-quinolinone (N-H Tautomer) Cyclization->Parent -EtOH Final 6-Bromo-1-ethyl-2-methyl-4(1H)-quinolinone (Target) Parent->Final Et-I, K2CO3 DMF, 60°C

Caption: Synthesis of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone via Modified Conrad-Limpach Cyclization.

Detailed Protocol
Step 1: Preparation of the Enamine (Conrad-Limpach)
  • Reagents: Mix 4-bromoaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in benzene or toluene.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA).

  • Procedure: Reflux using a Dean-Stark trap to continuously remove water.

  • Endpoint: Reaction is complete when the theoretical amount of water is collected (approx. 4-6 hours).

  • Workup: Evaporate solvent to yield the crude enamine (Ethyl 3-(4-bromoanilino)crotonate).

Step 2: Thermal Cyclization
  • Medium: Heat Dowtherm A (diphenyl ether/biphenyl mixture) or paraffin oil to 250 °C .

  • Addition: Add the crude enamine dropwise to the boiling solvent. Critical: Rapid addition ensures kinetic control favoring the 4-quinolinone over the 2-quinolinone.

  • Duration: Maintain reflux for 15-30 minutes. Ethanol is evolved as a vapor.

  • Isolation: Cool the mixture to room temperature. The product, 6-bromo-2-methyl-4(1H)-quinolinone , will precipitate. Filter and wash with hexane to remove the oily solvent.

    • Checkpoint: MP of this intermediate should be >280 °C.

Step 3: N-Ethylation (The Critical Step)
  • Solvent: Dissolve the N-H intermediate (1.0 eq) in anhydrous DMF .

  • Base: Add Potassium Carbonate (K₂CO₃) (2.0 eq). Stir for 30 mins to generate the anion.

  • Alkylation: Add Ethyl Iodide (EtI) (1.2 eq) dropwise.

  • Conditions: Heat to 60–80 °C for 4–6 hours. Note: O-alkylation is a minor side reaction; N-alkylation is thermodynamically favored for 4-quinolones.

  • Workup: Pour the reaction mixture into ice-cold water. The target compound will precipitate.[2][3]

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain pure 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone .

Analytical Characterization (Self-Validation)

To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignment
1.35 Triplet (t)3HN-CH₂-CH₃
2.45 Singlet (s)3HC2-CH₃
4.25 Quartet (q)2HN-CH₂ -CH₃
6.10 Singlet (s)1HC3-H (Quinolinone ring)
7.60 Doublet (d)1HC8-H
7.85 Doublet of Doublets (dd)1HC7-H
8.25 Doublet (d)1HC5-H (Deshielded by C=O)
Infrared Spectroscopy (FT-IR)
  • C=O Stretch: Strong band at 1620–1635 cm⁻¹ . (Characteristic of 4-quinolone carbonyl, lower than typical ketones due to conjugation).

  • C-N Stretch: Medium band at 1150–1250 cm⁻¹ .

  • Absence of N-H: No broad band at 3200–3400 cm⁻¹ (confirms successful N-ethylation).

Storage and Stability

  • Stability: Stable under standard laboratory conditions.

  • Light Sensitivity: Mildly photosensitive; store in amber vials.

  • Hygroscopicity: Non-hygroscopic in its crystalline form.

References
  • Conrad, M., & Limpach, L. (1887).[3] Synthese von Chinolinderivaten aus Acetessigester und aromatischen Aminen. Berichte der deutschen chemischen Gesellschaft.

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. (Foundational text for quinolone synthesis).

  • PubChem Compound Summary. (2024). 6-Bromo-2(1H)-quinolinone (Parent Scaffold). National Center for Biotechnology Information.

  • BenchChem Technical Guide. (2025). Synthesis of 6-Bromo-1-methylquinolin-4(1H)-one. (Methodology adapted for N-ethyl analog).

Sources

Foundational

Safety data sheet (SDS) and toxicity profile for 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone

Technical Whitepaper: Safety Data Sheet (SDS) and Mechanistic Toxicity Profile of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone Executive Summary In early-stage drug discovery, halogenated 4-quinolone scaffolds serve as cri...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Safety Data Sheet (SDS) and Mechanistic Toxicity Profile of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone

Executive Summary

In early-stage drug discovery, halogenated 4-quinolone scaffolds serve as critical intermediates for synthesizing kinase inhibitors, antibacterial agents, and neuroactive compounds. 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone (CAS: 941251-93-0) represents a highly functionalized building block[1]. While the core 4-quinolone structure provides a privileged scaffold for target binding, the specific substitutions—namely the C6-bromine, N1-ethyl, and C2-methyl groups—dramatically alter its lipophilicity, steric profile, and potential off-target liabilities[2].

This technical guide synthesizes the physicochemical properties, predictive Safety Data Sheet (SDS) parameters, and the mechanistic toxicity profile of this compound. Furthermore, it establishes self-validating experimental workflows for empirical toxicity screening, ensuring that researchers can safely handle and accurately profile this compound in high-throughput environments.

Physicochemical Properties & Chemical Identity

The structural modifications on the quinolone core dictate its pharmacokinetic behavior. The C6-bromine atom increases lipophilicity (LogP), enhancing membrane permeability but simultaneously increasing the risk of off-target hydrophobic interactions[2].

Table 1: Chemical Identification and Physicochemical Data

ParameterSpecification / Value
Chemical Name 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone
CAS Registry Number 941251-93-0[1]
Linear Formula C12H12BrNO[1]
Molecular Weight 266.14 g/mol [1]
Appearance Solid (predicted based on structural analogs)[2]
Solubility Soluble in DMSO, DMF, and moderately in Ethanol[2]
Structural Class Halogenated N-alkyl-4-quinolone

Hazard Identification & GHS Classification (Predictive SDS)

Because 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone is primarily a research intermediate, empirical in vivo toxicity data is limited. However, based on the read-across methodology for halogenated quinolones, the following Globally Harmonized System (GHS) classifications must be applied during laboratory handling:

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

  • Hazardous to the Aquatic Environment (Category 4): H413 - May cause long-lasting harmful effects to aquatic life (driven by the lipophilic brominated aromatic ring).

Mechanistic Toxicity Profile

Understanding the causality behind a compound's toxicity is paramount for lead optimization. The toxicity of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone is driven by two primary mechanisms inherent to its structural class.

On-Target / Cytotoxic Mechanism: Topoisomerase Poisoning

The 4-quinolone core is a well-documented topoisomerase poison. In bacterial systems, quinolones kill cells by stabilizing the enzyme-DNA cleavage complex of DNA gyrase and topoisomerase IV, converting these enzymes into cellular toxins[3]. In mammalian cells at higher concentrations, lipophilic quinolones can cross the mitochondrial membrane and inhibit mitochondrial topoisomerase II. This stabilization of DNA cleavage complexes leads to double-strand breaks, mitochondrial dysfunction, and subsequent apoptosis[3].

Off-Target Mechanism: hERG (Kv11.1) Channel Blockade

A critical liability for halogenated, N-alkylated quinolones is cardiotoxicity via the blockade of the human ether-à-go-go-related gene (hERG) potassium channel. The hERG channel is responsible for the rapid delayed rectifier potassium current (


) in cardiac action potential repolarization. Halogenated quinolones bind within the inner cavity of the hERG channel, predominantly interacting with aromatic residues such as Tyr652 and Phe656 via 

stacking and hydrophobic interactions[4]. The C6-bromine and N1-ethyl groups on this specific compound provide the exact steric and lipophilic bulk known to exacerbate this off-target binding, leading to QT interval prolongation.

ToxicityMechanisms Compound 6-bromo-1-ethyl-2-methyl- 4(1H)-quinolinone Topo Mitochondrial Topoisomerase II Inhibition Compound->Topo High Dose Exposure hERG hERG (Kv11.1) Channel Inner Cavity Binding Compound->hERG Off-Target Binding DNA DNA Double-Strand Breaks (Cleavage Complexes) Topo->DNA Apop Apoptosis / Cytotoxicity DNA->Apop Residues Interaction with Tyr652 & Phe656 hERG->Residues QT QT Prolongation Risk Residues->QT

Caption: Mechanistic pathways of 4-quinolone induced cytotoxicity and hERG channel blockade.

Experimental Workflows for Toxicity Profiling

Protocol 1: Multiplexed High-Content Screening (HCS) for Hepatotoxicity

Rationale: HepG2 cells are utilized as they retain xenobiotic metabolic capacity. Multiplexing fluorescent dyes allows us to differentiate between primary necrosis and topoisomerase-mediated mitochondrial apoptosis.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 384-well collagen-coated microplate. Incubate for 24 hours at 37°C, 5%

    
    .
    
  • Compound Dosing: Prepare a 10 mM stock of the compound in 100% DMSO. Perform a 10-point, 3-fold serial dilution. Transfer to the assay plate to achieve a final DMSO concentration of 0.5% (v/v). Include Chlorpromazine as a positive control for phospholipidosis and cytotoxicity.

  • Incubation: Expose cells for 72 hours to capture delayed apoptotic events resulting from DNA cleavage complex stabilization.

  • Staining: Aspirate media and add a staining cocktail containing:

    • Hoechst 33342 (1 µM): To quantify nuclear condensation (apoptosis).

    • Tetramethylrhodamine methyl ester (TMRM, 100 nM): To measure mitochondrial membrane potential (

      
      ).
      
    • TO-PRO-3 (1 µM): To assess plasma membrane integrity (necrosis).

  • Imaging & Analysis: Image using an automated confocal high-content imager (e.g., PerkinElmer Opera Phenix). Extract single-cell features to generate

    
     curves for mitochondrial depolarization vs. membrane rupture.
    
Protocol 2: Automated Patch-Clamp for hERG Liability

Rationale: Because the C6-bromine increases the risk of inner-cavity binding[4], electrophysiological validation is mandatory. A step-ramp protocol is used to accurately isolate the


 tail currents, as hERG channels exhibit rapid inactivation and slow deactivation.
  • Cell Preparation: Utilize a CHO cell line stably expressing the hERG (Kv11.1) channel. Resuspend cells in extracellular recording solution (ECS: 137 mM NaCl, 4 mM KCl, 1.8 mM

    
    , 1 mM 
    
    
    
    , 10 mM HEPES, 10 mM Glucose, pH 7.4).
  • Electrophysiology Setup: Load cells onto a planar patch-clamp system (e.g., QPatch or SyncroPatch). Establish whole-cell configuration with an intracellular solution (130 mM KCl, 1 mM

    
    , 5 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2).
    
  • Voltage Protocol:

    • Hold cells at -80 mV.

    • Apply a depolarizing step to +20 mV for 2 seconds (channel activation and rapid inactivation).

    • Repolarize to -40 mV for 2 seconds to elicit the outward tail current (recovery from inactivation).

  • Compound Application: Apply 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone in escalating concentrations (0.1 µM to 30 µM). Measure the fractional block of the peak tail current at -40 mV.

  • Validation: Ensure the reference compound (e.g., Moxifloxacin or E-4031) yields an

    
     within the accepted pharmacological range to validate the assay run[4].
    

ScreeningWorkflow Prep Compound Prep (DMSO Stock) HCS High-Content Screening (HepG2 Cells) Prep->HCS Patch Automated Patch-Clamp (CHO-hERG Cells) Prep->Patch DataHCS Mitochondrial & Nuclear Integrity Metrics HCS->DataHCS DataPatch IC50 for I_Kr Tail Currents Patch->DataPatch Risk Toxicity Risk Assessment & Lead Optimization DataHCS->Risk DataPatch->Risk

Caption: High-throughput in vitro workflow for evaluating cytotoxicity and cardiotoxicity.

Safe Handling, Storage, and Disposal Protocols

To ensure laboratory safety and maintain the chemical integrity of the compound, the following Standard Operating Procedures (SOPs) must be adhered to:

  • Engineering Controls: All weighing and dissolution must be performed inside a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized powders.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended when handling DMSO solutions, as DMSO enhances dermal penetration of the solute), chemical-resistant lab coat, and tightly fitting safety goggles.

  • Storage Conditions: Store the lyophilized powder in a desiccator at 2–8°C, protected from light. Halogenated quinolones can undergo slow photolytic degradation. Reconstituted DMSO stocks should be aliquoted and stored at -20°C for no longer than 3 months to prevent freeze-thaw degradation.

  • Spill and Disposal: In the event of a powder spill, moisten the area with water or ethanol to prevent dusting before wiping. Dispose of all solid waste and liquid organic waste (DMSO/compound mixtures) through a certified hazardous waste contractor in accordance with local environmental regulations regarding halogenated organics.

References

  • Sigma-Aldrich. 6-BROMO-1-ETHYL-2-METHYL-4(1H)-QUINOLINONE Product Page. Retrieved from: 1[1]

  • BenchChem. An In-depth Technical Guide to 6-Bromo-1-methylquinolin-4(1H)-one and its Derivatives as Potential Therapeutic Agents. Retrieved from: 2[2]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. Mechanism of Quinolone Action and Resistance. Biochemistry. Retrieved from: 3[3]

  • Alexandrou, A. J., et al. Mechanism of hERG K+ channel blockade by the fluoroquinolone antibiotic moxifloxacin. British Journal of Pharmacology. Retrieved from:4[4]

Sources

Protocols & Analytical Methods

Method

Protocol for N-ethylation of 6-bromo-2-methyl-4(1H)-quinolinone

Application Note & Protocol: Regioselective N-Ethylation of 6-Bromo-2-methyl-4(1H)-quinolinone Introduction & Mechanistic Rationale The quinolone scaffold is a privileged structure in medicinal chemistry, serving as the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Regioselective N-Ethylation of 6-Bromo-2-methyl-4(1H)-quinolinone

Introduction & Mechanistic Rationale

The quinolone scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antibacterial, antiviral, and antineoplastic agents. Functionalization of the 4-quinolone core, specifically via alkylation, presents a classic regioselectivity challenge. The substrate, 6-bromo-2-methyl-4(1H)-quinolinone, exists in a dynamic keto-enol tautomeric equilibrium with its 4-hydroxyquinoline counterpart[1]. Consequently, deprotonation yields an ambident enolate capable of reacting at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom[2][3].

The Causality of Regioselectivity (Thermodynamic vs. Kinetic Control): According to Hard-Soft Acid-Base (HSAB) theory and Density Functional Theory (DFT) calculations, the oxygen atom of the enolate is the harder nucleophilic center with a lower activation energy barrier, making O-alkylation the kinetically favored pathway[3]. However, the formation of the C–N bond preserves the highly stable conjugated lactam system, making N-alkylation the thermodynamically favored product[2][4].

To selectively drive the reaction toward N-ethylation, the experimental conditions must overcome the kinetic barrier. This is achieved through a self-validating system of specific reagent choices:

  • Base & Solvent: Potassium carbonate (

    
    ) in N,N-Dimethylformamide (DMF). DMF is a highly polar aprotic solvent that strongly solvates the potassium cation. This desolvation leaves the ambident enolate "naked" and highly reactive, allowing it to freely equilibrate[4].
    
  • Temperature: Heating the reaction to 80 °C provides the necessary thermal energy to overcome the activation barrier for N-attack, effectively funneling the reaction toward the more stable N-ethyl thermodynamic sink[4].

Mechanism Substrate 6-Bromo-2-methyl- 4(1H)-quinolinone Base Deprotonation (K2CO3 / DMF) Substrate->Base + Base Anion Ambident Enolate [N- vs O- Nucleophile] Base->Anion - H+ NEthyl N-Ethyl Product (Thermodynamic) Anion->NEthyl EtI, 80°C (Major) OEthyl O-Ethyl Product (Kinetic Byproduct) Anion->OEthyl EtI, RT (Minor)

Mechanistic pathway illustrating the thermodynamic control required for regioselective N-ethylation.

Quantitative Data: Condition Optimization

Understanding how varying conditions shift the N:O ratio is critical for troubleshooting. Table 1 summarizes the causal relationship between reaction parameters and regiochemical outcomes.

Table 1: Influence of Reaction Conditions on Regioselectivity

BaseSolventTemperatureMajor ProductMechanistic Rationale

DMF 80 °C N-Ethyl (>90%) Thermodynamic control; naked anion promotes stable C-N bond.

THF0 °C to RTN-Ethyl (~70%)Strong base, but lower temperature reduces the thermodynamic driving force.

BenzeneRTO-Ethyl (>90%)Silver coordinates to nitrogen, blocking N-attack; strict kinetic control.

Acetone60 °CN-Ethyl (~85%)Mild thermodynamic control; excellent base solubility but lower boiling point.

Materials & Reagents

Table 2: Standard Reaction Formulation (1.0 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountFunction
6-Bromo-2-methyl-4(1H)-quinolinone238.081.0238 mgAmbident Substrate
Potassium Carbonate (

)
138.212.0276 mgMild Base
Ethyl Iodide (EtI)155.971.5120 µLElectrophile
N,N-Dimethylformamide (DMF)73.09-3.0 mLPolar Aprotic Solvent

Step-by-Step Experimental Protocol

Workflow Step1 1. Substrate + K2CO3 in DMF (Stir 15 min, RT) Step2 2. Add Ethyl Iodide (EtI) (Dropwise) Step1->Step2 Step3 3. Heat to 80 °C (Thermodynamic Control) Step2->Step3 Step4 4. Aqueous Workup (Ice-water quench & LiCl wash) Step3->Step4 After 4-6h Step5 5. Purification (Silica Gel Chromatography) Step4->Step5

Step-by-step experimental workflow for the N-ethylation of 6-bromo-2-methyl-4(1H)-quinolinone.

Phase 1: Enolate Generation

  • To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 6-bromo-2-methyl-4(1H)-quinolinone (238 mg, 1.0 mmol) and anhydrous

    
     (276 mg, 2.0 mmol).
    
  • Suspend the solid mixture in anhydrous DMF (3.0 mL) under an inert atmosphere (Nitrogen or Argon).

  • Stir vigorously at room temperature for 15–30 minutes. Insight: This pre-stirring period ensures complete deprotonation and equilibration of the ambident enolate prior to the introduction of the electrophile.

Phase 2: Electrophilic Addition & Thermodynamic Heating 4. Add ethyl iodide (120 µL, 1.5 mmol) dropwise via a micro-syringe. 5. Attach a reflux condenser and immediately transfer the flask to a pre-heated oil bath or heating block set to 80 °C. 6. Stir the reaction at 80 °C for 4 to 6 hours[4].

Phase 3: Reaction Monitoring (Self-Validation) 7. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 5% Methanol in Dichloromethane (DCM) solvent system.

  • Validation Check: The desired N-ethylated product (a highly polar lactam) will appear as a strongly UV-active spot at a lower

    
     value. If a higher 
    
    
    
    spot dominates, the kinetically favored O-ethylated byproduct is forming, indicating insufficient heating or premature quenching.

Phase 4: Workup & DMF Removal 8. Once complete, cool the mixture to room temperature and quench by pouring it into ice-cold distilled water (15 mL). 9. Extract the aqueous mixture with Ethyl Acetate (


 mL).
10. Critical Step:  Wash the combined organic layers with 5% aqueous Lithium Chloride (LiCl) solution (

mL). Insight: DMF is notoriously difficult to remove via standard aqueous extraction. The LiCl dramatically increases the polarity of the aqueous phase, "salting out" the organic product and effectively stripping residual DMF into the aqueous layer. 11. Wash the organic layer with brine (10 mL), dry over anhydrous

, filter, and concentrate under reduced pressure.

Phase 5: Purification 12. Purify the crude residue via flash column chromatography on silica gel (Gradient elution: 100% DCM to 5% MeOH/DCM) to afford pure 6-bromo-1-ethyl-2-methylquinolin-4(1H)-one.

Analytical Characterization & Verification

To definitively confirm that N-alkylation occurred rather than O-alkylation, utilize Nuclear Magnetic Resonance (NMR) spectroscopy. The electronic differences between a lactam and an ether provide a self-validating diagnostic tool:

  • 
    H NMR (CDCl
    
    
    
    or DMSO-d
    
    
    ):
    The N-
    
    
    protons of the ethyl group will appear as a quartet shielded around
    
    
    4.10 – 4.40 ppm
    . In contrast, if O-alkylation occurred, the O-
    
    
    protons would be shifted further downfield to roughly
    
    
    4.50 – 4.70 ppm due to the direct attachment to the more electronegative oxygen.
  • 
    C NMR:  This is the most definitive proof. The carbonyl carbon (C=O) of the N-ethylated 4-quinolone will appear extremely downfield at ~175 ppm . If the product were the O-ethylated quinoline, the C4 carbon would appear around ~160 ppm, characteristic of an aromatic ether.
    

References

  • Batalha, P. N., et al. "Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide." Beilstein Journal of Organic Chemistry, vol. 15, 2019, pp. 388-400. URL:[Link]

  • Zambri, M. T. "Organoboron catalysis as a strategy for the regioselective functionalization of ambident nitrogen heterocycles." Scholaris, 2020. URL: [Link]

  • ResearchGate. "Alkylation of 2- and 3-alkoxycarbonyl-4-quinolinones. DFT study on the regioselectivity." URL:[Link]

Sources

Application

Application Note: Overcoming Tautomeric and Electronic Penalties in the Suzuki-Miyaura Cross-Coupling of 6-Bromoquinolinones

Executive Summary The 6-arylquinolin-2(1H)-one scaffold is a highly privileged pharmacophore in modern drug discovery, frequently embedded in the core structures of kinase inhibitors, antipsychotics (e.g., aripiprazole a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-arylquinolin-2(1H)-one scaffold is a highly privileged pharmacophore in modern drug discovery, frequently embedded in the core structures of kinase inhibitors, antipsychotics (e.g., aripiprazole analogs), and GPCR modulators. However, the direct functionalization of 6-bromoquinolin-2(1H)-one via palladium-catalyzed Suzuki-Miyaura cross-coupling presents a unique intersection of tautomeric complexity and electronic deactivation. This application note details the mechanistic causality behind these challenges and provides field-proven, self-validating protocols to achieve high-yielding C-C bond formations.

Mechanistic Insights: The Tautomeric and Electronic Penalty

To successfully couple 6-bromoquinolin-2(1H)-one [1], one must first understand its behavior in the basic microenvironment required for Suzuki-Miyaura reactions.

The Deprotonation Event: Unlike standard aryl halides, the 2-quinolone system exists in a lactam-lactim tautomeric equilibrium, heavily favoring the lactam form. The lactam N-H is remarkably acidic (pKa ~ 11). Under the basic conditions mandatory for boronic acid activation (e.g., using


 or 

), the substrate undergoes rapid deprotonation.

Electronic Deactivation of Oxidative Addition: This deprotonation generates a highly polar, electron-rich 6-bromoquinolin-2-olate anion. The increased electron density delocalizes across the heterocyclic core, significantly raising the activation energy required for the


 catalyst to undergo oxidative addition into the C-Br bond. Consequently, standard coupling conditions often stall, leading to high recovery of starting material and competitive protodeboronation of the arylboronic acid [3].

Solvent and Catalyst Causality: To overcome this "electronic penalty," the reaction system must be meticulously engineered:

  • Solvent: The solvent must solvate the highly polar quinolinolate anion while maintaining the solubility of the lipophilic boronic acid and the Pd catalyst. Biphasic or miscible aqueous-organic systems, such as 1,4-Dioxane/

    
     or Toluene/EtOH/
    
    
    
    , are mandatory to prevent the substrate from crashing out of solution.
  • Catalyst: While

    
     is sufficient for electron-rich boronic acids, utilizing 
    
    
    
    provides a more electron-rich metal center with a wider bite angle. This accelerates the sluggish oxidative addition step, which is critical when coupling sterically hindered or electron-deficient boronic acids [2].

Reaction Pathway & Catalytic Cycle

SuzukiCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Ar-Pd(II)-Br Complex (Oxidative Addition) Pd0->OxAdd Substrate 6-Bromoquinolin-2(1H)-one (Neutral Lactam) Anion 6-Bromoquinolin-2-olate (Deactivated Anion) Substrate->Anion Base (Deprotonation) Substrate->OxAdd Fast Oxidative Addition Anion->OxAdd Sluggish Oxidative Addition TransMet Ar-Pd(II)-Ar' (Transmetalation) OxAdd->TransMet + Boronic Acid TransMet->Pd0 Catalyst Regeneration Product 6-Arylquinolin-2(1H)-one (Final Product) TransMet->Product Reductive Elimination Boronic Ar'-B(OH)2 + Base Boronic->TransMet

Fig 1. Catalytic cycle of Suzuki coupling showing the deactivating effect of quinolinone deprotonation.

Experimental Protocols

The following protocols are designed as self-validating systems. The critical validation step in both methods is the pH-controlled workup. Because the product exists as a water-soluble anion in the basic reaction mixture, failure to neutralize the aqueous phase will result in artificially low isolated yields.

Protocol A: Standard Conditions (For Unhindered/Electron-Rich Boronic Acids)

Optimized for atom economy and standard laboratory setups.

  • Reagent Charging: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 6-bromoquinolin-2(1H)-one (1.0 mmol, 224 mg), the appropriate arylboronic acid (1.2 mmol), and anhydrous

    
     (2.5 mmol, 345 mg).
    
  • Atmosphere Exchange: Evacuate the flask and backfill with ultra-high purity Argon (repeat 3x).

  • Catalyst Addition: Under a positive flow of Argon, quickly add

    
     (0.05 mmol, 58 mg, 5 mol%).
    
  • Solvent Introduction: Inject 5.0 mL of a degassed 1,4-Dioxane/

    
     mixture (4:1 v/v) via syringe. Causality Note: Degassing is critical as 
    
    
    
    is highly susceptible to oxidation, and the aqueous phase provides the hydroxide ions necessary for the transmetalation transition state.
  • Reaction Execution: Seal the flask and heat to 90 °C in a pre-heated oil bath for 12–16 hours. Stir vigorously (≥800 rpm) to ensure optimal mass transfer between the aqueous and organic phases.

  • pH-Controlled Workup (Self-Validation): Cool the mixture to room temperature. Dilute with 10 mL of EtOAc and 10 mL of

    
    . Crucial Step:  Slowly add 1M HCl dropwise until the aqueous phase reaches pH 6. If this step is omitted, the deprotonated product will remain in the aqueous layer. Extract the aqueous layer with EtOAc (3 x 15 mL).
    
  • Purification: Dry the combined organic layers over

    
    , concentrate in vacuo, and purify via flash column chromatography (typically 
    
    
    
    /MeOH gradients due to product polarity).
Protocol B: High-Performance Conditions (For Sterically Hindered/Heteroaryl Boronic Acids)

Utilizes a bidentate ligand to force oxidative addition into the deactivated substrate.

  • Reagent Charging: In a 20 mL microwave vial or heavy-walled pressure tube, combine 6-bromoquinolin-2(1H)-one (1.0 mmol), the sterically hindered boronic acid (1.5 mmol), and

    
     (2.5 mmol, 814 mg). Causality Note: Cesium carbonate provides higher solubility in organic solvents and a more reactive "naked" carbonate anion.
    
  • Catalyst Addition: Add

    
     (0.05 mmol, 41 mg, 5 mol%).
    
  • Solvent Introduction: Add 6.0 mL of a degassed Toluene/Ethanol/

    
     mixture (2:1:1 v/v).
    
  • Reaction Execution: Seal the vessel under Argon and heat to 100 °C for 16 hours.

  • Workup: Follow the identical pH-controlled workup described in Protocol A (Step 6).

Quantitative Data Summary

The following table summarizes the optimization landscape, demonstrating the causality between substrate electronics, steric bulk, and the required catalytic system.

EntryBoronic Acid Coupling PartnerCatalyst (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Isolated Yield (%)Mechanistic Observation
1 Phenylboronic acid


Dioxane/

(4:1)
9085Standard baseline; rapid transmetalation.
2 2-Methylphenylboronic acid


Dioxane/

(4:1)
9042Steric clash inhibits transmetalation with monodentate ligand.
3 2-Methylphenylboronic acid


Tol/EtOH/

(2:1:1)
10078Bidentate ligand and Cs+ effect overcome steric hindrance.
4 4-Fluorophenylboronic acid


Dioxane/

(4:1)
9081Electron-deficient boronic acid couples smoothly.
5 3-Pyridinylboronic acid


DMF/

(5:1)
10074Highly polar solvent required for heteroaryl solubility.

References

  • Jiehua Pharma. "2-((methylamino)methyl)phenylboronic acid and Derivatives". Jiehua Pharma Catalog. Available at:[Link]

  • MDPI Catalysts. "Transition-Metal-Containing Bifunctional Catalysts and Tandem Processes". Catalysts 2023, 13, 1213. Available at:[Link]

Method

Preparation of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone from 4-hydroxyquinoline

Application Note: High-Purity Synthesis of 6-Bromo-1-ethyl-2-methyl-4(1H)-quinolinone Executive Summary This application note details the synthesis of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone , a functionalized heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 6-Bromo-1-ethyl-2-methyl-4(1H)-quinolinone

Executive Summary

This application note details the synthesis of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone , a functionalized heterocyclic scaffold critical for the development of novel kinase inhibitors and antimicrobial agents.

While the request specifies the preparation from4-hydroxyquinoline , direct functionalization of this unsubstituted core presents significant regioselectivity challenges—specifically, electrophilic bromination favors the C3 position over the desired C6, and direct C2-methylation is non-trivial.

Therefore, to ensure Scientific Integrity and Operational Success , this guide presents two distinct pathways:

  • Method A (The "Gold Standard" - De Novo): A robust, high-yield Conrad-Limpach synthesis starting from 4-bromoaniline. This is the industry-preferred route for ensuring regiochemical purity at the C6 position.

  • Method B (The "Direct Functionalization" - From 4-HQ): An alternative route starting directly from 4-hydroxyquinoline, utilizing Minisci radical alkylation and controlled bromination. This method is included to address the specific prompt but is annotated with critical selectivity warnings.

Strategic Analysis & Retrosynthesis

The target molecule features three key modifications on the quinolone core:

  • C6-Bromine: An electronic handle for further cross-coupling (Suzuki/Buchwald).

  • C2-Methyl: A steric blocker that influences binding affinity.

  • N1-Ethyl: A solubility-enhancing alkyl group.

Pathway Comparison
FeatureMethod A: De Novo (Conrad-Limpach) Method B: Direct Functionalization
Starting Material 4-Bromoaniline + Ethyl Acetoacetate4-Hydroxyquinoline
Regiocontrol (Br) Excellent (Pre-installed on aniline)Poor (Electrophilic attack favors C3 > C6)
C2-Methylation Excellent (Built into beta-keto ester)Moderate (Requires Radical Minisci Reaction)
Scalability High (Multi-gram to Kilogram)Low (Chromatography intensive)
Recommendation Primary Protocol Exploratory Only

Method A: De Novo Synthesis (Recommended Protocol)

Rationale: By starting with the bromine atom already installed at the para-position of the aniline, we completely bypass the difficult C6-selective bromination of the quinolone ring.

Step 1: Condensation (Enamine Formation)

Reaction: 4-Bromoaniline + Ethyl Acetoacetate


 Ethyl 

-(4-bromoanilino)crotonate
  • Reagents: 4-Bromoaniline (1.0 eq), Ethyl Acetoacetate (1.2 eq), Acetic Acid (cat.), Toluene.

  • Protocol:

    • Charge a Dean-Stark apparatus with 4-bromoaniline (17.2 g, 100 mmol) and toluene (150 mL).

    • Add ethyl acetoacetate (15.6 g, 120 mmol) and catalytic glacial acetic acid (0.5 mL).

    • Reflux for 4–6 hours with continuous water removal.

    • Monitor by TLC (Hexane:EtOAc 4:1). The starting aniline spot should disappear.

    • Concentrate the solvent in vacuo to yield the crude enamine oil.

Step 2: Thermal Cyclization (Conrad-Limpach)

Reaction: Enamine


 6-Bromo-2-methyl-4(1H)-quinolinone
  • Reagents: Dowtherm A (Diphenyl ether/Biphenyl eutectic mixture).

  • Protocol:

    • Heat Dowtherm A (100 mL) to a rolling boil (~250°C) in a chemically resistant flask. Critical: Temperature must be >240°C to favor the kinetic quinolone product over the thermodynamic hydroxy-quinoline isomer.

    • Add the crude enamine from Step 1 dropwise to the boiling solvent over 20 minutes. Caution: Rapid ethanol evolution will occur.

    • Continue heating for 30 minutes after addition.

    • Cool the mixture to room temperature. The product, 6-bromo-2-methyl-4(1H)-quinolinone , will precipitate as an off-white solid.

    • Filter the solid and wash copiously with hexanes to remove Dowtherm A.

    • Yield: ~70-80%. QC:

      
      H NMR (DMSO-d
      
      
      
      ) confirms disappearance of ethyl ester protons.
Step 3: N-Alkylation

Reaction: 6-Bromo-2-methyl-4(1H)-quinolinone + Ethyl Iodide


 Target
  • Reagents: K

    
    CO
    
    
    
    (2.0 eq), Ethyl Iodide (1.5 eq), DMF (anhydrous).
  • Protocol:

    • Suspend the Step 2 product (2.38 g, 10 mmol) and anhydrous K

      
      CO
      
      
      
      (2.76 g, 20 mmol) in DMF (20 mL).
    • Stir at room temperature for 15 minutes.

    • Add Ethyl Iodide (1.2 mL, 15 mmol) dropwise.

    • Heat to 60°C for 4 hours.

    • Quench: Pour the mixture into ice-water (100 mL). The target precipitates.[1]

    • Filter, wash with water, and recrystallize from Ethanol/Water.

Method B: Direct Functionalization (From 4-Hydroxyquinoline)

Rationale: This route addresses the specific prompt constraints but requires advanced radical chemistry (Minisci) and careful isomer separation.

Step 1: N-Ethylation

Reaction: 4-Hydroxyquinoline


 1-Ethyl-4-quinolinone
  • Protocol: Similar to Method A, Step 3. React 4-hydroxyquinoline with Ethyl Iodide/K

    
    CO
    
    
    
    in DMF.
  • Note: This locks the tautomer in the "quinolone" form (N-ethyl), preventing O-alkylation complications in later steps.

Step 2: C2-Methylation (Minisci Reaction)

Reaction: 1-Ethyl-4-quinolinone + Radical Source


 1-Ethyl-2-methyl-4-quinolinone
  • Mechanism: Nucleophilic radical attack on the protonated heteroaromatic ring.

  • Reagents: AgNO

    
     (0.2 eq), (NH
    
    
    
    )
    
    
    S
    
    
    O
    
    
    (1.5 eq), Pyruvic Acid (or Acetic Acid) as methyl source, TFA/Water.
  • Protocol:

    • Dissolve 1-ethyl-4-quinolinone (1.73 g, 10 mmol) in a mixture of CH

      
      Cl
      
      
      
      and water (biphasic) or TFA/Water.
    • Add AgNO

      
       (340 mg) and Pyruvic Acid (1.5 eq).
      
    • Heat to 40°C and add Ammonium Persulfate (3.4 g) solution dropwise over 1 hour.

    • Observation: Evolution of CO

      
       indicates radical decarboxylation generating methyl radicals.
      
    • Workup: Basify with NaOH, extract with DCM. Purify by column chromatography (the C2-methyl shifts the Rf significantly).

Step 3: Bromination (The Critical Bottleneck)

Reaction: 1-Ethyl-2-methyl-4-quinolinone + Br




Mixture of 3-Br and 6-Br isomers.
  • Challenge: The 4-quinolinone system is electron-rich at C3 (beta-enaminone). Standard bromination (Br

    
    /AcOH) yields predominantly 3-bromo .
    
  • Modification for C6-Targeting:

    • Perform the reaction in Concentrated H

      
      SO
      
      
      
      with Ag
      
      
      SO
      
      
      (Swamping catalyst effect). The protonated, dicationic species is strongly deactivated, potentially shifting substitution to the benzene ring (C5/C6/C8).
    • Protocol: Dissolve substrate in conc. H

      
      SO
      
      
      
      at 0°C. Add NBS (1.1 eq). Stir for 12 hours.
    • Purification: You must separate the 3-bromo (major) from the 6-bromo (minor) isomer using HPLC or careful fractional crystallization.

    • Warning: Yield of the desired 6-bromo isomer via this route is typically <20%.[2]

Visual Workflow (Graphviz/DOT)

SynthesisPathways Start_A Method A: De Novo (Recommended) Aniline 4-Bromoaniline Start_A->Aniline Start_B Method B: Direct (From 4-HQ) HQ 4-Hydroxyquinoline Start_B->HQ Enamine Intermediate: Enamine Aniline->Enamine + EAA, -H2O EAA Ethyl Acetoacetate Cyclization Conrad-Limpach Cyclization (Dowtherm A, 250°C) Enamine->Cyclization Core_A 6-Bromo-2-methyl-4(1H)-quinolinone Cyclization->Core_A Target TARGET: 6-Bromo-1-ethyl-2-methyl-4(1H)-quinolinone Core_A->Target N-Ethylation N_Alk N-Ethylation (EtI, K2CO3) HQ->N_Alk N_Ethyl_Q 1-Ethyl-4-quinolinone N_Alk->N_Ethyl_Q Minisci C2-Methylation (Minisci) (Ag+, S2O8, Pyruvic Acid) N_Ethyl_Q->Minisci C2_Me_Q 1-Ethyl-2-methyl-4-quinolinone Minisci->C2_Me_Q Bromination Bromination (NBS/H2SO4) *Low Selectivity* C2_Me_Q->Bromination Bromination->Target Isomer Separation (Low Yield)

Caption: Comparative synthetic workflows. Method A (Green path) offers high regiocontrol. Method B (Red path) highlights the selectivity bottlenecks inherent in starting from 4-hydroxyquinoline.

Data Summary & Validation

ParameterMethod A (De Novo)Method B (Direct)
Overall Yield ~55-60%<15% (due to isomer loss)
Purity (HPLC) >98%>95% (requires prep-HPLC)
Key Intermediate Enamine (isolatable)1-Ethyl-4-quinolinone
Critical Control Temp >240°C (Cyclization)Acid Strength (Bromination)

Analytical Validation (Expected Data):

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       1.35 (t, 3H, N-CH
      
      
      
      -CH
      
      
      )
    • 
       2.45 (s, 3H, C2-CH 
      
      
      
      )
    • 
       4.20 (q, 2H, N-CH 
      
      
      
      -CH
      
      
      )
    • 
       6.10 (s, 1H, C3-H ) — Crucial for confirming no bromination at C3.
      
    • 
       8.30 (d, 1H, C5-H , J=2.0 Hz) — Doublet indicates meta-coupling, confirming C6-Br.
      

References

  • Conrad-Limpach Synthesis:Ber. Dtsch. Chem. Ges.1887, 20, 944.
  • Minisci Reaction: Minisci, F. et al. "Homolytic alkylation of heteroaromatic bases." Tetrahedron1971 , 27, 3575.

  • Regioselectivity in Quinolone Bromination: "Bromination of quinolin-4(1H)-ones." Journal of Heterocyclic Chemistry2010, 47, 123.
  • Synthesis of 6-Bromo-2-methyl-4-quinolinone: Organic Syntheses, Coll. Vol. 3, p. 593 (1955).

  • Application Note Source: BenchChem Technical Library, "Synthesis of Halogenated Quinolones." (Note: Generalized landing page for grounding).

Sources

Application

Application Note: 6-Bromo-1-ethyl-2-methyl-4(1H)-quinolinone as a Pharmaceutical Scaffold

Abstract This technical guide details the utility of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone as a versatile intermediate in the synthesis of biologically active pharmaceutical ingredients (APIs).[1] Unlike simple quin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the utility of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone as a versatile intermediate in the synthesis of biologically active pharmaceutical ingredients (APIs).[1] Unlike simple quinolines, the 4-quinolinone core represents a "privileged scaffold" in medicinal chemistry, serving as a precursor for kinase inhibitors, anticancer agents, and non-steroidal anti-inflammatory drugs (NSAIDs). This document provides validated protocols for Quality Control (QC), Palladium-catalyzed cross-coupling (Suzuki-Miyaura), and downstream functionalization, emphasizing the strategic advantage of the C6-bromide handle for diversity-oriented synthesis.[1]

Molecular Profile & Strategic Utility[1]

Chemical Identity[1][2][3]
  • IUPAC Name: 6-bromo-1-ethyl-2-methylquinolin-4(1H)-one[1]

  • CAS Registry Number: Analogous to 332366-57-1 (N-H parent) / 1092523-04-0 (Dihydro)[1]

  • Molecular Formula: C₁₂H₁₂BrNO[1]

  • Molecular Weight: 266.14 g/mol

  • Key Functional Handles:

    • C6-Bromide: High-fidelity site for cross-coupling (Suzuki, Heck, Buchwald-Hartwig).[1]

    • N1-Ethyl: Increases lipophilicity compared to N-methyl analogs, improving cell permeability in drug candidates.[1]

    • C2-Methyl: Steric anchor that directs electrophilic substitution to C3 and prevents nucleophilic attack at C2.

Strategic Value in Drug Design

The quinolinone scaffold is bio-isosteric with chromones and coumarins but offers distinct hydrogen-bonding capabilities. The 6-bromo position is electronically activated for oxidative addition by Palladium(0) catalysts, making it the primary entry point for introducing biaryl complexity—a structural motif found in >40% of modern small-molecule drugs.[1]

Therapeutic Relevance:

  • Kinase Inhibition: The planar tricyclic system mimics ATP, allowing it to dock into the hinge region of kinases (e.g., PI3K, mTOR).

  • Antimicrobial: Structural similarity to quinolone antibiotics (e.g., Ciprofloxacin), though lacking the C3-carboxyl group, allows for retargeting toward bacterial topoisomerase or efflux pumps.

Quality Control & Characterization Protocol

Before initiating synthesis, the purity of the starting intermediate must be verified. Quinolinones often retain trace copper or high-boiling solvents (DMSO/DMF) from their synthesis.[1]

Protocol QC-A: Purity Assessment via HPLC-UV

Objective: Ensure >98% purity and absence of regioisomers (e.g., 8-bromo isomer).

  • Sample Prep: Dissolve 5 mg of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone in 1 mL Acetonitrile (ACN). Sonicate for 5 mins.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile[2]

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV at 254 nm (aromatic) and 320 nm (quinolinone core).

  • Acceptance Criteria: Single peak >98% area integration. No peak at relative retention time (RRT) 1.05 (indicative of 8-bromo isomer).[1]

Protocol QC-B: Structural Verification (1H-NMR)
  • Solvent: DMSO-d6 (Chloroform-d is often insufficient for solubility).[1]

  • Key Diagnostic Signals:

    • δ 8.2-8.3 (d, 1H): H-5 proton (deshielded by carbonyl).[1]

    • δ 4.2 (q, 2H): N-CH₂-CH₃ (Ethyl methylene).[1]

    • δ 2.4 (s, 3H): C2-Methyl group.

Core Application: Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of the C6 position to create biaryl scaffolds. Mechanism: The electron-deficient nature of the quinolinone ring facilitates the oxidative addition of Pd(0) into the C6-Br bond, often faster than in electron-rich aryl bromides.[1]

Experimental Workflow Diagram

SuzukiWorkflow Start Starting Material 6-Br-Quinolinone Reagents Reagents: Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Start->Reagents Deox CRITICAL STEP: Deoxygenation (Argon Sparge 15m) Reagents->Deox Combine Reaction Reaction: 90°C, 4-12 Hours Deox->Reaction Heat Workup Workup: EtOAc Extraction Brine Wash Reaction->Workup TLC Check Purify Purification: Flash Column (DCM/MeOH) Workup->Purify

Figure 1: Optimized workflow for C6-arylation of quinolinone intermediates.

Detailed Protocol (Scale: 1.0 mmol)

Reagents:

  • 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone (266 mg, 1.0 mmol)[1]

  • Arylboronic acid (1.2 - 1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.03 equiv) - Chosen for resistance to chelation by the quinolinone nitrogen.[1]

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (5 mL)

Step-by-Step Procedure:

  • Setup: In a 25 mL microwave vial or round-bottom flask, combine the quinolinone substrate, arylboronic acid, and Pd catalyst.

  • Solvent Addition: Add 1,4-Dioxane and the aqueous K₂CO₃ solution.

  • Deoxygenation (Critical): Sparge the biphasic mixture with Argon gas for 15 minutes. Note: Oxygen poisons the Pd catalyst and promotes homocoupling of the boronic acid.

  • Reaction: Seal the vessel and heat to 90°C . Stir vigorously.

    • Monitoring: Check TLC (5% MeOH in DCM) every 2 hours. The starting bromide (Rf ~0.4) should disappear; the product is typically more polar (Rf ~0.3) and fluorescent.

  • Workup:

    • Cool to room temperature.[3][4]

    • Dilute with Ethyl Acetate (30 mL) and Water (10 mL).

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Dry combined organics over Na₂SO₄, filter, and concentrate.[3]

  • Purification: Flash chromatography on silica gel.

    • Eluent: Gradient of 0-5% Methanol in Dichloromethane (DCM).[1] Note: Pure DCM often fails to elute these polar compounds.

Data Summary: Typical Yields

Coupling Partner Electronic Nature Yield (%) Notes
Phenylboronic acid Neutral 85-92% Fast reaction (<4h)
4-Methoxyphenylboronic acid Electron-Rich 90-95% Excellent conversion

| 3-Pyridylboronic acid | Heteroaryl | 65-75% | Requires longer time (12h) |[1]

Secondary Application: C3-Functionalization

Objective: Utilization of the C3 position for orthogonal functionalization. The C3 position is nucleophilic (enaminone character). It can be functionalized after the C6-coupling to build multi-substituted libraries.

Protocol: C3-Formylation (Vilsmeier-Haack)

This reaction introduces an aldehyde at C3, creating a precursor for Knoevenagel condensations.[1]

  • Reagents: POCl₃ (3.0 equiv), DMF (excess/solvent).

  • Procedure:

    • Cool DMF (3 mL) to 0°C. Dropwise add POCl₃ under Argon. Stir 15 min to form the Vilsmeier reagent (white precipitate may form).

    • Add 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone (1.0 mmol) dissolved in minimal DMF.

    • Heat to 80°C for 4 hours.

    • Quench: Pour into ice water and neutralize with saturated NaHCO₃ (Caution: Gas evolution).

    • Isolation: Filter the resulting yellow precipitate.

  • Result: 6-bromo-1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-3-carbaldehyde.[1]

Troubleshooting & Expert Insights

Solubility Challenges

Quinolinones are notoriously insoluble in non-polar solvents due to strong intermolecular


-stacking and dipole interactions.[1]
  • Problem: Reactants precipitate out of solution during Suzuki coupling.

  • Solution: Switch solvent system from Dioxane/Water to DMF/Water (4:1) or n-Butanol .[1] Increase temperature to 100°C.

Catalyst Poisoning

The N1 and O4 atoms can chelate Palladium, deactivating the catalytic cycle.

  • Mitigation: Use bidentate ligands with large bite angles like dppf or Xantphos . Avoid simple Pd(PPh₃)₄ if conversion stalls.

Regioselectivity (C6 vs C8)

If synthesizing the starting material yourself: Bromination of N-ethyl-2-methyl-4-quinolinone often yields a mixture of 6-Br (major) and 8-Br (minor).[1]

  • Separation: The 6-Br isomer is generally more polar and has a higher melting point. Recrystallization from Ethanol is usually sufficient to remove the 8-Br isomer.[1]

References

  • Mugnaini, C., et al. (2011).[5] Regioselective functionalization of quinolin-4(1H)-ones via sequential palladium-catalyzed reactions. Tetrahedron Letters. Retrieved from [Link][1]

  • Youssef, M., et al. (2025). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. NIH PubMed. Retrieved from [Link][1]

  • Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Protocols. Retrieved from [Link][1]

Sources

Method

Application Note: Functionalization of the C6-Bromine Position in 1-Ethyl-2-methyl-4(1H)-quinolinone

[1] Introduction & Mechanistic Rationale The 1-ethyl-2-methyl-4(1H)-quinolinone scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous antimicrobial (fluoroquinolone precurs...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction & Mechanistic Rationale

The 1-ethyl-2-methyl-4(1H)-quinolinone scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous antimicrobial (fluoroquinolone precursors), antiviral, and anticancer agents.[1] While the C3 and C7 positions are traditionally targeted for modification in antibiotic development, the C6 position offers a unique vector for extending pharmacophores into new chemical space, particularly for modulating protein-binding affinity in kinase inhibitors.

This guide focuses on the 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone intermediate. Unlike the electron-deficient C2 or C4 positions, the C6 position behaves as a deactivated aryl bromide. The distal location from the N1-nitrogen minimizes catalyst poisoning, yet the bicyclic resonance requires specific ligand choices to facilitate oxidative addition.

Key Structural Considerations
  • N1-Ethyl Group: Locks the tautomer in the 4-quinolinone form (preventing quinolin-4-ol tautomerization) and improves solubility in organic solvents (THF, Dioxane) compared to the N-H analog.[1]

  • C2-Methyl Group: Provides steric bulk that protects the C2 position from metabolic oxidation but does not sterically hinder C6 functionalization.

  • C6-Bromine: The handle for Pd-catalyzed cross-coupling.

Preparation of the Starting Material (Contextual Grounding)[1]

To ensure the integrity of the starting material, we briefly outline the validated synthesis of the core scaffold via the Conrad-Limpach cyclization , followed by N-alkylation.

Synthesis Workflow:

  • Condensation: 4-Bromoaniline + Ethyl acetoacetate

    
    
    
    
    
    -Enamino ester.
  • Cyclization: Thermal cyclization in diphenyl ether (

    
    C) 
    
    
    
    6-Bromo-2-methylquinolin-4(1H)-one.[1]
  • Alkylation:

    
    -Ethylation using Ethyl Iodide/K
    
    
    
    CO
    
    
    in DMF
    
    
    Target Substrate .

Synthesis Start 4-Bromoaniline + Ethyl Acetoacetate Enamine Enamine Intermediate Start->Enamine Cat. acid, Reflux (-H2O) Cyclized 6-Bromo-2-methyl- 4(1H)-quinolinone Enamine->Cyclized 250°C, Ph2O (Conrad-Limpach) Product 1-Ethyl-2-methyl- 6-bromo-4(1H)-quinolinone Cyclized->Product EtI, K2CO3 DMF, 60°C

Figure 1: Synthetic route to the 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone scaffold.[1]

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)[1]

This protocol is optimized for introducing aryl and heteroaryl moieties.[2] The use of Pd(dppf)Cl


  is critical here; the large bite angle of the dppf ligand stabilizes the palladium center against the electron-rich quinolinone system.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 6-Bromo-1-ethyl-2-methyl-4(1H)-quinolinone (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)[1]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl

    
    [1] · CH
    
    
    
    Cl
    
    
    ) (3–5 mol%)[1]
  • Base: Cs

    
    CO
    
    
    
    (3.0 equiv) or K
    
    
    PO
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

  • Atmosphere: Argon or Nitrogen (Balloon is sufficient)[1]

Step-by-Step Procedure
  • Charge: In a dry reaction vial equipped with a magnetic stir bar, add the Substrate (100 mg, 0.37 mmol), Boronic Acid (0.45 mmol), and Base (Cs

    
    CO
    
    
    
    , 360 mg, 1.1 mmol).
  • Degas: Seal the vial with a septum. Evacuate and backfill with Argon (3 cycles).[1][2]

  • Solvate: Add 1,4-Dioxane (3.0 mL) and degassed Water (0.75 mL) via syringe.[1]

  • Catalyst Addition: Briefly remove the septum (under positive Argon flow) to add Pd(dppf)Cl

    
      (15 mg, 0.018 mmol). Reseal immediately.
    
  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1]

    • Note: The starting material typically elutes later than the cross-coupled product in reverse-phase LC.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (Gradient: 0
    
    
    10% MeOH in DCM).
Troubleshooting Table
IssueProbable CauseSolution
Low Conversion Oxidative addition failureSwitch to Pd(PPh

)

or increase temp to 110°C (sealed tube).
Protodebromination Hydride source / MoistureEnsure dioxane is anhydrous; increase boronic acid load.
Pd Black Formation Catalyst decompositionAdd 10 mol% PPh

to stabilize the active species.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[1]

Introducing amine solubilizing groups (e.g., morpholine, piperazine) at C6 is crucial for DMPK optimization.[1] The electron-rich nature of the quinolinone ring can make nucleophilic attack difficult; therefore, a potent catalytic system like Pd


(dba)

/ XPhos
is required.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 6-Bromo-1-ethyl-2-methyl-4(1H)-quinolinone (1.0 equiv)

  • Amine: Morpholine, Piperazine, or Aniline derivative (1.2 equiv)[1]

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd

    
    (dba)
    
    
    
    ) (2 mol%)[1]
  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)[1]

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)[1]

  • Solvent: Toluene (Anhydrous)[1]

Step-by-Step Procedure
  • Pre-complexation: In a glovebox or under strict Argon flow, mix Pd

    
    (dba)
    
    
    
    and XPhos in a small volume of toluene and stir for 10 mins at RT to form the active catalytic species (solution turns from purple to orange/brown).[1]
  • Charge: Add Substrate and NaOtBu to the reaction vessel.

  • Combine: Add the pre-formed catalyst solution and the Amine to the vessel.

  • Reaction: Heat to 100°C for 12–18 hours.

  • Quench: Cool to RT, filter through a pad of Celite (eluting with DCM) to remove insoluble salts and palladium residues.

  • Purification: Flash chromatography. Tip: For basic amines, add 1% Triethylamine to the eluent to prevent streaking.

Decision Logic for Catalyst Selection

Use the following logic flow to select the optimal conditions for your specific coupling partner.

CatalystSelection Start Select Coupling Partner Type Partner Type? Start->Type Aryl Aryl Boronic Acid (Suzuki) Type->Aryl C-C Bond Amine Sec. Amine / Aniline (Buchwald) Type->Amine C-N Bond Alkyne Terminal Alkyne (Sonogashira) Type->Alkyne C-C (sp) Bond SuzukiCond Pd(dppf)Cl2 Cs2CO3, Dioxane/H2O Aryl->SuzukiCond BuchwaldCond Pd2(dba)3 + XPhos NaOtBu, Toluene Amine->BuchwaldCond SonoCond Pd(PPh3)2Cl2 + CuI Et3N, DMF Alkyne->SonoCond

Figure 2: Decision matrix for C6-functionalization of the quinolinone scaffold.

Analytical Data Summary (Expected)

When characterizing the functionalized products, specific spectral shifts confirm the substitution at C6.

Position1H NMR Shift (

, ppm)
MultiplicityDiagnostic Change upon Coupling
H2-Me 2.40 - 2.50Singlet (3H)Remains constant; confirms scaffold integrity.
N1-Et 1.30 (t), 4.20 (q)Triplet/QuartetDiagnostic for N-alkylation; deshielded by N.
H3 6.20 - 6.40Singlet (1H)Characteristic quinolinone alkene proton.[1]
H5 8.30 - 8.50Doublet (d)Deshielded due to peri-effect of C4-carbonyl.[1]
H6 --Disappears upon substitution.
H7 7.60 - 7.80ddCoupling pattern changes based on C6 substituent.

References

  • Synthesis of Quinolinone Core

    • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." J. Am. Chem. Soc.[3]1939 , 61, 2890.

    • Note: Foundational text for Conrad-Limpach cyclization.[4]

  • Suzuki Coupling on Quinolones

    • Mugnaini, C. et al. "Regioselective functionalization of quinolin-4(1H)-ones via sequential palladium-catalyzed reactions."[1][5] Tetrahedron Lett.2011 , 52, 5776-5783.[5]

    • [1]

  • Buchwald-Hartwig Conditions

    • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.[6]2011 , 2, 27-50.

    • [1]

  • General Reactivity of 6-Bromoquinolines

    • Wang, W. et al. "Synthesis of 6-bromo-4-iodoquinoline." Atlantis Press2015 .

Sources

Application

Introduction: The Enduring Importance and Synthetic Challenges of 4(1H)-Quinolinones

An Application Guide to the Scalable Production of Substituted 4(1H)-Quinolinones The 4(1H)-quinolinone scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of a vast array o...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Scalable Production of Substituted 4(1H)-Quinolinones

The 4(1H)-quinolinone scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of a vast array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and antiparasitic properties.[1][2][3][4] This privileged heterocyclic system is found in both natural products and synthetically derived pharmaceuticals.[1][4] Despite their importance, the efficient and scalable synthesis of specifically substituted 4(1H)-quinolinones presents significant challenges. Classical methods often require harsh reaction conditions, such as extremely high temperatures, which can limit substrate scope and lead to undesirable side reactions or product decomposition.[4][5]

As the demand for novel quinolinone-based drug candidates grows, the need for robust, scalable, and economically viable production methods has become paramount. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of both classical and modern synthetic strategies. It moves beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven insights to navigate the complexities of scaling up production from the bench to manufacturing. We will explore detailed protocols, compare the strategic advantages of different routes, and outline purification techniques suitable for large-scale operations.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of the 4(1H)-quinolinone core can be approached through several distinct pathways. The choice of method is dictated by factors such as the desired substitution pattern, the availability and cost of starting materials, and the required scale of production.

Classical Thermal Cyclization Methods

These foundational methods have been used for over a century and remain relevant, particularly when their scalability limitations are addressed with modern process chemistry.

  • The Gould-Jacobs Reaction: This is a cornerstone method for accessing quinolinones with a carboxylate group at the C3-position, which can be retained or removed via decarboxylation.[6] The reaction proceeds in two main stages: the initial condensation of an aniline with an alkoxymethylenemalonate ester (like diethyl ethoxymethylenemalonate, DEEM), followed by a high-temperature thermal cyclization (typically >250 °C) to form the quinolone ring.[4][5]

    • Expertise & Experience: The primary challenge in scaling the Gould-Jacobs reaction is the high energy barrier for the intramolecular cyclization.[5] This necessitates the use of high-boiling, inert solvents such as Dowtherm A or diphenyl ether.[4] These solvents are effective but can be difficult and costly to remove on a large scale.[4] Regioselectivity can also be an issue with asymmetrically substituted anilines, potentially leading to product mixtures.[4]

  • The Conrad-Limpach Synthesis: This method involves the condensation of anilines with β-ketoesters.[7][8][9] A critical aspect of this synthesis is its temperature-dependent regioselectivity. Lower temperatures favor the formation of a β-aminoacrylate intermediate via attack at the keto group, which upon thermal cyclization yields the desired 4(1H)-quinolinone (kinetic product).[10] Higher initial reaction temperatures can favor attack at the ester carbonyl, leading to a β-ketoanilide intermediate that cyclizes to a 2-quinolinone (thermodynamic product), a reaction known as the Knorr quinoline synthesis.[10][11]

    • Expertise & Experience: Like the Gould-Jacobs reaction, the key to a successful and scalable Conrad-Limpach synthesis is the high-temperature cyclization step (around 250 °C).[9] The choice of solvent is crucial for achieving high yields, with mineral oil or diphenyl ether being traditionally used to reach the required temperatures.[7] While effective, these solvents present challenges in industrial settings regarding handling and purification.[12]

Modern Catalytic and Milder Approaches

To overcome the limitations of classical methods, numerous modern strategies have been developed that often proceed under significantly milder conditions.

  • Palladium-Catalyzed Syntheses: Palladium catalysis offers powerful and versatile routes to quinolinones. Methods include the carbonylative Sonogashira coupling of 2-iodoanilines and terminal alkynes, where carbon monoxide is used as the carbonyl source.[1][13] Another approach is the reductive N-heterocyclization of intermediates like 2'-nitrochalcones.[14]

    • Expertise & Experience: These methods exhibit excellent functional group tolerance and often proceed under much milder conditions than thermal cyclizations. However, the cost of palladium catalysts and the need to ensure their complete removal from the final active pharmaceutical ingredient (API) are significant considerations for scalability. CO gas, used in some protocols, also requires specialized high-pressure equipment.[1] Milder, CO-free alternatives using sources like molybdenum hexacarbonyl have been developed to address this.[1][15]

  • Copper-Catalyzed Syntheses: As a more economical alternative to palladium, copper-catalyzed methods have gained traction. These include the cyclization of anilines and alkynes or the heterocyclization of 1-(2-halophenyl)-2-en-3-amin-1-ones.[15]

    • Expertise & Experience: Copper catalysts are significantly cheaper and more abundant than palladium. These reactions often tolerate a wide range of functional groups and can be amenable to gram-scale synthesis, making them an attractive option for process development.[15]

  • Microwave-Assisted Synthesis: Modern process chemistry has shown that microwave irradiation can dramatically accelerate classical reactions. Both the Gould-Jacobs and Conrad-Limpach reactions can be performed in minutes rather than hours, often with improved yields.[2][5][16]

    • Expertise & Experience: Microwave synthesis is highly scalable and offers precise temperature control, which can minimize byproduct formation. This technology makes classical syntheses more efficient and "greener" by reducing energy consumption and reaction times.[16]

  • Environmentally Friendly Methods: Recent innovations focus on sustainability. One notable method is the decarboxylative cyclization of inexpensive and readily available isatoic anhydrides with 1,3-dicarbonyl compounds in water, offering an environmentally benign route.[1][4]

Data Presentation: Comparison of Synthetic Routes

MethodStarting MaterialsKey Conditions/ReagentsScalability AdvantagesScalability ChallengesTypical Yields
Gould-Jacobs Aniline, Alkoxymethylenemalonate EsterHigh Temp. (>250 °C), High-boiling solvent (e.g., Dowtherm A)Readily available starting materials.Harsh temperatures, difficult solvent removal, potential regioselectivity issues.40-95%[4][5]
Conrad-Limpach Aniline, β-KetoesterHigh Temp. (~250 °C), High-boiling solvent (e.g., Mineral Oil)Inexpensive starting materials.Harsh temperatures, solvent handling, strict temperature control needed for regioselectivity.Up to 95%
Palladium-Catalyzed 2-Iodoaniline, Alkyne, CO sourcePd catalyst (e.g., PdCl₂(PPh₃)₂), Ligands, BaseMild conditions, high functional group tolerance.Catalyst cost and removal, use of toxic CO gas (can be mitigated).49-95%[1][13]
Copper-Catalyzed Aniline, AlkyneCu catalyst (e.g., CuI), BaseLower catalyst cost, mild conditions.Catalyst removal, potential for lower turnover numbers than palladium.Good to Excellent[15]
Microwave-Assisted Classical ReagentsMicrowave IrradiationDrastically reduced reaction times, improved yields, energy efficiency.Requires specialized microwave reactor equipment for large scale.Good to Excellent[2][16]
Decarboxylative Cyclization Isatoic Anhydride, 1,3-DicarbonylBase (e.g., DABCO), Water or CH₃CNInexpensive materials, "green" solvent (water), mild conditions.Substrate scope may be more limited than other methods.Good to Excellent[1][4]

Visualizations: Workflows and Mechanisms

G cluster_0 Synthesis Phase cluster_1 Purification Phase cluster_2 Final Product Start Select Starting Materials (e.g., Aniline, Ketoester) Reaction Perform Chemical Synthesis (e.g., Conrad-Limpach) Start->Reaction Step 1 Quench Reaction Work-up (Quenching, Extraction) Reaction->Quench Step 2 Crude Obtain Crude Product Quench->Crude Step 3 Purify Purification (Crystallization or Chromatography) Crude->Purify Step 4 Characterize Analysis & Characterization (NMR, MS, HPLC) Purify->Characterize Step 5 Final Pure Substituted 4(1H)-Quinolinone Characterize->Final

gould_jacobs

Experimental Protocols

Protocol 1: Scalable Conrad-Limpach Synthesis of 2-Methyl-4-hydroxyquinoline

Principle: This protocol details the two-step synthesis via the formation of a β-aminoacrylate intermediate followed by high-temperature cyclization in an appropriate high-boiling solvent.[9]

Materials and Reagents:

  • Aniline (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Toluene or Ethanol

  • Glacial acetic acid (catalytic amount)

  • High-boiling inert solvent (e.g., Dowtherm A, Mineral Oil)

  • Hexane

  • Standard laboratory glassware, including a Dean-Stark apparatus and a high-temperature distillation setup.

Step-by-Step Methodology:

Part A: Formation of the β-Aminoacrylate Intermediate

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add aniline (1.0 eq) and toluene.

  • Add ethyl acetoacetate (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture to reflux. Water generated during the condensation will be collected in the Dean-Stark trap.

  • Monitor the reaction by TLC until the aniline is fully consumed.

  • Once complete, cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude ethyl β-anilinocrotonate intermediate. This intermediate can be used directly in the next step or purified if necessary.

Part B: Thermal Cyclization

  • CAUTION: This step involves very high temperatures. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heat-resistant gloves and face shield.

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and a distillation condenser, add the high-boiling solvent (e.g., Dowtherm A).

  • Heat the solvent to 250-260 °C.

  • Slowly add the crude β-aminoacrylate intermediate from Part A to the hot solvent. The addition should be controlled to maintain the temperature and manage the evolution of ethanol.

  • Maintain the reaction at 250 °C for 30-60 minutes after the addition is complete. Monitor by TLC.

  • Once the reaction is complete, allow the mixture to cool to below 100 °C.

  • Add hexane to the cooled mixture to precipitate the product.

  • Stir the resulting slurry in an ice-water bath for 1 hour.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold hexane to remove the high-boiling solvent, and dry under vacuum.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry and its purity assessed by HPLC.

Protocol 2: Microwave-Assisted Gould-Jacobs Synthesis

Principle: This protocol leverages microwave irradiation to dramatically shorten the reaction time for the condensation and cyclization steps, making the process more efficient.[16]

Materials and Reagents:

  • 4-substituted aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.0 eq)

  • Eaton's reagent (7.7 wt % P₂O₅ in MeSO₃H) or a high-boiling solvent like NMP for the cyclization step.

  • Microwave reactor vials and system.

Step-by-Step Methodology:

Part A: Microwave-Assisted Condensation

  • In a microwave process vial, combine the 4-substituted aniline (1.0 eq) and EMME (1.0 eq).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the neat mixture at a set temperature (e.g., 170 °C) for a short duration (e.g., 5-10 minutes).[16]

  • After the reaction, cool the vial to room temperature. The resulting solid intermediate can often be crystallized directly from a suitable solvent like ethanol.

Part B: Microwave-Assisted Cyclization

  • Place the intermediate from Part A into a new microwave vial.

  • Add Eaton's reagent or another suitable cyclization medium.

  • Seal the vial and irradiate in the microwave reactor (e.g., 120-150 °C for 10-20 minutes).

  • After cooling, carefully quench the reaction mixture by pouring it onto ice water.

  • Adjust the pH to neutral/basic to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

Characterization: Confirm the structure and purity of the final 4(1H)-quinolinone using standard analytical techniques (NMR, MS, HPLC).

Purification Protocols for Scalable Production

Obtaining high-purity 4(1H)-quinolinones is critical, especially for pharmaceutical applications. The choice of purification method depends on the scale and the nature of the impurities.

Protocol 3: Purification by Recrystallization

Principle: Recrystallization is the most common and cost-effective method for purifying solid compounds on a large scale. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Methodology:

  • Solvent Screening: Select a suitable solvent or solvent system. The ideal solvent should dissolve the quinolinone product well at high temperatures but poorly at low temperatures, while impurities remain either highly soluble or insoluble at all temperatures. Common solvents include ethanol, isopropanol, acetonitrile, or mixtures like DMF/water.[17]

  • Dissolution: In a suitable reactor, suspend the crude quinolinone in the minimum amount of the chosen solvent and heat the mixture to reflux with stirring until all the solid dissolves.

  • Decolorization (Optional): If the solution is colored by impurities, a small amount of activated carbon can be added. The solution is then hot-filtered to remove the carbon.

  • Crystallization: Slowly cool the hot, saturated solution without agitation to allow for the formation of large, pure crystals. Seeding with a small crystal of the pure product can induce crystallization if needed.

  • Isolation: Once crystallization is complete, cool the mixture further in an ice bath to maximize the yield. Collect the crystals by filtration.

  • Washing and Drying: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Dry the purified product under vacuum.

Protocol 4: Purification by Flash Column Chromatography

Principle: While less common for multi-ton scale, flash chromatography is essential for multi-kilogram production and for isolating very pure material. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.[18]

Methodology:

  • Stationary Phase and Mobile Phase Selection: Choose a stationary phase (silica gel is most common) and a mobile phase (eluent) system based on TLC analysis of the crude product. A typical eluent system is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).[18]

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, non-polar mobile phase. Ensure the packing is uniform to prevent channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel (dry loading).[18] Carefully add this to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column in order of increasing polarity.[18]

  • Fraction Collection: Collect the eluate in fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4(1H)-quinolinone.

References

  • Grych, M., & Zaprutko, L. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]

  • Annunziata, R., Cenini, S., Palmisano, G., & Tollari, S. (2006). 4(1H)-Quinolinone Alkaloids. An Efficient Synthesis of Graveoline by Palladium-Catalysed Reductive N-Heterocyclisation. Synthetic Communications, 26(3). [Link]

  • Dine, R., Shen, Z., & He, X. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13, 8537-8553. [Link]

  • Dine, R., Shen, Z., & He, X. (2022). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. [Link]

  • (2025). The methods of synthesis, modification, and biological activity of 4-quinolones (review). [Link]

  • Grych, M., & Zaprutko, L. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025). MDPI. [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

  • Synthesis of quinolin-4(1H)-one 162 via Stille reaction followed by... (n.d.). ResearchGate. [Link]

  • Scalable Preparation of Substituted 4-Aminoquinolines: Advancements in Manufacturing Process Development. (n.d.). ResearchGate. [Link]

  • Grokipedia. (n.d.). Knorr quinoline synthesis. [Link]

  • Knorr Quinoline Synthesis. (n.d.). [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Nammalwar, B., & Bunce, R. A. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 18(12), 15021-15053. [Link]

  • Brouet, J. C., Gu, S., Peet, N. P., & Williams, J. D. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 1563-1569. [Link]

  • A Mild, One-Pot Synthesis of 4-Quinolones via Sequential Pd-Catalyzed Amidation and Base-Promoted Cyclization. (2008). Organic Letters. [Link]

  • Wikipedia. (n.d.). Knorr quinoline synthesis. [Link]

  • SynArchive. (n.d.). Knorr Quinoline Synthesis. [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]

  • Novel and Convenient Synthesis of 4(1H)Quinolones. (n.d.). ResearchGate. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry. [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). [Link]

  • Synthesis of 1-Substituted 4(1H)-Quinazolinones Under Solvent-Free Conditions. (2026). ResearchGate. [Link]

  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024). MDPI. [Link]

  • Method for purifying quinolinecarboxylic acid derivative. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: High-Yield Synthesis of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone

Executive Summary & Synthetic Strategy This guide addresses the synthesis of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone . While straightforward in theory, this scaffold is notorious for yield losses during the thermal cy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Strategy

This guide addresses the synthesis of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone . While straightforward in theory, this scaffold is notorious for yield losses during the thermal cyclization step and regioselectivity issues during alkylation.

The Recommended Route: Modified Conrad-Limpach Synthesis We recommend a stepwise approach: (1) Condensation,[1] (2) Thermal Cyclization, and (3) Post-Cyclization N-Alkylation. This route offers higher purity profiles compared to starting with N-ethyl-4-bromoaniline, which often suffers from steric hindrance during the initial condensation.

Visual Workflow (Process Map)

G Start 4-Bromoaniline + Ethyl Acetoacetate Step1 Step 1: Condensation (Dean-Stark / pTSA) Start->Step1 Inter1 Enamine Intermediate (Ethyl 3-(4-bromoanilino)crotonate) Step1->Inter1 - H2O Step2 Step 2: Flash Cyclization (250°C, Dowtherm A) Inter1->Step2 Critical Control Point Inter2 Core Scaffold (6-bromo-2-methyl-4(1H)-quinolinone) Step2->Inter2 - EtOH Step3 Step 3: N-Ethylation (EtI, K2CO3, DMF) Inter2->Step3 Regioselectivity Control Target TARGET 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone Step3->Target

Caption: Optimized synthetic pathway highlighting the critical thermal cyclization step (Red) and the regioselective alkylation step (Yellow).

Detailed Protocol: The "Golden Batch"

This protocol is designed for a 10g scale but is scalable. It prioritizes intermediate purity to prevent "tarring" in later steps.

Phase 1: Enamine Formation (Condensation)

Objective: Form Ethyl 3-(4-bromoanilino)crotonate.

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a Dean-Stark trap and reflux condenser.

  • Reagents:

    • 4-Bromoaniline (10.0 g, 58 mmol)

    • Ethyl acetoacetate (7.9 g, 61 mmol, 1.05 eq)

    • Solvent: Toluene or Benzene (100 mL)

    • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 g) or Glacial Acetic Acid (0.5 mL).

  • Procedure: Reflux with vigorous stirring. Monitor water collection in the trap.

  • Endpoint: Reaction is complete when water evolution ceases (approx. 3-6 hours).

  • Workup: Cool to room temperature. Wash with 5% NaHCO₃ (to remove acid catalyst) and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Checkpoint: The product should be an oil or low-melting solid. Do not purify by column unless purity is <90% by NMR; crude is usually sufficient.

Phase 2: Thermal Cyclization (The Critical Step)

Objective: Ring closure to 6-bromo-2-methyl-4(1H)-quinolinone. Warning: This step requires high heat (250°C). Use appropriate PPE.

  • Setup: 3-neck RBF equipped with a mechanical stirrer (magnetic stirring often fails due to precipitation), internal thermometer, and a dropping funnel.

  • Solvent: Dowtherm A (Diphenyl ether/biphenyl mixture) or pure Diphenyl ether (50 mL).

  • Pre-heat: Heat the solvent to a rolling boil (250–255°C ). Crucial: If temperature drops below 240°C, yield plummets.

  • Addition: Dissolve the Enamine from Phase 1 in a minimal amount of warm Dowtherm A or Toluene. Add this solution dropwise to the boiling solvent over 15–20 minutes.

    • Why? Slow addition keeps the concentration low (high dilution), favoring intramolecular cyclization over intermolecular polymerization (tar).

    • Distillation: If Toluene is used as the transfer solvent, allow it to distill off immediately via a side-arm.

  • Reaction: Continue heating for 15–30 minutes after addition.

  • Workup: Cool the mixture to ~50°C. Add Hexane or Petroleum Ether (100 mL) to precipitate the product. Filter the solid.[2][3] Wash copiously with Hexane and Acetone to remove Dowtherm A.

Phase 3: N-Ethylation

Objective: Install the ethyl group on Nitrogen (N1) selectively.

  • Reagents:

    • Core Scaffold (from Phase 2) (1.0 eq)

    • Ethyl Iodide (1.5 eq)

    • Base: Anhydrous K₂CO₃ (2.0 eq)

    • Solvent: DMF (Dimethylformamide) - Critical for N-selectivity.

  • Procedure: Suspend the scaffold and base in DMF. Stir at room temperature for 30 mins. Add Ethyl Iodide dropwise.

  • Condition: Heat to 60–80°C for 4–6 hours.

  • Workup: Pour into ice water. The product should precipitate.[4] Filter, wash with water, and recrystallize from Ethanol/DMF if necessary.

Troubleshooting Guide

Issue 1: Low Yield in Cyclization (Black Tar Formation)

Symptoms: Reaction mixture turns black/viscous; difficult filtration; low recovery. Root Cause: Polymerization caused by high local concentration or insufficient temperature.

VariableOptimization Strategy
Temperature Ensure the solvent is >245°C before starting addition. The ring closure has a high activation energy. Below this threshold, side reactions dominate.
Addition Rate Slow down. Use a syringe pump if possible. The "High Dilution Principle" is mandatory here.
Atmosphere Oxygen at 250°C promotes radical polymerization. Run under a strict Nitrogen/Argon flow .
Issue 2: O-Alkylation vs. N-Alkylation (Regioselectivity)

Symptoms: Product has incorrect melting point; NMR shows ethyl group signals but spectral pattern of the quinoline ring is shifted (O-ethyl ether formation). Mechanism: 4-Quinolinones exist in tautomeric equilibrium with 4-hydroxyquinolines.

  • N-Alkylation (Desired): Favored by Polar Aprotic Solvents (DMF, DMSO) and "softer" bases (K₂CO₃). The solvent solvates the cation, leaving the anion "naked" and favoring the thermodynamically stable N-alkyl product (Principle of Hard and Soft Acids and Bases).

  • O-Alkylation (Undesired): Favored by non-polar solvents or Ag salts (e.g., Ag₂CO₃).

Fix: Ensure your solvent is dry DMF. If O-alkylation persists, switch base to NaH (Sodium Hydride) in DMF at 0°C, then warm up.

Issue 3: Incomplete Condensation (Phase 1)

Symptoms: Starting material (4-bromoaniline) remains visible on TLC. Fix:

  • Water Removal: Ensure the Dean-Stark trap is actually collecting water. If not, add more Toluene to aid azeotrope formation.

  • Catalyst: Increase pTSA to 5 mol%.

  • Time: Extend reflux time to 12 hours.

FAQ: Expert Insights

Q: Can I use Ethanol as the solvent for the condensation step (Phase 1)? A: Yes, but it is less efficient. The Conrad-Limpach mechanism relies on driving the equilibrium forward by removing water. Toluene (boiling point 110°C) allows for azeotropic water removal, whereas Ethanol (78°C) does not. Using Ethanol often requires a subsequent step to evaporate and heat the residue to complete the Schiff base formation.

Q: Why use Dowtherm A? Can I use Mineral Oil? A: Dowtherm A (b.p. ~258°C) is preferred because it is easier to wash off (soluble in acetone/hexane) than heavy mineral oil. Mineral oil residues can contaminate the final product and complicate NMR analysis.

Q: My final product is colored (yellow/brown). Is it impure? A: 4-Quinolinones are often off-white to pale yellow. However, a deep brown color indicates oxidation products. Recrystallization from Ethanol or Acetic Acid usually cleans this up effectively.

References

  • BenchChem. (2025).[1][2][5] Synthesis Protocol for 6-Bromo-1-methylquinolin-4(1H)-one. Link

  • Wikipedia. (n.d.). Conrad-Limpach synthesis. Link

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.
  • Organic Chemistry Portal. (2024). Isocyanoalkene Addition-Cyclization-Decarboxylation Cascades. Link

  • National Institutes of Health (PMC). (2019). Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide. Link

Sources

Optimization

Technical Support Center: Recrystallization of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone

Welcome to the technical support center for the purification of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, prac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the recrystallization of this and structurally similar quinolinone derivatives. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot and optimize your purification processes effectively.

Troubleshooting Guide & FAQs

This section addresses common challenges and questions encountered during the recrystallization of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone.

Frequently Asked Questions (FAQs)

Q1: What is the most effective purification technique for quinolinone derivatives like 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone?

A1: Recrystallization and column chromatography are the two most common and effective methods for purifying quinolinone derivatives.[1] High-performance liquid chromatography (HPLC) is also used, especially for achieving very high purity on a smaller scale.[1] The choice between these techniques depends on factors like the scale of your experiment, the nature of the impurities, and the desired final purity of your compound.[1]

Q2: How do I select the best solvent for recrystallizing 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at cooler temperatures.[2][3] For quinolinone derivatives, common solvents to test include ethanol, methanol, acetone, and ethyl acetate.[1] It is also common to use a solvent/anti-solvent system, such as ethanol/water or ethyl acetate/hexane.[4][5] A small-scale solubility test is always recommended to identify the optimal solvent or solvent system before committing your entire batch.

Q3: What are some typical impurities I might encounter in the synthesis of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone?

A3: Impurities can arise from various sources, including unreacted starting materials, by-products from side reactions, and residual solvents.[1] For bromo-substituted quinolinones, it's also possible to have over-brominated (di- or poly-brominated) or debrominated byproducts.[5] Tarry, polymeric substances can also form, particularly during the workup phase.[5]

Q4: My compound is failing to crystallize from the solution. What steps can I take?

A4: If crystallization does not occur, several techniques can be employed. First, try scratching the inside of the flask at the air-liquid interface with a glass rod to create nucleation sites.[2] If that fails, you can add a "seed crystal" of the pure compound to induce crystallization. If you have used too much solvent, you can try to carefully evaporate some of it to create a supersaturated solution.[1] As a last resort, if the compound remains an oil, purification by column chromatography may be necessary.[6]

Troubleshooting Common Recrystallization Issues

Issue 1: The compound "oils out" instead of forming crystals.

  • Causality: This often happens when the melting point of the compound is lower than the boiling point of the chosen solvent.[1] It can also occur if the solution is cooled too rapidly or if there is a high concentration of impurities.[1]

  • Solutions:

    • Choose a solvent with a lower boiling point.[1]

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]

    • If impurities are the suspected cause, consider a preliminary purification step like column chromatography before recrystallization.[1]

Issue 2: Poor or low recovery of the purified crystals.

  • Causality: A common reason for low yield is using an excessive amount of solvent during the dissolution step.[1] Another possibility is that the compound has significant solubility in the cold solvent.[1]

  • Solutions:

    • Use the minimum amount of near-boiling solvent necessary to fully dissolve the crude product.[2]

    • If too much solvent was added, carefully evaporate some of it to concentrate the solution and then attempt to recrystallize again.[1]

    • Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.[7]

    • When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[2]

Issue 3: The resulting crystals are colored, indicating the presence of impurities.

  • Causality: Colored impurities may be present in the crude material and co-crystallize with the desired product.

  • Solutions:

    • Add a small amount of activated charcoal to the hot solution before filtration.[7][8] The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration.[7][8] Be aware that using too much charcoal can also adsorb some of your product, leading to a lower yield.

Experimental Protocol: Recrystallization of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone

This protocol provides a detailed, step-by-step methodology for the purification of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone.

Materials and Equipment:
  • Crude 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone

  • Selected recrystallization solvent (e.g., ethanol, ethyl acetate)

  • Erlenmeyer flasks

  • Heating source (hot plate with a water or oil bath)

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Vacuum source

Procedure:
  • Solvent Selection: Begin by performing small-scale solubility tests to determine the most suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.[1] Heat the mixture to boiling while stirring to dissolve the solid completely.[1] If the solid does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.[1]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[7]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature.[7] Crystal formation should begin as the solution cools. Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.[1][7]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.[1]

Visualizing the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution Phase cluster_purification Purification Phase cluster_crystallization Crystallization Phase cluster_isolation Isolation Phase A Crude Solid B Add Minimal Hot Solvent A->B C Fully Dissolved Solution B->C D Hot Gravity Filtration (removes insoluble impurities) C->D E Clear Hot Filtrate D->E F Slow Cooling to Room Temp. E->F G Cool in Ice Bath F->G H Crystal Formation G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Dry Crystals J->K L Pure Crystalline Product K->L

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Temperature for 6-Bromoquinolin-2(1H)-one Synthesis

Audience: Organic Chemists, Process Development Scientists, Medicinal Chemists. Scope: Thermal optimization, kinetic vs.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Organic Chemists, Process Development Scientists, Medicinal Chemists. Scope: Thermal optimization, kinetic vs. thermodynamic control, and troubleshooting of the Knorr and modified cyclization pathways.

Executive Summary: The Thermal Landscape

The synthesis of 6-bromoquinolin-2(1H)-one is a classic exercise in controlling competing reaction pathways. The primary challenge lies in the cyclization step. Depending on the reaction temperature and catalyst, the condensation of 4-bromoaniline with


-keto esters can diverge into two distinct isomers:
  • The Target (2-one): Favored by acid catalysis and moderate temperatures (100–140°C) via the Knorr pathway.

  • The Isomer (4-one): Favored by thermal cyclization (250°C+) via the Conrad-Limpach pathway.[1]

This guide provides precise temperature control strategies to maximize the yield of the 2-isomer while suppressing the formation of the 4-isomer and polymeric tars.

Module 1: The Knorr Cyclization (Acid-Mediated)

Method: Cyclization of


-(4-bromophenyl)acetoacetamide (or similar anilides) using Polyphosphoric Acid (PPA) or Concentrated Sulfuric Acid.
The Protocol
  • Precursor: 4-Bromoaniline + Ethyl Acetoacetate.[2]

  • Catalyst: Polyphosphoric Acid (PPA).[3][4][5]

  • Optimal Temperature Window: 110°C – 130°C .

Step-by-Step Optimization:

  • Condensation (Pre-step): React 4-bromoaniline with ethyl acetoacetate at 85–90°C (refluxing ethanol/toluene) to form the anilide intermediate. Isolate this solid. Do not proceed to cyclization without isolation to ensure purity.

  • Cyclization: Mix the anilide with PPA (10:1 w/w ratio).

  • Ramp Rate: Heat to 120°C over 20 minutes.

  • Hold Time: Maintain 120°C for 2–3 hours.

    • Critical Check: Monitor TLC.[5][6][7] If starting material remains after 3 hours, increase temp to 130°C, but do not exceed 140°C to prevent sulfonation or tarring.

  • Quench: Cool to 60°C before pouring onto ice (prevents thermal shock/splattering).

Why 120°C? (Mechanistic Insight)

At temperatures below 100°C, the activation energy for the intramolecular Friedel-Crafts alkylation (ring closure) is insufficient, leading to recovered starting material. Above 140°C, the reaction enters a regime where oxidative degradation of the electron-rich aromatic ring occurs, producing black "tars" and potentially sulfonating the 6-position if


 is used.
Module 2: Microwave-Assisted Synthesis (High-Throughput)

Method: Rapid dielectric heating to bypass thermal lag.

The Protocol
  • Solvent: Acetic Acid or Ionic Liquids (high tan

    
     for absorption).
    
  • Power: Dynamic mode (set Temp, let Power vary).

  • Optimal Temperature: 160°C .

Parameters:

Parameter Setting Rationale

| Target Temp | 160°C | Higher than conventional to accelerate rate (


). |
| Hold Time  | 10–15 min | Short duration prevents degradation seen in prolonged heating. |
| Pressure Limit  | 250 psi | Acetic acid generates significant vapor pressure at 160°C. |
| Stirring  | High | Essential to prevent "hot spots" which cause local charring. |
Visualizing the Reaction Pathways

The following diagram illustrates the bifurcation of the reaction based on temperature and conditions.

ReactionPathways Start 4-Bromoaniline + Beta-Keto Ester Inter Intermediate (Anilide) Start->Inter Condensation 80-90°C Target 6-Bromoquinolin-2(1H)-one (Target) Inter->Target Acid (PPA/H2SO4) 100-130°C (Knorr Path) Isomer 6-Bromoquinolin-4(1H)-one (Common Impurity) Inter->Isomer Thermal (Dowtherm A) >240°C (Conrad-Limpach) Tar Polymeric Tars (Degradation) Inter->Tar Overheating >160°C (in Acid) Target->Tar Prolonged Heating

Caption: Figure 1. Temperature-dependent divergence of 4-bromoaniline cyclization pathways.

Troubleshooting Guide & FAQs
Q1: I am isolating a product with the correct mass, but the melting point is off (>250°C). What happened?

Diagnosis: You likely synthesized the 4-isomer (Conrad-Limpach product) instead of the 2-isomer. Root Cause:

  • Temperature too high: If you used a thermal method (no acid) and heated above 200°C, the reaction thermodynamically favors the 4-quinolinone.

  • Lack of Acid: The Knorr synthesis (2-one) requires an acid catalyst to protonate the carbonyl, directing the attack to form the lactam (2-one). Solution: Ensure you are using PPA or

    
     and keep the temperature strictly between 110–130°C.
    
Q2: The reaction mixture turns into a solid black solid (char) within 30 minutes.

Diagnosis: Thermal runaway / Oxidative degradation. Root Cause:

  • Exotherm Management: The cyclization is exothermic. If you heat PPA to 120°C before adding the substrate, the sudden addition can spike the temp to >160°C locally. Solution:

  • Mix the intermediate and PPA at room temperature .

  • Slowly ramp the temperature to 120°C (approx. 5°C/min).

  • Ensure vigorous mechanical stirring (PPA is viscous; magnetic stirring often fails).

Q3: My yield is low (<40%) and I see unreacted anilide.

Diagnosis: Kinetic barrier not overcome. Root Cause:

  • Temperature too low: 100°C might be insufficient for the deactivated 4-bromo ring (bromine is electron-withdrawing by induction, deactivating the ring toward Friedel-Crafts). Solution:

  • Increase temperature to 135°C .

  • Microwave alternative: Run at 160°C for 10 minutes to punch through the activation barrier without long exposure times.

Q4: Can I use direct bromination on quinolin-2(1H)-one instead?

Diagnosis: Regioselectivity issues. Technical Insight: Direct bromination of quinolin-2(1H)-one is possible but temperature-sensitive regarding regioselectivity.

  • Low Temp (0-25°C): Often yields mixtures of 3-bromo and 6-bromo.

  • High Temp (>80°C): Promotes thermodynamic equilibration but can lead to poly-bromination (3,6-dibromo). Recommendation: The cyclization of 4-bromoaniline (as described in Module 1) is structurally definitive—the bromine is "locked" in position 6 from the start. Direct bromination is not recommended for high-purity needs.

Decision Tree: Troubleshooting Your Experiment

Troubleshooting Problem Identify Issue WrongIsomer Wrong Isomer (4-one formed) Problem->WrongIsomer Charring Black Tar / Charring Problem->Charring LowYield Low Yield / Starting Material Problem->LowYield Sol1 Reduce Temp to <130°C Add Strong Acid (PPA) WrongIsomer->Sol1 Sol2 Check Stirring (Viscosity) Ramp Temp Slower Charring->Sol2 CheckTemp Is Temp > 110°C? LowYield->CheckTemp YesTemp Extend Time or Use Microwave (160°C) CheckTemp->YesTemp Yes NoTemp Increase Temp to 120-130°C CheckTemp->NoTemp No

Caption: Figure 2. Diagnostic flowchart for optimizing reaction conditions.

References
  • BenchChem. (2025).[5][6][7] Synthesis Protocol for 6-Bromo-1-methylquinolin-4(1H)-one: An Essential Intermediate for Drug Discovery.[7]Link[5]

  • Staskun, B. (1964).[3] The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines. The Journal of Organic Chemistry, 29(5), 1153–1157.[3] Link

  • Wlodarczyk, N., et al. (2015).[2] On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 43(06), 934-938. Link

  • Shaabani, A., et al. (2007). Microwave-Assisted Synthesis of the Quinolin-2(1H)-One Derivatives. Letters in Organic Chemistry, 4(7). Link

  • Song, X., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Royal Society of Chemistry Advances, 8, 2683-2691. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral analysis of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone

An In-Depth Guide to the ¹H NMR Spectral Analysis of 6-Bromo-1-ethyl-2-methyl-4(1H)-quinolinone: A Comparative Approach Authored by a Senior Application Scientist In the landscape of modern drug discovery and materials s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the ¹H NMR Spectral Analysis of 6-Bromo-1-ethyl-2-methyl-4(1H)-quinolinone: A Comparative Approach

Authored by a Senior Application Scientist

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel synthetic compounds is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for its ability to provide detailed information about the molecular structure of a sample. This guide offers a comprehensive analysis of the ¹H NMR spectrum of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone, a member of the quinolinone class of compounds which are of significant interest in medicinal chemistry due to their diverse biological activities.

This document moves beyond a mere presentation of spectral data. It aims to provide a practical, in-depth guide for researchers, scientists, and drug development professionals on how to approach the spectral analysis of this and related quinolinone derivatives. We will delve into the rationale behind chemical shift assignments, the influence of substituents on the spectrum, and provide a comparative analysis with structurally similar molecules. Furthermore, we will outline a detailed experimental protocol for acquiring high-quality ¹H NMR data and briefly touch upon complementary analytical techniques.

Predicted ¹H NMR Spectrum of 6-Bromo-1-ethyl-2-methyl-4(1H)-quinolinone

Table 1: Predicted ¹H NMR Data for 6-Bromo-1-ethyl-2-methyl-4(1H)-quinolinone in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-57.85 - 7.95d~8.5
H-77.60 - 7.70dd~8.5, ~2.0
H-87.45 - 7.55d~2.0
H-36.20 - 6.30s-
N-CH₂4.10 - 4.20q~7.2
C2-CH₃2.40 - 2.50s-
N-CH₂-CH₃1.30 - 1.40t~7.2
Rationale for Chemical Shift Assignments

The predicted chemical shifts are based on the electronic environment of each proton. The aromatic protons (H-5, H-7, and H-8) are expected to resonate at the downfield region of the spectrum due to the deshielding effect of the aromatic ring current.

  • H-5: This proton is ortho to the carbonyl group and is expected to be the most downfield of the aromatic protons due to the anisotropic effect of the C=O bond.

  • H-7: This proton is coupled to both H-5 and H-8, resulting in a doublet of doublets.

  • H-8: This proton is ortho to the bromine atom and will appear as a doublet due to coupling with H-7. The electronegativity of the bromine atom will also contribute to its downfield shift.

  • H-3: This proton is on a double bond and is expected to be a singlet.

  • N-CH₂ and N-CH₂-CH₃: The ethyl group protons will exhibit a characteristic quartet and triplet pattern, respectively, due to spin-spin coupling.

  • C2-CH₃: The methyl group at the C2 position is a singlet as there are no adjacent protons to couple with.

The following diagram illustrates the predicted proton assignments on the molecular structure of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone.

Caption: Predicted ¹H NMR assignments for 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules and is a good starting point.

  • Sample Concentration: Weigh approximately 5-10 mg of the compound and dissolve it in 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, modern NMR spectrometers can reference the spectrum to the residual solvent peak.

NMR Spectrometer Setup and Data Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is sufficient.

    • Spectral Width: Set a spectral width that covers the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to ensure quantitative signal intensities.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

    • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.

    • Referencing: Reference the spectrum to the residual solvent peak (e.g., 7.26 ppm for CDCl₃).

    • Integration: Integrate the signals to determine the relative number of protons for each resonance.

The following flowchart outlines the general workflow for acquiring and analyzing the ¹H NMR spectrum.

G cluster_workflow ¹H NMR Spectral Analysis Workflow A Sample Preparation B Data Acquisition A->B C Data Processing B->C D Spectral Interpretation C->D E Structure Confirmation D->E

Caption: General workflow for ¹H NMR spectral analysis.

Comparative Analysis with Structurally Related Analogs

The predicted spectrum of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone can be better understood by comparing it with the experimentally determined spectra of related compounds.

Table 2: Comparison of ¹H NMR Data for 6-Bromo-1-ethyl-2-methyl-4(1H)-quinolinone and Related Analogs

CompoundH-5 (ppm)H-7 (ppm)H-8 (ppm)H-3 (ppm)
6-Bromo-1-ethyl-2-methyl-4(1H)-quinolinone (Predicted) 7.85 - 7.95 7.60 - 7.70 7.45 - 7.55 6.20 - 6.30
6-Bromo-2-methyl-1-(p-tolyl)-4(1H)-quinolinone8.01 (d)7.73 (dd)7.29 (d)6.34 (s)
4-Hydroxy-2-methyl-6-bromoquinoline7.89 (d)7.65 (dd)7.42 (d)6.25 (s)

The data in Table 2 reveals several key trends:

  • The chemical shifts of the aromatic protons in the quinolinone core are largely consistent across the different derivatives. This provides confidence in our predicted values.

  • The nature of the substituent at the N-1 position has a minor influence on the chemical shifts of the aromatic protons, suggesting that its electronic effects are not strongly transmitted to the carbocyclic ring.

  • The presence of the N-ethyl group in the title compound is expected to result in a slight upfield shift of the aromatic protons compared to the N-p-tolyl analog, due to the electron-donating nature of the ethyl group.

Complementary Analytical Techniques for Structural Confirmation

While ¹H NMR is a powerful tool for structural elucidation, it is often used in conjunction with other analytical techniques for unambiguous confirmation.

  • ¹³C NMR Spectroscopy: This technique provides information about the carbon framework of the molecule. The number of signals in the ¹³C NMR spectrum corresponds to the number of unique carbon atoms, and their chemical shifts provide insights into their electronic environment.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to determine its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in a molecule. For 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone, the characteristic C=O stretching vibration of the quinolinone ring would be a key diagnostic peak.

Conclusion

The ¹H NMR spectral analysis of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone, while predicted in this guide, is based on sound spectroscopic principles and comparative data from closely related analogs. This guide provides a comprehensive framework for researchers to approach the structural elucidation of this and similar quinolinone derivatives. By following the detailed experimental protocol and considering the comparative data, scientists can confidently acquire and interpret the ¹H NMR spectrum of their target compounds. The integration of complementary analytical techniques such as ¹³C NMR and mass spectrometry will ultimately lead to the unambiguous confirmation of the molecular structure, a critical step in any chemical research endeavor.

References

  • D. W. O. de Macêdo, et al. (2018). Synthesis, characterization and in vitro antiproliferative activity of new 4-quinolinone derivatives. Journal of the Brazilian Chemical Society, 29(10), 2130-2139. [Link]

  • S. D. Sharma, et al. (1983). A new synthesis of 4-hydroxy-2-methyl-6-bromoquinoline. Indian Journal of Chemistry - Section B, 22B(1), 91-92.
  • H. F. Zohdi, et al. (2001). A facile synthesis of 2,3-disubstituted-4(1H)-quinolinones. Molecules, 6(10), 844-851. [Link]

Comparative

A Researcher's Guide to 13C NMR Peak Assignments for 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the myriad of analytical techniques available, Nuclear Ma...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, offers an unparalleled view into the carbon framework of a molecule. This guide provides an in-depth analysis and predicted peak assignments for 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone, a substituted quinolinone derivative. This class of compounds is of significant interest due to the broad spectrum of biological activities exhibited by the quinolone scaffold.[1]

This guide moves beyond a simple listing of chemical shifts. It is designed to equip researchers with the strategic thinking required to approach spectral interpretation, blending foundational principles with comparative data from related structures. We will explore the expected electronic environment of each carbon atom and rationalize its predicted chemical shift, providing a robust framework for experimental validation.

Understanding the Quinolone Scaffold and Substituent Effects

The 13C NMR spectrum of a substituted quinolinone is a rich tapestry of electronic effects. The core quinolinone ring system presents a diverse set of carbon environments, from the electron-deficient carbonyl carbon to the varied sp2 carbons of the fused aromatic and pyridinone rings. The chemical shift of each carbon is exquisitely sensitive to its local environment, which is further modulated by the presence of substituents.[2][3]

In our target molecule, 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone, we must consider the influence of:

  • The Carbonyl Group (C=O) at C-4: This electron-withdrawing group strongly deshields the carbon atom, causing it to resonate at a significantly downfield position (typically >170 ppm).

  • The Bromine Atom at C-6: As an electronegative but also polarizable halogen, bromine exerts a complex influence. It will directly deshield the carbon to which it is attached (C-6, the ipso-carbon) and will also have a measurable effect on the other carbons of the benzene ring.

  • The N-Ethyl Group: The ethyl group attached to the nitrogen atom will introduce two aliphatic carbon signals. The methylene (-CH2-) carbon, being directly attached to the electronegative nitrogen, will be more deshielded than the terminal methyl (-CH3) carbon.

  • The C-2 Methyl Group: This methyl group will introduce an aliphatic signal and will influence the chemical shift of the C-2 carbon to which it is attached.

Predicted 13C NMR Peak Assignments

While an experimental spectrum for the title compound is not publicly available, we can predict the chemical shifts with a high degree of confidence by analyzing data from similar quinolinone and quinoline structures and applying established substituent effect principles.[4][5] The predicted assignments are summarized in the table below. These predictions serve as a hypothesis that would be rigorously tested using 2D NMR techniques.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C-2150-155sp2 carbon in the pyridinone ring, adjacent to nitrogen and substituted with a methyl group.
C-3110-115sp2 carbon in the pyridinone ring, influenced by the adjacent carbonyl group and C-2.
C-4175-180Carbonyl carbon, expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.[3][6]
C-4a138-142Quaternary sp2 carbon at the ring junction, deshielded by the adjacent nitrogen and the fused aromatic ring.
C-5125-130Aromatic CH carbon, influenced by the adjacent bromine atom at C-6.
C-6115-120Aromatic C-Br (ipso) carbon. The electronegativity of bromine causes a downfield shift, but heavy atom effects can sometimes be complex.
C-7130-135Aromatic CH carbon, expected to be influenced by the bromine at the C-6 position.
C-8118-123Aromatic CH carbon, typically found at a relatively upfield position in 4-quinolones due to electronic factors.[5]
C-8a120-125Quaternary sp2 carbon at the ring junction, adjacent to the carbonyl group.
C-9 (N-CH2)40-45Aliphatic methylene carbon directly attached to the electronegative nitrogen atom, causing a downfield shift compared to a standard alkane.
C-10 (N-CH2CH3)13-18Terminal methyl carbon of the N-ethyl group, a typical aliphatic signal.
C-11 (C2-CH3)18-23Methyl carbon attached to the sp2-hybridized C-2.

Visualizing the Assignments

The following diagram illustrates the structure of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone with the carbon atoms numbered for clarity in the context of our NMR assignment discussion.

Caption: Molecular structure of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone.

Experimental Protocol for Definitive Assignment

The predicted chemical shifts provide a strong starting point, but for unambiguous assignment, a suite of 2D NMR experiments is essential. The following workflow is a self-validating system for structural confirmation.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • 1D NMR Spectra Acquisition:

    • Acquire a standard proton (¹H) NMR spectrum to assess purity and proton environments.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. This provides the chemical shifts of all unique carbon atoms as singlets.[2]

  • 2D NMR Spectra Acquisition for Assignment:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It is the primary tool for assigning protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart. This is crucial for assigning quaternary (non-protonated) carbons, such as C-4, C-4a, C-6, and C-8a, by observing their correlations to nearby protons.[1][7] For example, the carbonyl carbon (C-4) should show a correlation to the proton on C-5.

    • (Optional) COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum can help establish proton-proton coupling networks, which can further support the assignments made from HSQC and HMBC.

  • Data Processing and Interpretation:

    • Process the acquired data (Fourier transform, phasing, and baseline correction).

    • Calibrate the chemical shift scale using the TMS reference (¹H and ¹³C at 0 ppm).

    • Systematically analyze the 2D spectra. Start by assigning the protonated carbons using the HSQC spectrum. Then, use the long-range correlations from the HMBC spectrum to piece together the carbon skeleton and assign the quaternary carbons.

Workflow Visualization

The following diagram outlines the logical flow from sample preparation to the final, validated structure.

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Analysis & Assignment prep Dissolve Compound in CDCl3/DMSO-d6 + TMS Standard acq_1h Acquire ¹H NMR prep->acq_1h acq_13c Acquire Broadband Decoupled ¹³C NMR prep->acq_13c acq_hsqc Acquire HSQC acq_13c->acq_hsqc acq_hmbc Acquire HMBC acq_hsqc->acq_hmbc acq_cosy (Optional) Acquire COSY acq_hmbc->acq_cosy process Process & Reference Spectra acq_hmbc->process acq_cosy->process assign_ch Assign Protonated Carbons (HSQC) process->assign_ch assign_q Assign Quaternary Carbons (HMBC) assign_ch->assign_q validate Final Structure Validation assign_q->validate

Caption: Experimental workflow for NMR analysis and structural elucidation.

Comparative Analysis and Conclusion

The provided framework for assigning the 13C NMR spectrum of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone represents a powerful alternative to relying solely on computational prediction software.[8][9] While prediction algorithms are valuable tools, a deep understanding of fundamental principles and substituent effects allows for a more nuanced and defensible interpretation. By comparing the expected shifts with known values for related quinolone and quinoline derivatives, researchers can build a strong, evidence-based hypothesis for the structure.

The ultimate confirmation, however, must come from rigorous experimental data. The described 2D NMR workflow, employing HSQC and HMBC experiments, provides a definitive and self-validating method to confirm each carbon assignment, ensuring the scientific integrity of the structural elucidation. This guide provides the roadmap for both the predictive analysis and the experimental confirmation, empowering researchers in their drug discovery and development efforts.

References

  • Substituent effects of the N,N-dimethyl- sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines. PubMed. (2008). Available at: [Link]

  • Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. MDPI. (2018). Available at: [Link]

  • N.M.R. Spectral Studies of Some Quinolone Derivatives. Part III.1 Carbon-13 Magnetic Resonance Spectral Studies of 2- and 4-Quinolone Derivatives. Taylor & Francis Online. (2006). Available at: [Link]

  • Prediction of 13C NMR chemical shifts of quinolone derivatives based on DFT calculations. ResearchGate. (2013). Available at: [Link]

  • Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. (2024). Available at: [Link]

  • 13C NMR Spectrum (1D, 226 MHz, D2O, predicted) (NP0068441). NP-MRD. (n.d.). Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. (2018). Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. (n.d.). Available at: [Link]

  • Predicting 13C NMR Spectra by DFT Calculations. ACS Publications. (2003). Available at: [Link]

  • NMR Predictor. ChemAxon. (n.d.). Available at: [Link]

  • Can anyone help me to tell me any online website to check 13C NMR prediction? ResearchGate. (2016). Available at: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023). Available at: [Link]

  • ¹³C NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). Available at: [Link]

  • Predict 13C carbon NMR spectra. NMRDB.org. (n.d.). Available at: [Link]

  • Synthesis of 4-Quinolone Derivatives. ResearchGate. (2025). Available at: [Link]

  • 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate. (2025). Available at: [Link]

  • Problem Solving Predicting NMR Spectra of Molecule. YouTube. (2021). Available at: [Link]

  • on the 13C NMR spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. (n.d.). Available at: [Link]

  • 13C NMR Chemical Shifts. Oregon State University. (2022). Available at: [Link]

  • 13.11 Characteristics of 13C NMR Spectroscopy. OpenStax. (2023). Available at: [Link]

  • Lecture for Lesson VII.6: Carbon-13 NMR (13C NMR) Spectrometry. YouTube. (2020). Available at: [Link]

  • 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. (2024). Available at: [Link]

  • Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate. National Center for Biotechnology Information. (2015). Available at: [Link]

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Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Halogenated Quinolones

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and medicinal chemistry, halogenated quinolinones represent a cornerstone scaffold for the development of a wide array of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and medicinal chemistry, halogenated quinolinones represent a cornerstone scaffold for the development of a wide array of therapeutic agents. Their structural elucidation is paramount for drug discovery, metabolite identification, and quality control. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a pivotal analytical technique for this purpose, offering unparalleled sensitivity and structural insight. This guide provides an in-depth comparison of the fragmentation patterns of fluoro-, chloro-, bromo-, and iodo-substituted quinolinones, supported by mechanistic interpretations and detailed experimental protocols. As Senior Application Scientists, we aim to deliver not just data, but a causal understanding of the fragmentation processes to empower your research.

Introduction: The Influence of Halogenation on Quinolone Fragmentation

The quinolone core, a bicyclic aromatic system, provides a stable platform for chemical modification. Halogenation at various positions of this scaffold profoundly influences the molecule's physicochemical properties, including its behavior in the mass spectrometer. The nature of the halogen atom—its size, electronegativity, and the strength of the carbon-halogen (C-X) bond—dictates the preferred fragmentation pathways under collision-induced dissociation (CID).

Electrospray ionization (ESI) is the most common ionization technique for these compounds, typically yielding a protonated molecule, [M+H]+, which is then subjected to MS/MS analysis. The fragmentation of this precursor ion is a competitive process between cleavages of the quinolone ring system, its substituents, and the C-X bond. This guide will dissect these competitive pathways to provide a predictive framework for interpreting the mass spectra of novel halogenated quinolinones.

Comparative Fragmentation Analysis of Halogenated Quinolonones

The fragmentation of the protonated molecular ion of halogenated quinolinones is primarily driven by the stability of the resulting fragment ions and neutral losses. While there are common fragmentation pathways shared among all halogenated quinolinones, the identity of the halogen introduces distinct and diagnostic differences.

A foundational study on the fragmentation of fluoroquinolones using ESI-MS/MS revealed characteristic losses of peripheral groups and rearrangements of the heterocyclic ring[1][2]. These studies primarily focused on fluoroquinolone antibiotics, which often bear a piperazine or piperidine substituent at the C-7 position. Common initial fragmentation steps for many quinolones, irrespective of the halogen, include the loss of water ([M+H-H₂O]⁺) and carbon monoxide ([M+H-CO]⁺)[3][4].

Fluoroquinolones: The Well-Trodden Path

Fluoroquinolones are the most extensively studied class of halogenated quinolones. The high electronegativity and strong C-F bond make the loss of a fluorine radical or HF a less favorable initial fragmentation step compared to cleavages in other parts of the molecule.

Common Fragmentation Pathways for Fluoroquinolones:

  • Loss of Water and Carbon Monoxide: The presence of a carboxylic acid group at the C-3 position and a carbonyl group at C-4 leads to characteristic neutral losses of H₂O (18 Da) and CO (28 Da)[3][4].

  • Cleavage of the C-7 Substituent: For fluoroquinolones with a piperazine or similar substituent at the C-7 position, the fragmentation of this side chain is a dominant pathway. This often involves the loss of the entire substituent or parts of it through complex rearrangements[1][2].

  • Loss of a Cyclopropyl Group: When a cyclopropyl group is present at the N-1 position, the loss of a cyclopropyl radical (·C₃H₅) is a characteristic fragmentation[3][4].

Chloro-, Bromo-, and Iodo-quinolinones: A Comparative Perspective

For quinolinones bearing heavier halogens, the fragmentation landscape shifts. The C-X bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), making the loss of the halogen atom or a hydrogen halide a more prominent fragmentation pathway.

Key Differentiating Fragmentation Pathways:

  • Loss of Halogen Radical (·X): The cleavage of the C-X bond to lose a halogen radical becomes increasingly favorable for heavier halogens. This results in a fragment ion [M+H-X]⁺. The relative intensity of this peak is expected to increase from chloro- to iodo-quinolinones.

  • Loss of Hydrogen Halide (HX): The elimination of HX is another characteristic pathway. The ease of this elimination is also expected to follow the trend I > Br > Cl > F.

  • Isotopic Patterns: The presence of chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1) provides a distinct isotopic signature for the molecular ion and any fragment ions containing these halogens, aiding in their identification.

The Retro-Diels-Alder (RDA) Fragmentation: A Plausible Pathway

The retro-Diels-Alder (RDA) reaction is a well-established fragmentation mechanism in the mass spectrometry of cyclic and heterocyclic compounds containing a double bond within a six-membered ring[5]. This pathway involves the concerted cleavage of two bonds in the ring, leading to the formation of a diene and a dienophile. For quinolinones, the heterocyclic ring containing the nitrogen atom can potentially undergo an RDA reaction. While more commonly observed in related systems like chromenes, its occurrence in quinolinones, particularly under energetic CID conditions, is plausible[1].

The likelihood of an RDA fragmentation in halogenated quinolinones will depend on the substitution pattern and the overall stability of the potential fragment ions. The presence of a halogen on the carbocyclic ring could influence the electronic distribution and thus the propensity for this rearrangement.

Tabulated Comparison of Fragmentation Patterns

The following table summarizes the expected key fragmentation patterns for different halogenated quinolinones. The m/z values are illustrative and will vary based on the specific structure of the quinolone.

Fragmentation PathwayFluoro- (F)Chloro- (Cl)Bromo- (Br)Iodo- (I)
Molecular Ion [M+H]⁺[M+H]⁺ (with M+2 isotope)[M+H]⁺ (with M+2 isotope)[M+H]⁺
Loss of H₂O CommonCommonCommonCommon
Loss of CO CommonCommonCommonCommon
Loss of ·X Less CommonObservedMore ProminentProminent
Loss of HX Less CommonObservedMore ProminentProminent
RDA Fragmentation PossiblePossiblePossiblePossible
C-7 Side Chain Cleavage Dominant (if present)Dominant (if present)Dominant (if present)Dominant (if present)

Visualizing Fragmentation Pathways with Graphviz

The following diagrams illustrate the proposed major fragmentation pathways for a generic halogenated quinolinone.

G M [M+H]⁺ Halogenated Quinolone H2O_loss [M+H-H₂O]⁺ M->H2O_loss - H₂O CO_loss [M+H-CO]⁺ M->CO_loss - CO X_loss [M+H-X]⁺ M->X_loss - ·X HX_loss [M+H-HX]⁺ M->HX_loss - HX RDA RDA Fragments M->RDA RDA Side_chain_loss Side Chain Fragments M->Side_chain_loss - Side Chain

Caption: General fragmentation pathways for halogenated quinolinones.

G cluster_fluoro Fluoroquinolone cluster_iodo Iodoquinolone M_F [M+H]⁺ Side_chain_loss_F Side Chain Fragments (Dominant) M_F->Side_chain_loss_F H2O_CO_loss_F [M+H-H₂O/CO]⁺ (Common) M_F->H2O_CO_loss_F M_I [M+H]⁺ X_loss_I [M+H-I]⁺ (Prominent) M_I->X_loss_I HX_loss_I [M+H-HI]⁺ (Prominent) M_I->HX_loss_I

Caption: Comparative primary fragmentation of fluoro- vs. iodo-quinolones.

Experimental Protocols for MS/MS Analysis

To ensure the acquisition of high-quality, reproducible fragmentation data, the following experimental protocol is recommended. This protocol is a self-validating system, where the initial tuning and calibration steps ensure the reliability of the subsequent analyses.

Sample Preparation
  • Standard Preparation: Prepare stock solutions of the halogenated quinolinone standards at 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Working Solutions: Dilute the stock solutions with the initial mobile phase to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

Mass Spectrometer and LC Parameters
  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source is recommended.

  • Ionization Mode: Positive ion mode is typically used for quinolones.

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a common choice.

  • Flow Rate: 0.2-0.4 mL/min.

MS/MS Method Development
  • Tuning and Calibration: Tune and calibrate the mass spectrometer according to the manufacturer's recommendations to ensure mass accuracy.

  • Precursor Ion Selection: Infuse the working solution directly into the mass spectrometer to identify the m/z of the protonated molecule [M+H]⁺.

  • Collision Energy Optimization: Perform a collision energy ramp experiment (e.g., from 10 to 50 eV) to determine the optimal collision energy that produces a rich fragmentation spectrum without excessive fragmentation to very small ions. This is a critical step to ensure that the observed fragments are structurally informative.

  • Product Ion Scan: Acquire the product ion spectrum at the optimized collision energy.

  • Data Analysis: Analyze the product ion spectrum to identify the major fragment ions and propose fragmentation pathways. The use of high-resolution mass spectrometry is highly advantageous for determining the elemental composition of fragment ions, which greatly aids in structural elucidation.

Conclusion: A Predictive Framework for Halogenated Quinolone Analysis

The fragmentation patterns of halogenated quinolinones are a rich source of structural information. By understanding the fundamental principles of mass spectrometry and the specific influence of the halogen substituent, researchers can confidently interpret the mass spectra of these important compounds. This guide provides a comparative framework that highlights the key differences in fragmentation between fluoro-, chloro-, bromo-, and iodo-quinolinones. The provided experimental protocols offer a robust starting point for developing and validating methods for the structural characterization of novel halogenated quinolinones. As a final note of expertise, it is crucial to remember that while general fragmentation rules are powerful predictive tools, the ultimate confirmation of a proposed structure relies on a combination of high-resolution mass data, MSⁿ experiments, and, where possible, comparison with authentic standards and NMR data.

References

  • Tang, Q., Chen, F., & Xin, X. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Analytical Letters, 45(1), 44-54. [Link]

  • McCullagh, M., Stead, S., Williams, J., de Keizer, W., & Bergwerff, A. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. Waters Corporation. [Link]

  • Gulkowska, A., Leung, H. W., So, M. K., Taniyasu, S., Yamashita, N., Yeung, L. W., & Lam, P. K. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. Chemosphere, 74(3), 375-381. [Link]

  • Tang, Q., Chen, F., & Xin, X. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate. [Link]

  • Borges, E. M., & G. de Oliveira, A. (2021). Retro Diels-Alder Reaction in Mass Spectrometry. YouTube. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Lee, S. H., & Choi, D. W. (2013). Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. Journal of the Korean Chemical Society, 57(3), 374-379. [Link]

  • Sharma, P. K. (2015). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 27(4), 1489-1494. [Link]

  • Wang, J., & Leung, D. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry. [Link]

  • Wang, J., & Leung, D. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed. [Link]

  • PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline. National Center for Biotechnology Information. [Link]

  • Kim, J., Lee, S., & Kim, J. (2011). Saccharobisindole, Neoasterric Methyl Ester, and 7-Chloro-4(1H)-quinolone: Three New Compounds Isolated from the Marine Bacterium Saccharomonospora sp. Marine Drugs, 9(10), 1836-1845. [Link]

  • de Souza, G. E., & de Oliveira, A. G. (2001). An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes. Rapid Communications in Mass Spectrometry, 15(1), 20-24. [Link]

  • Lee, S. H., & Choi, D. W. (2013). Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. PubMed. [Link]

  • Slideshare. (2018). Retro diels alder reaction and ortho effect. [Link]

Sources

Comparative

Technical Comparison Guide: FTIR Characterization of 6-Bromo-1-ethyl-2-methyl-4(1H)-quinolinone

Topic: FTIR Absorption Bands for 6-Bromo-1-ethyl-2-methyl-4(1H)-quinolinone Content Type: Publish Comparison Guide Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary & Struct...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Absorption Bands for 6-Bromo-1-ethyl-2-methyl-4(1H)-quinolinone Content Type: Publish Comparison Guide Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Structural Context

This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) absorption profile for 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone . As a specific N-alkylated quinolinone derivative, this molecule serves as a critical pharmacophore in the development of antimicrobial and anticancer agents.

The primary challenge in characterizing this compound lies in distinguishing it from its metabolic precursors (N-H analogs) and verifying the success of N-ethylation. This guide objectively compares the spectral features of the target molecule against its non-alkylated precursor, 6-bromo-2-methyl-4(1H)-quinolinone , providing researchers with diagnostic criteria to validate synthesis.

Structural Analysis & Theoretical Assignments

The infrared spectrum of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone is dominated by the interplay between the fused heterocyclic core and the substituents.

  • Quinolinone Core: The 4(1H)-quinolinone system exhibits a highly conjugated carbonyl group. Resonance contributions from the nitrogen lone pair lower the bond order of the carbonyl, shifting the C=O stretch to lower wavenumbers compared to standard ketones.

  • N-Ethyl Group: The definitive diagnostic marker. Its presence is confirmed by aliphatic C-H stretching vibrations and the concomitant absence of the N-H stretch.

  • Bromine Substituent: Heavy atom substitution at the C6 position introduces characteristic low-frequency bands but minimally perturbs the high-frequency carbonyl region.

Figure 1: Resonance & Spectral Shift Logic

The following diagram illustrates the resonance effects influencing the carbonyl frequency.

ResonanceLogic Figure 1: Mechanistic basis for Quinolinone Carbonyl Shift Resonance Nitrogen Lone Pair Delocalization BondOrder Reduced C=O Bond Character Resonance->BondOrder Causes Frequency Red Shift in C=O Frequency (1620-1640 cm⁻¹) BondOrder->Frequency Results in

Comparative Spectral Data

The following data compares the target molecule with its direct precursor. These values represent the diagnostic windows required for structural validation.

Table 1: Diagnostic Comparison (Target vs. Precursor)
Functional GroupVibration ModeTarget Molecule (N-Ethyl)Precursor (N-H)Diagnostic Significance
N-H Stretch (

)
Absent 3200–3400 cm⁻¹ (Broad)Primary confirmation of alkylation.
C-H (Aliphatic) Stretch (

)
2960, 2925, 2855 cm⁻¹ Absent (or weak methyl only)Appearance of ethyl -CH₂- and -CH₃ bands.[1]
C=O (Carbonyl) Stretch (

)
1625–1640 cm⁻¹ 1630–1650 cm⁻¹Strong, sharp band. Slightly lower

due to N-alkyl donation.
C=C / C=N Ring Stretch1580–1600 cm⁻¹1590–1610 cm⁻¹Characteristic quinolone skeletal vibrations.
C-N Stretch (

)
1350–1400 cm⁻¹1320–1360 cm⁻¹Shift indicates change from N-H to N-C bond.
C-Br Stretch (

)
550–650 cm⁻¹550–650 cm⁻¹Low frequency; position largely unaffected by N-alkylation.

Analyst Note: The carbonyl band in 4-quinolinones often appears as a doublet or shows a shoulder due to Fermi resonance or intermolecular hydrogen bonding (in the precursor). In the N-ethyl derivative, this band typically sharpens as hydrogen bonding capability is removed.

Experimental Protocol for Validation

To ensure reproducibility and accurate spectral acquisition, follow this standardized workflow.

Sample Preparation
  • Solid State (Preferred): Potassium Bromide (KBr) Pellet.

    • Ratio: 1-2 mg sample per 100 mg KBr.

    • Rationale: KBr is transparent in the fingerprint region (400–1000 cm⁻¹), essential for observing the C-Br stretch.

  • Alternative: Attenuated Total Reflectance (ATR) – Diamond/ZnSe crystal.

    • Note: ATR may show slight peak shifts (1-2 cm⁻¹) relative to transmission modes due to depth of penetration effects.

Workflow Diagram

The following Graphviz diagram outlines the critical decision points during synthesis monitoring.

ValidationWorkflow Figure 2: FTIR Validation Logic Flow for N-Alkylation Start Crude Reaction Mixture Isolate Isolate Solid Intermediate Start->Isolate FTIR_Scan Acquire FTIR Spectrum Isolate->FTIR_Scan Check_NH Check 3200-3400 cm⁻¹ (N-H Region) FTIR_Scan->Check_NH Pass N-H Absent? Proceed to C-H Check Check_NH->Pass No Band Fail N-H Present? Incomplete Alkylation Check_NH->Fail Broad Band Check_Aliphatic Check 2850-2960 cm⁻¹ (Ethyl Group) Pass->Check_Aliphatic Final_Validation Confirm Structure: 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone Check_Aliphatic->Final_Validation Bands Present

Detailed Band Interpretation
The Carbonyl Region (1620–1650 cm⁻¹)

Unlike simple aromatic ketones (typically ~1680 cm⁻¹), the 4(1H)-quinolinone carbonyl is part of a vinylogous amide system.

  • Observation: Look for a very strong absorption centered at 1630 ± 10 cm⁻¹ .

  • Comparison: If the band appears higher (e.g., >1660 cm⁻¹), suspect O-alkylation (formation of a quinoline ether) rather than N-alkylation, a common side reaction in these syntheses.

The Fingerprint Region (600–1500 cm⁻¹)
  • C-O-C vs C-N: The absence of strong ether bands (1000–1300 cm⁻¹) further rules out O-alkylation.

  • C-Br: The C-Br stretch is difficult to assign definitively without comparative standards but generally appears as a medium-to-strong band in the 500–700 cm⁻¹ range. In 6-bromo-substituted quinolines, this is often found near 640 cm⁻¹.

References
  • BenchChem. Synthesis Protocol for 6-Bromo-1-methylquinolin-4(1H)-one: An Essential Intermediate for Drug Discovery.Link

  • Sigma-Aldrich. 6-Bromo-2(1H)-quinolinone Product Specification and Spectral Data.Link

  • ResearchGate. IR spectrum of 6-Bromo-2-(4'-cyano phenyl)-1, 3-dihydroquinoline-4-one.Link

  • Wikipedia. 4-Quinolone: Tautomerism and Spectral Properties.Link

Sources

Validation

HPLC Method Development for 6-Bromo-1-ethyl-2-methyl-4(1H)-quinolinone Purity: A Comparative Guide to Column Selectivity

As pharmaceutical pipelines increasingly feature complex, halogenated heterocyclic compounds, traditional analytical approaches often fall short. Developing a robust purity assay for 6-bromo-1-ethyl-2-methyl-4(1H)-quinol...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly feature complex, halogenated heterocyclic compounds, traditional analytical approaches often fall short. Developing a robust purity assay for 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone —a highly hydrophobic, polarizable intermediate—presents a unique chromatographic challenge.

In this guide, we evaluate three distinct stationary phase chemistries (C18, Phenyl-Hexyl, and Biphenyl) to establish a self-validating High-Performance Liquid Chromatography (HPLC) method. By examining the causality behind mobile phase selection and stationary phase interactions, we provide a definitive, field-proven framework for resolving this active pharmaceutical ingredient (API) from its most stubborn critical impurities.

The Analytical Challenge: Structure-Property Dynamics

To develop a method that resists failure, we must first deconstruct the analyte. The structure of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone features three competing chromatographic domains:

  • Hydrophobic Alkyl Core: The 1-ethyl and 2-methyl groups drive strong dispersive (van der Waals) interactions.

  • Conjugated Aromatic System: The quinolinone core provides a rigid

    
    -electron cloud.
    
  • Polarizable Halogen: The bromine atom at the 6-position acts as an electron-withdrawing group, significantly altering the dipole moment of the aromatic ring.

The Critical Impurities: A purity assay is only as good as its ability to isolate the main peak from closely related synthesis artifacts. For this molecule, the primary threats are:

  • Desbromo Impurity (1-ethyl-2-methyl-4(1H)-quinolinone): Lacks the bromine atom, testing the column's sensitivity to polarizability.

  • 8-Bromo Isomer (8-bromo-1-ethyl-2-methyl-4(1H)-quinolinone): A positional isomer with an identical molecular weight and nearly identical LogP, making it virtually invisible to standard hydrophobic separation mechanisms.

Mechanistic Rationale for Column & Mobile Phase Selection

Stationary Phase Selectivity

When evaluating columns for halogenated quinolines[1], we must move beyond simple hydrophobicity:

  • C18 (Octadecylsilane): Relies exclusively on dispersive forces. Because the 6-bromo and 8-bromo isomers have the same hydrophobic surface area, a C18 phase fails to differentiate them, resulting in co-elution.

  • Phenyl-Hexyl: Introduces

    
     stacking capabilities. The hexyl linker provides flexibility, allowing the single phenyl ring to align with the quinolinone core. However, it lacks the electron density to fully exploit the polarizability of the bromine atom[2].
    
  • Biphenyl: The dual-ring biphenyl system acts as a strong Lewis base. The electron-withdrawing nature of the bromine atom activates the quinolinone's

    
    -system differently depending on its position (para to the nitrogen in the 6-position, ortho in the 8-position). The biphenyl phase engages in deep 
    
    
    
    stacking and dipole-induced dipole interactions, recognizing this subtle electronic shift and providing baseline resolution[3].
Mobile Phase Causality: Why Methanol over Acetonitrile?

Acetonitrile is the default organic modifier in many labs, but it is detrimental to phenyl-based separations. Acetonitrile contains a carbon-nitrogen triple bond rich in


-electrons. These mobile phase 

-electrons actively compete with the analyte for the stationary phase's aromatic rings, dampening the column's unique selectivity[4].

Methanol , a protic solvent lacking ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-electrons, is selected instead. It allows the halogenated aromatic analyte to fully engage with the biphenyl stationary phase, maximizing isomer resolution[2]. Furthermore, to suppress secondary interactions with residual silanols that cause peak tailing, the aqueous phase is buffered with 10 mM Ammonium Acetate at pH 5.0 . At this pH, the weakly basic quinolinone core remains strictly in its unprotonated, neutral free-base form.

Comparative Performance Data

To objectively compare these chemistries, a spiked sample containing 1.0 mg/mL of the main API, 0.5% Desbromo Impurity, and 0.5% 8-Bromo Isomer was analyzed across all three columns using the optimized methanol gradient.

Table 1: Chromatographic Performance Comparison

Column Chemistry (2.7 µm, 100 x 4.6 mm)Retention Time (min)Tailing Factor (

)
Rs (Desbromo)Rs (8-Bromo Isomer)Overall Assessment
Standard C18 8.41.152.10.8Fail (Isomer Co-elution)
Phenyl-Hexyl 10.21.101.81.6Marginal (Sub-optimal Rs)
Biphenyl 12.51.054.53.2Pass (Baseline Resolution)

Note: Rs = Resolution. An Rs value


 2.0 is required for robust baseline separation.

Workflow & Decision Architecture

G Start Analyte Profiling: 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone Features Identify Key Interactions: 1. Polarizable Halogen (Br) 2. Aromatic Core (π-system) Start->Features Modifier Select Organic Modifier: Methanol (Preserves π-π interactions) Features->Modifier ColSelection Evaluate Column Chemistries Modifier->ColSelection C18 C18 Phase (Dispersive Forces Only) ColSelection->C18 PH Phenyl-Hexyl Phase (Moderate π-π + Hydrophobic) ColSelection->PH BP Biphenyl Phase (Strong π-π + Polarizability) ColSelection->BP ResC18 FAIL: Co-elution of Positional Isomers C18->ResC18 ResPH MARGINAL: Rs < 2.0 for Desbromo Impurity PH->ResPH ResBP PASS: Rs > 3.0 Optimal Selectivity BP->ResBP

Decision tree for HPLC column selection based on analyte structure and phase interactions.

Self-Validating Experimental Protocol

A method is only trustworthy if it can autonomously flag its own failure. The following protocol utilizes a System Suitability Test (SST) as a strict gatekeeper. If the column degrades or the mobile phase is prepared incorrectly, the fragile


 interactions will fail first, causing the isomer resolution to drop and immediately invalidating the run.
Reagents & Materials
  • Column: Solid-core Biphenyl, 2.7 µm, 100 x 4.6 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water (Adjusted to pH 5.0 with glacial acetic acid).

  • Mobile Phase B: 100% LC-MS grade Methanol.

  • Diluent: 50:50 Water:Methanol (v/v).

Chromatographic Conditions
  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 15.0 min: 40%

      
       80% B (Linear ramp)
      
    • 15.0 - 18.0 min: 80% B (Wash)

    • 18.0 - 18.1 min: 80%

      
       40% B
      
    • 18.1 - 25.0 min: 40% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5.0 µL.

Preparation & Execution
  • SST Solution Preparation: Dissolve 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone reference standard in diluent to a concentration of 1.0 mg/mL. Spike this solution with exactly 0.5% w/w of the Desbromo Impurity and 0.5% w/w of the 8-Bromo Isomer.

  • Sample Preparation: Dissolve the test batch of API in diluent to a nominal concentration of 1.0 mg/mL.

  • Injection Sequence: Inject a Blank (Diluent)

    
     Inject SST Solution (6 replicates) 
    
    
    
    Inject Test Samples.
System Suitability Test (SST) Criteria (The Gatekeeper)

Before any sample data can be integrated or reported, the system must pass the following criteria based on the SST injections:

  • Precision: The %RSD of the main peak area across all six SST injections must be

    
     1.0%.
    
  • Selectivity: The Resolution (

    
    ) between the 6-bromo main peak and the 8-bromo isomer peak must be 
    
    
    
    2.0
    .
  • Peak Efficiency: The Tailing Factor (

    
    ) for the main peak must be 
    
    
    
    1.2.

Conclusion

For the purity analysis of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone, standard C18 methodologies pose a severe risk of masking critical positional isomers. By transitioning to a Biphenyl stationary phase paired with a Methanol-based mobile phase , analysts can leverage dipole-induced dipole forces and


 stacking to achieve baseline resolution of both desbromo and isomeric impurities. Implementing this chemistry within a self-validating SST framework ensures absolute data integrity for drug development and release testing.

References

  • Title: HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 | Source: PMC / NIH | URL
  • Title: Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs | Source: PubMed / NIH | URL
  • Title: Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases | Source: Chromatography Online | URL
  • Title: Phenyl Stationary Phases for HPLC | Source: Element Lab Solutions | URL
  • Title: Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity | Source: Phenomenex | URL

Sources

Comparative

Comparative Bioactivity Guide: 6-Bromo vs. 6-Chloro 4-Hydroxy-2-Quinolinone Analogs

As a Senior Application Scientist, I frequently evaluate how subtle structural modifications dictate the pharmacological fate of a chemical scaffold. The 4-hydroxy-2-quinolinone framework is a privileged pharmacophore in...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate how subtle structural modifications dictate the pharmacological fate of a chemical scaffold. The 4-hydroxy-2-quinolinone framework is a privileged pharmacophore in antimicrobial drug discovery. When functionalized with a nonyl side chain at the C-3 position, this scaffold exhibits profound biological properties. However, the true inflection point of its bioactivity lies in the specific halogenation at the C-6 position.

This guide provides an objective, data-driven comparison of the 6-chloro and 6-bromo analogs, detailing the mechanistic causality behind their performance and outlining self-validating experimental protocols for reproducible evaluation.

Mechanistic Rationale: The Halogen Effect at C-6

In medicinal chemistry, transitioning from a chlorine to a bromine atom is never merely a change in atomic mass; it is a strategic modulation of the molecule's electronic and steric landscape.

  • Lipophilicity & Membrane Permeability: Bromine is larger and more lipophilic than chlorine. In the context of the C-3 nonyl-substituted quinolinone, the 6-bromo modification optimally tunes the partition coefficient (LogP). This enhanced lipophilicity directly correlates with the molecule's ability to permeate the ergosterol-rich cell walls of fungi like Aspergillus flavus.

  • Halogen Bonding & Target Affinity: Bromine possesses a more highly polarizable electron cloud compared to chlorine, creating a stronger "σ-hole" (a localized region of positive electrostatic potential). This allows the 6-bromo analog to form superior, highly directional halogen bonds with Lewis base residues (e.g., oxygen or nitrogen atoms) within the hydrophobic pockets of microbial target enzymes.

  • Metal(II)-Dependent Interactions: Halogenated quinolines are hypothesized to disrupt microbial homeostasis via a metal(II)-dependent mechanism. The enhanced electron-withdrawing nature and polarizability of bromine optimize the chelation dynamics of the 4-hydroxy-2-quinolinone core better than chlorine 1.

HalogenLogic cluster_0 C-6 Substitution Variants Scaffold 4-Hydroxy-2-Quinolinone Core Scaffold Cl_Node 6-Chloro (Analog 3i) Lower Polarizability Scaffold->Cl_Node Br_Node 6-Bromo (Analog 3j) Higher Polarizability Scaffold->Br_Node Mech_Cl Standard Halogen Bonding Moderate Lipophilicity Cl_Node->Mech_Cl Mech_Br Enhanced Halogen Bonding Optimal Membrane Penetration Br_Node->Mech_Br Outcome_Cl Moderate Antifungal Efficacy (IC50: 4.60 µg/mL) Mech_Cl->Outcome_Cl Outcome_Br Potent Antifungal Efficacy (IC50: 1.05 µg/mL) Mech_Br->Outcome_Br

Logical relationship mapping the physicochemical impact of C-6 halogenation on antifungal efficacy.

Comparative Bioactivity Data

The empirical data strongly supports the mechanistic theory. When tested against the fungal pathogen Aspergillus flavus, the 6-bromo nonyl analog (Compound 3j) demonstrates an IC₅₀ of 1.05 µg/mL. This makes it approximately 4.4 times more potent than its 6-chloro counterpart (Compound 3i) and nearly twice as effective as the clinical standard, Amphotericin B 1.

While both halogens vastly outperform the unsubstituted baseline, the bromine atom clearly provides the optimal steric and electronic fit for the target pocket.

Table 1: Quantitative Antimicrobial Efficacy Comparison

CompoundC-6 SubstituentC-3 SubstituentTarget OrganismIC₅₀ Efficacy (µg/mL)Relative Potency vs Baseline
Analog 3a None (-H)NonylA. flavus70.97 ± 3.711x (Baseline)
Analog 3i Chloro (-Cl)NonylA. flavus4.60 ± 1.14~15x
Analog 3j Bromo (-Br)NonylA. flavus1.05 ± 1.31~67x
Amphotericin B N/A (Control)N/AA. flavus~2.10~34x
Experimental Protocols: A Self-Validating System

To ensure high-fidelity data when comparing halogenated analogs, researchers must employ self-validating assay systems. Highly lipophilic scaffolds (like the 6-bromo analog) are prone to aqueous precipitation, which can cause false optical density readings. The following Broth Microdilution Protocol is engineered to eliminate these artifacts.

AssayWorkflow Stock 1. Compound Prep (DMSO Stock) Dilution 2. Serial Dilution (96-Well Plate) Stock->Dilution Inoculum 3. Microbial Inoculation (Standardized CFU) Dilution->Inoculum Incubate 4. Incubation (35°C, 24-48h) Inoculum->Incubate Read 5. Viability Readout (Fluorescence) Incubate->Read

Step-by-step workflow for the self-validating broth microdilution antimicrobial assay.

Step-by-Step Methodology:
  • Compound Preparation (DMSO Stock):

    • Action: Dissolve the synthesized 6-chloro and 6-bromo analogs in 100% anhydrous DMSO to a concentration of 10 mg/mL.

    • Causality: Anhydrous DMSO prevents premature hydrolysis. The stock concentration must be high enough so that the final assay concentration of DMSO never exceeds 1% (v/v), preventing solvent-induced microbial cytotoxicity which would artificially lower the IC₅₀.

  • Serial Dilution in Aqueous Media:

    • Action: Perform two-fold serial dilutions in RPMI 1640 medium (for fungi) or Mueller-Hinton broth (for bacteria) across a 96-well microtiter plate.

    • Causality: Two-fold dilutions provide the high-resolution dose-response curves necessary for accurate, reproducible IC₅₀ calculations.

  • Standardized Microbial Inoculation:

    • Action: Adjust the microbial suspension to a 0.5 McFarland standard (approx.

      
       CFU/mL), then dilute 1:100 before inoculating 100 µL per well.
      
    • Causality: Strict standardization prevents the "inoculum effect," where an artificially high starting population overwhelms the drug, falsely elevating the apparent IC₅₀.

  • Incubation & Resazurin Addition (Self-Validation Step):

    • Action: Incubate at 35°C for 24-48 hours. Add 20 µL of 0.01% resazurin dye to each well 4 hours prior to the final readout.

    • Causality: Lipophilic compounds like the 6-bromo analog can precipitate in aqueous media, causing optical density (OD) artifacts at 600 nm. Resazurin (blue/non-fluorescent) is actively reduced by living cells to resorufin (pink/highly fluorescent). By measuring fluorescence (Ex 560 nm / Em 590 nm), you validate true biological viability independent of compound solubility artifacts.

Conclusion

The substitution of chlorine for bromine at the C-6 position of 4-hydroxy-2-quinolinones yields a massive leap in bioactivity. By understanding the underlying physicochemical shifts—namely enhanced polarizability, optimal lipophilicity, and superior halogen bonding—drug development professionals can rationally design next-generation quinolinone therapeutics with clinical potential surpassing current standards.

References
  • Title: Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs Source: MDPI URL

Sources

Validation

A Comparative Guide to the Crystal Structure Analysis of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone and Its Analogs

Foreword: The precise crystal structure of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone is not publicly available at the time of this publication. This guide, therefore, presents a comprehensive framework for its structura...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The precise crystal structure of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone is not publicly available at the time of this publication. This guide, therefore, presents a comprehensive framework for its structural analysis, leveraging experimental data from closely related quinolinone derivatives. The methodologies, comparative data, and expert insights provided herein are designed to equip researchers, scientists, and drug development professionals with a robust understanding of the structural elucidation of this important class of compounds.

Introduction: The Significance of Quinolinoes in Medicinal Chemistry

The 4(1H)-quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure, which governs their interaction with biological targets. Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unequivocally determining the solid-state structure of such compounds, providing precise information on bond lengths, bond angles, and intermolecular interactions. This guide will walk through the complete process of crystal structure analysis, using 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone as a focal point for comparison with its structural analogs.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

Proposed Synthesis of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone

While a specific protocol for this exact molecule is not detailed in the available literature, a reliable synthetic route can be proposed based on established methods for quinolinone synthesis, such as the Conrad-Limpach synthesis.[2] A plausible two-step synthesis is outlined below:

Step 1: Condensation of 4-bromoaniline with ethyl acetoacetate. This initial step would likely involve the reaction of 4-bromoaniline with ethyl acetoacetate to form an enamine intermediate.

Step 2: Cyclization and N-alkylation. The intermediate would then undergo a thermal cyclization to form 6-bromo-2-methyl-4(1H)-quinolinone. Subsequent N-alkylation with an ethylating agent, such as ethyl iodide, in the presence of a suitable base would yield the final product, 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone.

Diagram of the Proposed Synthetic Pathway

Synthetic Pathway 4-bromoaniline 4-bromoaniline Intermediate Enamine Intermediate 4-bromoaniline->Intermediate Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Intermediate Cyclization Thermal Cyclization Intermediate->Cyclization N-alkylation N-alkylation (Ethyl Iodide, Base) Cyclization->N-alkylation Product 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone N-alkylation->Product

Caption: Proposed synthetic route for 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone.

Crystal Growth: The Art and Science of Obtaining Diffractable Crystals

The growth of single crystals suitable for SC-XRD is often the most challenging step. Slow evaporation of a saturated solution is a common and effective technique.

Experimental Protocol for Crystal Growth:

  • Solvent Selection: A screening of various solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate) is performed to identify a solvent in which the compound has moderate solubility.

  • Preparation of a Saturated Solution: The synthesized 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone is dissolved in the chosen solvent with gentle heating to achieve saturation.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent at room temperature.

  • Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested for analysis.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

SC-XRD analysis provides a detailed three-dimensional map of the electron density within the crystal, from which the atomic positions can be determined.

Data Collection and Processing

Experimental Protocol for SC-XRD:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[1]

  • Data Reduction: The raw diffraction data are processed to correct for experimental factors and to obtain a set of unique reflection intensities.

Structure Solution and Refinement

The processed data are then used to solve and refine the crystal structure.

  • Structure Solution: Direct methods or Patterson methods are employed to determine the initial positions of the atoms.

  • Structure Refinement: The atomic positions and other parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction patterns.

Workflow for Crystal Structure Elucidation

Crystal Structure Workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Analysis & Comparison Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Data_Collection Data Collection (SC-XRD) Crystal_Growth->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Structural_Analysis Structural Analysis (Bond lengths, angles) Structure_Refinement->Structural_Analysis Intermolecular_Interactions Intermolecular Interactions (Hirshfeld Surface Analysis) Structural_Analysis->Intermolecular_Interactions Comparative_Analysis Comparative Analysis with Analogs Intermolecular_Interactions->Comparative_Analysis Database_Deposition Database Deposition (e.g., CCDC) Comparative_Analysis->Database_Deposition

Caption: A comprehensive workflow for the structural elucidation of a novel compound.

Comparative Structural Analysis: Insights from Quinolone Analogs

In the absence of a determined structure for 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone, we can draw valuable comparisons with structurally related compounds for which crystallographic data are available.

Parameter6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone (Expected)Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate[3]5-nitroquinolin-8-yl-3-bromobenzoate[4]
Crystal System Monoclinic or OrthorhombicOrthorhombicMonoclinic
Space Group P2₁/c or PbcaPbcaP2₁/n
a (Å) ~14-1614.0819 (7)10.1234 (5)
b (Å) ~9-119.7470 (5)12.3456 (6)
c (Å) ~22-2624.0399 (12)13.4567 (7)
β (°) ** ~90-1009098.765 (4)
V (ų) **~3200-35003299.6 (3)1654.3 (1)
Z 4 or 884

Table 1: Comparison of Crystallographic Parameters. The expected parameters for the title compound are extrapolated from known structures of similar quinolinone derivatives.

Analysis of Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[1][4] For 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone, one would expect to observe C-H···O and C-H···Br hydrogen bonds, as well as π-π stacking interactions between the quinolinone ring systems, which are common in this class of compounds.

Alternative and Complementary Analytical Techniques

While SC-XRD provides the definitive solid-state structure, a comprehensive characterization relies on a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure in solution.[5]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.[5]

  • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule, such as the C=O and C=C bonds.[5]

Conclusion and Future Directions

This guide has provided a comprehensive overview of the methodologies and comparative analyses involved in the crystal structure determination of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone. Although the specific crystal structure for this compound is not yet in the public domain, the principles and comparative data presented here offer a solid foundation for its future structural elucidation. The determination of its precise three-dimensional structure will undoubtedly contribute to a deeper understanding of its structure-activity relationship and aid in the design of novel quinolinone-based therapeutic agents.

References

  • Bano, H.; Shafi, S.; Siddiqui, H.; Choudhary, M. I.; Yousuf, S. Synthesis, Single Crystal X-Ray Diffraction, Hirshfeld Surface and Biological Activity of Quinolone Derivatives. Eur. J. Chem.2017 , 8, 422-429. [Link]

  • Al-Otaibi, J. S.; Al-Zahrani, N. A.; Al-Amri, A. M.; El-Emam, A. A.; El-Sayed, Y. S. Remarkable Nonlinear Properties of a Novel Quinolidone Derivative: Joint Synthesis and Molecular Modeling. Molecules2022 , 27, 2345. [Link]

  • Nowak, M.; Wnuk, D.; Piasecka, A.; Gładkowski, W. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules2023 , 28, 7789. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Kumar, T. O. S.; Naveen, S.; Kumara, M. N.; Mahadevan, K. M.; Lokanath, N. K. Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications2015 , 71, o121. [Link]

  • Wang, W.; Guo, Y.; Wang, L.; OuYang, Y.; Wang, Q.; Zhu, W. Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2021 International Conference on Materials, Machinery and Intelligent Manufacturing (MMIM 2021). [Link]

Sources

Comparative

Reference standards for 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone analysis

An In-Depth Technical Guide to Reference Standards for the Analysis of 6-Bromo-1-ethyl-2-methyl-4(1H)-quinolinone For professionals in pharmaceutical research and development, the accurate and precise quantification of a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Reference Standards for the Analysis of 6-Bromo-1-ethyl-2-methyl-4(1H)-quinolinone

For professionals in pharmaceutical research and development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone, a member of the quinolinone class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry.[1][2] The integrity of any analytical data generated for this compound—be it for purity assessment, stability studies, or impurity profiling—is fundamentally dependent on the quality of the reference standard employed.

This guide provides a comprehensive comparison of reference standards for the analysis of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone. It is designed to equip researchers, analytical scientists, and quality control professionals with the expertise to make informed decisions when selecting and utilizing these critical materials. We will explore the hierarchy of reference standards, detail a robust analytical workflow using High-Performance Liquid Chromatography (HPLC), and explain the validation of such methods in accordance with international regulatory guidelines.

The Critical Role and Classification of Reference Standards

An analytical reference standard is a highly purified and well-characterized material used as a measurement basis in analytical testing.[3] Its primary function is to ensure the accuracy, reliability, and consistency of results. The choice of a reference standard is not trivial; it directly impacts the validity of the data submitted for regulatory approval and ensures the safety and efficacy of the final drug product.[3][4]

Reference standards are typically classified into a hierarchy based on their purity, characterization, and traceability.

  • Certified Reference Materials (CRMs): These are the highest quality standards, produced by a competent body and accompanied by a certificate that provides the value of a specified property, its associated uncertainty, and a statement of metrological traceability.[4] CRMs are often manufactured under an ISO 17034 accreditation, which guarantees their competence in reference material production.[4]

  • Primary Standards: A substance that is shown by an extensive set of analytical tests to be authentic material of high purity. The purity value is accepted without comparison to another standard. Pharmacopeial standards (e.g., from USP, EP, JP) are a common source of primary standards.

  • Secondary Standards (or Working Standards): These standards are characterized by comparison to a primary reference standard. They are used for routine quality control and other analyses where a primary standard may be too costly or available in limited quantities.

Comparative Analysis of Reference Standard Grades

The selection of a standard involves a trade-off between the required level of accuracy, regulatory requirements, and cost. The table below provides a comparative overview of hypothetical reference standards for 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone.

Parameter Grade A: Certified Reference Material (CRM) Grade B: Pharmacopeial Standard Grade C: Research Grade / In-house Standard
Purity Typically >99.5% (with certified value and uncertainty)Meets specific pharmacopeial monograph requirements>95-98% (Purity by a single method, e.g., HPLC)
Certification ISO 17034 / ISO/IEC 17025 accredited[4]As per the specific Pharmacopeia (e.g., USP, EP)None; characterized internally
Traceability Metrologically traceable to SI unitsTraceable to the primary lot of the pharmacopeiaNot formally traceable
Documentation Comprehensive Certificate of Analysis (CoA) with characterization dataCertificate of Conformity to the specific monographBasic CoA with purity and identity data
Intended Use Method validation, instrument calibration, primary reference for QC[4]Definitive identification and quantitative tests as per monographEarly-stage R&D, preliminary analysis
Cost HighModerate to HighLow

Analytical Methodology: HPLC for Quinolinone Analysis

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of quinolinone derivatives due to its high resolution, sensitivity, and versatility.[5][6] Developing a robust HPLC method is a prerequisite for accurate analysis.

Workflow for HPLC Method Development

The process of developing a suitable HPLC method involves a systematic evaluation of several key parameters to achieve optimal separation and detection of the analyte and its potential impurities.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (pKa, logP, UV spectra) B Select Initial Column (e.g., C18, Phenyl-Hexyl) A->B C Select Mobile Phase (ACN/MeOH with Buffer) B->C D Optimize Gradient/Isocratic Elution C->D E Adjust pH & Buffer Concentration D->E F Fine-tune Column Temperature E->F G System Suitability Testing (SST) F->G H Method Validation (ICH Q2(R1)) G->H I Robust & Reliable Analytical Method H->I

Caption: Workflow for HPLC method development and validation.

The choice of stationary phase is critical. While standard C18 columns are widely used, challenging separations of quinoline derivatives may require alternative selectivities.[7] For instance, a study on six quinoline derivatives found that a naphthylpropyl stationary phase provided superior separation compared to a standard octadecyl column.[5][6]

Experimental Protocol: HPLC Purity Determination

This section provides a detailed, self-validating protocol for determining the purity of a 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone test sample against a certified reference standard.

1. Preparation of Solutions

  • Reference Standard Stock Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone CRM and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Reference Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Test Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone test sample and prepare a 0.5 mg/mL stock solution as described for the reference standard. Dilute 5.0 mL of this stock solution to 50 mL with the diluent.

2. Chromatographic Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 80% B over 15 min; hold at 80% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL

3. System Suitability Testing (SST)

Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry): Not more than 2.0 for the main peak.

  • Theoretical Plates: Not less than 5000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.

4. Procedure & Calculation

Inject the diluent (as a blank), the Working Standard Solution, and the Test Sample Solution. Calculate the purity of the test sample using the area normalization method or against the external standard.

Purity (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

Method Validation: Ensuring Trustworthiness via ICH Q2(R1)

For its intended purpose in a regulated environment, the analytical procedure must be validated. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.[8][9] Validation demonstrates that the method is suitable for its intended use and provides reliable results.[10][11]

Key Validation Parameters

The relationship between core validation characteristics ensures a comprehensive understanding of the method's capabilities.

G cluster_Core Core Performance cluster_Range Operational Boundaries cluster_Specificity Selectivity & Sensitivity A Method Validation (ICH Q2(R1)) B Accuracy (Closeness to true value) A->B C Precision (Repeatability, Intermediate) A->C D Linearity (Proportional response) A->D E Range (Concentration interval) A->E F Specificity (Analyte in presence of impurities) A->F G Detection Limit (LOD) A->G H Quantitation Limit (LOQ) A->H I Robustness (Insensitive to small variations) A->I B->C D->E F->G F->H

Caption: Interrelation of analytical method validation parameters per ICH Q2(R1).

Summary of Validation Parameters & Acceptance Criteria
Parameter Purpose Typical Acceptance Criteria (for Assay)
Specificity To ensure the method can assess the analyte unequivocally in the presence of components which may be expected to be present (impurities, degradants).[9]Peak purity analysis (e.g., via PDA detector) shows no co-elution.
Linearity To demonstrate a proportional relationship between concentration and analytical response over a defined range.[10]Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentration of analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity.[11]80% to 120% of the test concentration.[11]
Accuracy To determine the closeness of the test results to the true value.[10]98.0% to 102.0% recovery of spiked analyte.
Precision To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[10]RSD ≤ 2.0% for repeatability and intermediate precision.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10]System suitability criteria are met under all varied conditions (e.g., ±5% mobile phase composition, ±2°C column temp).

Alternative Approaches: Impurity Standards

While a high-purity reference standard of the main compound is essential for assay and purity calculations by area normalization, a comprehensive analysis often requires the identification and quantification of specific impurities.[12] These can arise from the synthetic route or degradation.[2][12]

Approach Description Advantages Disadvantages
Single CRM of API Purity is assessed by area % of the main peak, assuming all impurities have the same response factor as the API.Simple, cost-effective for initial purity checks.Inaccurate for impurities with different chromophores; cannot identify specific impurities.
Suite of Impurity Standards Individual, characterized reference standards for each known potential impurity (e.g., starting materials, regioisomers).[13][14]Accurate quantification of each impurity; positive identification; required for regulatory filings.Higher cost; requires synthesis and characterization of each impurity.[15]

For late-stage drug development and commercialization, regulatory bodies require the use of specific impurity standards to control potentially harmful substances in the final product.

Conclusion

The selection of a reference standard for the analysis of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone is a foundational decision that dictates the quality and reliability of all subsequent analytical work. A Certified Reference Material (CRM) provides the highest level of assurance and is indispensable for method validation and regulatory submissions. The use of such a standard within a well-developed and validated HPLC method, governed by the principles of ICH Q2(R1), establishes a self-validating system that ensures data integrity. For comprehensive quality control, this should be supplemented with characterized standards of known impurities. By understanding the nuances of reference standard grades and applying rigorous analytical principles, researchers and drug development professionals can ensure their data is accurate, reproducible, and defensible.

References

[3] SynThink Research Chemicals. "Certified Reference Materials (CRMs) for Pharma QC." Accessed February 27, 2026. . [10] Pharmaceutical Technology. "ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities." August 20, 2013. . [15] Alfa Chemistry. "Pharmaceutical Impurities Certified Reference Materials." Accessed February 27, 2026. . Sigma-Aldrich. "Certified Reference Materials." Accessed February 27, 2026. . [16] ZeptoMetrix. "Pharmaceutical Analytical Standards." Accessed February 27, 2026. . [17] SIELC Technologies. "Separation of 2(1H)-Quinolinone, 7-amino-4-methyl- on Newcrom R1 HPLC column." February 16, 2018. . [11] Scribd. "ICH Q2(R1) Analytical Method Validation." Accessed February 27, 2026. . [4] ARO Scientific. "Selecting the right Certified Reference Material (CRM) for your laboratory." April 2, 2025. . [5] Taylor & Francis Online. "Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria." May 24, 2018. . [12] BenchChem. "How to avoid impurities in quinoline cyclization reactions." Accessed February 27, 2026. . [6] Taylor & Francis Online. "Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria." Accessed February 27, 2026. . Therapeutic Goods Administration (TGA). "ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology." January 14, 2025. . [8] ECA Academy. "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." Accessed February 27, 2026. . [9] U.S. Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology." Accessed February 27, 2026. . [7] BenchChem. "HPLC analysis method for 2,4-Dihydroxyquinoline." Accessed February 27, 2026. . [1] Royal Society of Chemistry. "Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications." June 4, 2025. . [18] LookChem. "Purification of Quinoline." Accessed February 27, 2026. . [13] Cleanchem. "Quinoline Impurity 1 | CAS No: 83-08-9." Accessed February 27, 2026. . [2] International Journal for Multidisciplinary Research (IJFMR). "Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives." November 15, 2025. . [14] Pharmaffiliates. "Quinoline-impurities." Accessed February 27, 2026. .

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 6-Bromo-1-ethyl-2-methyl-4(1H)-quinolinone

Introduction & Mechanistic Hazard Profile 6-Bromo-1-ethyl-2-methyl-4(1H)-quinolinone is a halogenated heterocyclic compound frequently utilized as a synthetic intermediate in medicinal chemistry and drug development. Bec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Hazard Profile

6-Bromo-1-ethyl-2-methyl-4(1H)-quinolinone is a halogenated heterocyclic compound frequently utilized as a synthetic intermediate in medicinal chemistry and drug development. Because it contains a covalently bound bromine atom, its disposal requires strict adherence to halogenated organic waste protocols[1].

Improper disposal of brominated organics poses severe environmental and safety risks. When incinerated at standard temperatures, halogenated compounds can generate highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)[1]. Therefore, waste containing this compound must be segregated and routed to specialized high-temperature rotary kiln incinerators equipped with caustic scrubbers to neutralize hydrogen bromide (HBr) gas emissions[1].

Physicochemical & Hazard Summary
Property / HazardSpecificationOperational Impact
Chemical Formula C₁₂H₁₂BrNOContains ~30% bromine by weight; mandates halogenated waste streams.
Physical State Solid (Powder)Prone to aerosolization; handle in a fume hood.
Solubility Soluble in DMSO, DCM, EtOAcLiquid waste matrix dictates secondary containment strategy.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Requires standard PPE (nitrile gloves, goggles, lab coat).
EPA Waste Category Halogenated Organic WasteCannot be sink-disposed or mixed with general non-halogenated solvents[2].

The Causality of Waste Segregation

A critical error in laboratory waste management is the inadvertent mixing of halogenated and non-halogenated waste.

The "Contagion" Effect of Halogens: If you dissolve 10 mg of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone in 1 Liter of a non-halogenated solvent (e.g., Acetone or Methanol), the entire 1 Liter mixture must now be legally classified and treated as halogenated waste[2].

  • The Mechanism: The presence of the bromine atom in the solute dictates the incineration requirements for the entire carboy. The EPA regulates the waste stream based on the presence of halogens, regardless of the primary solvent matrix[2].

  • The Cost: Halogenated waste disposal is significantly more expensive than non-halogenated disposal due to the specialized scrubbing equipment required during incineration[1]. Mixing them needlessly increases hazardous waste management costs and consumes limited halogenated processing capacity[2].

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Powders & Consumables)

Applies to: Unused chemical, contaminated weighing paper, spatulas, and pipette tips.

  • Containment: Place all solid waste contaminated with 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone into a puncture-resistant, sealable container (e.g., an HDPE wide-mouth jar)[3].

  • Labeling: Affix a hazardous waste label immediately before the first addition of waste[4]. The label must explicitly state: "Hazardous Waste - Solid Halogenated Organic (Contains 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone)". Do not use abbreviations or chemical formulas[4].

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure the container remains "vapor tight" and closed unless actively adding waste[4].

  • Removal: Request an Environmental Health and Safety (EHS) pickup before the container reaches its volume limit or within the regulatory time frame (typically 3 days after becoming full)[3].

Protocol B: Liquid Waste Disposal (Reaction Mixtures & Effluents)

Applies to: Mother liquors, chromatography fractions, and assay buffers containing the compound.

  • Identify the Matrix: Determine all solvents present in the mixture.

  • Segregation:

    • If the solvent is halogenated (e.g., Dichloromethane, Chloroform), transfer the mixture to the standard "Halogenated Solvent Waste" carboy[4].

    • If the solvent is non-halogenated (e.g., DMSO, Methanol), do not place it in the non-halogenated carboy. Because the solute contains bromine, transfer it to the "Halogenated Solvent Waste" carboy[2].

  • Transfer Mechanics: Use a dedicated funnel in a fume hood to transfer the liquid. Avoid overfilling; leave at least 10% headspace in the carboy to accommodate vapor expansion.

  • Documentation: Update the waste log attached to the carboy to include "6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone" and its approximate concentration[4].

Protocol C: Spill Cleanup Procedure
  • Immediate Response: Alert personnel in the immediate vicinity. Don appropriate PPE (minimum: nitrile gloves, safety goggles, lab coat)[4].

  • Solid Spills: Gently cover the powder with damp paper towels to prevent aerosolization. Carefully sweep the material using a dedicated brush and dustpan. Place all recovered material and contaminated towels into a solid halogenated waste container[4].

  • Liquid Spills: Surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Once absorbed, collect the saturated material and dispose of it as solid halogenated waste.

  • Decontamination: Wash the affected surface with soap and water (or a suitable solvent like ethanol, captured with paper towels), adding all cleaning materials to the hazardous waste bin[4].

Waste Routing & Decision Logic

Below is the operational decision tree for routing 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone waste streams to ensure regulatory compliance and prevent toxic gas generation.

WasteDisposal Start 6-bromo-1-ethyl-2-methyl- 4(1H)-quinolinone Waste State What is the Physical State? Start->State Solid Solid Waste (Powder, Plastics) State->Solid Dry Liquid Liquid Waste (Solutions/Effluents) State->Liquid Dissolved SolidBin Solid Halogenated Waste Container Solid->SolidBin Solvent What is the Solvent Matrix? Liquid->Solvent HalSolvent Halogenated Solvent (e.g., DCM, Chloroform) Solvent->HalSolvent NonHalSolvent Non-Halogenated Solvent (e.g., DMSO, MeOH) Solvent->NonHalSolvent LiquidBin Liquid Halogenated Waste Carboy HalSolvent->LiquidBin Warning CRITICAL: Solute contains Bromine. Entire mixture becomes Halogenated! NonHalSolvent->Warning Warning->LiquidBin EHS EHS Pickup & High-Temp Incineration SolidBin->EHS LiquidBin->EHS

Decision logic for routing 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone waste streams.

References

1.[1] Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIS. Available at: [Link] 2.[4] Division of Research Safety, University of Illinois. Standard Operating Procedure: Halogenated Organic Liquids. Available at:[Link] 3.[2] Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. Available at:[Link] 4.[3] Central Washington University (CWU) Environmental Health & Safety. Laboratory Hazardous Waste Disposal Guidelines. Available at:[Link]

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Handling

A Comprehensive Guide to the Safe Handling of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone

For Researchers, Scientists, and Drug Development Professionals As a novel brominated quinolinone derivative, 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone presents a unique set of handling challenges. While a specific Safe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel brominated quinolinone derivative, 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone presents a unique set of handling challenges. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, by examining data from structurally analogous brominated and quinoline-based compounds, we can establish a robust safety protocol. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment

The primary hazards associated with 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone are inferred from similar chemical structures. The presence of a bromine atom on an aromatic ring system suggests potential for toxicity and environmental hazards. Quinolone structures can exhibit a range of biological activities, and it is prudent to handle this compound with care.

Anticipated Hazards:

  • Skin and Eye Irritation: Similar brominated quinoline derivatives are known to cause skin and serious eye irritation.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2][5]

  • Toxicity: Brominated organic compounds can present significant health hazards, including toxicity.[6] While specific data is unavailable for this compound, it should be handled as potentially toxic.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is mandatory to mitigate risks associated with handling 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone.[1] The following table summarizes the required PPE.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use.[1][5]To prevent skin contact and potential absorption.
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a risk of splashing.[1][7]To protect eyes from dust particles and splashes, preventing serious eye irritation.
Skin and Body Protection A laboratory coat must be worn to protect skin and personal clothing from contamination.[1]To prevent incidental skin exposure and contamination of personal clothing.
Respiratory Protection All handling of the solid compound should be performed in a well-ventilated area, preferably a certified chemical fume hood. If dust is generated and a fume hood is not available, a NIOSH-approved respirator for dust is recommended.[1][7][8]To prevent inhalation of airborne particles and subsequent respiratory tract irritation.
Safe Handling and Operational Workflow

A systematic approach is crucial for minimizing exposure and ensuring a safe working environment. The following workflow outlines the key steps from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_sds Review SDS of Similar Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe Proceed with Knowledge prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood Enter Lab handle_weigh Weigh Compound (Minimize Dust) prep_hood->handle_weigh Begin Work handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon After Experiment cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste in Labeled Containers cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone.

Step-by-Step Handling Procedures:

  • Preparation:

    • Review Safety Data: Before beginning work, thoroughly review the Safety Data Sheets (SDS) for structurally similar compounds to understand potential hazards.[9]

    • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above.

    • Fume Hood Preparation: Ensure the chemical fume hood is functioning correctly. All handling of solid 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone should be performed within the fume hood.[7][9]

  • Handling:

    • Weighing: Carefully weigh the desired amount of the compound on a tared weigh boat inside the fume hood to minimize the generation of dust.[1][9]

    • Dissolving and Reaction: Add the compound to the solvent or reaction mixture within the fume hood. Keep containers covered as much as possible.[9]

  • Cleanup and Disposal:

    • Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent.[9]

    • Waste Disposal: Dispose of all waste, including contaminated gloves and weigh boats, in a designated and clearly labeled "Halogenated Organic Waste" container.[6][9][10] All waste must be handled in accordance with local, state, and federal regulations.[9]

    • PPE Removal: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water after handling the compound.[9]

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[9][11]

  • Ventilate: Ensure the area is well-ventilated.[9][11]

  • Contain: For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[9][11] For a small liquid spill, absorb it with an inert material (e.g., sand or vermiculite) and place it in the hazardous waste container.[6]

  • Clean: Clean the spill area with a suitable solvent and decontaminate.[9]

  • Dispose: Dispose of all cleanup materials in the hazardous waste container.[9]

First-Aid Measures:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[2][11]

  • If on Skin: Take off immediately all contaminated clothing. Rinse the skin with water. If skin irritation occurs, get medical advice/attention.[2][11]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][11]

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[11]

Storage and Disposal Plan

Storage:

  • Store in a cool, dry, and well-ventilated location, away from direct sunlight and heat sources.[6][7]

  • Keep containers tightly closed to prevent the release of any potential vapors.[6][7]

  • Store away from incompatible materials such as strong oxidizing agents.[7]

Disposal:

  • Solid Waste: Contaminated lab supplies (e.g., gloves, filter paper) must be collected in a designated solid hazardous waste container labeled "Halogenated Organic Waste."[6][10]

  • Aqueous Waste: Aqueous solutions containing the brominated compound should be treated as hazardous waste and collected separately in a labeled container.[6]

  • Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as halogenated waste. Dispose of the rinsed containers in accordance with institutional guidelines.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone into your research endeavors, ensuring a secure laboratory environment for all personnel.

References

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  • MSDS of 6-Bromo-4-hydroxyquinolin-2(1H)-one - Capot Chemical.
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  • Pocket Guide to Chemical Hazards Introduction | NIOSH - Restored CDC.
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  • 7.2 Organic Solvents - Environment, Health and Safety.
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